2-Hydroxy-6-methylbenzenesulfonic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-6-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4S/c1-5-3-2-4-6(8)7(5)12(9,10)11/h2-4,8H,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLIHNXQTJXBDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)O)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00388491 | |
| Record name | 2-hydroxy-6-methylbenzenesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00388491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69103-65-7 | |
| Record name | 2-Hydroxy-6-methylbenzenesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069103657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-hydroxy-6-methylbenzenesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00388491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-HYDROXY-6-METHYLBENZENESULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q16EQ83BQD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 2-Hydroxy-6-methylbenzenesulfonic Acid
This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 2-Hydroxy-6-methylbenzenesulfonic acid. Designed for researchers, chemists, and professionals in drug development, this document outlines the underlying chemical principles, provides detailed experimental protocols, and establishes a framework for robust analytical validation.
Section 1: Core Compound Properties and Safety Data
This compound is an aromatic sulfonic acid derivative of o-cresol. Its structure, featuring hydroxyl, methyl, and sulfonic acid functional groups, makes it a potentially valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and specialized dyes. Understanding its fundamental properties is the first step in its effective application.
Table 1: Physicochemical and Safety Information
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| Synonyms | 6-Hydroxy-o-toluenesulfonic acid | N/A |
| CAS Number | Data not available; Isomer (4-hydroxy-3-methyl) is 7134-04-5 | [1] |
| Molecular Formula | C₇H₈O₄S | [2] |
| Molecular Weight | 188.20 g/mol | [2][3] |
| Appearance | Expected to be a crystalline solid or viscous liquid | N/A |
| GHS Hazard Statements | Isomers are known to cause severe skin burns and eye damage (H314), may be harmful if swallowed (H302), and may cause respiratory irritation (H335). | [3] |
Safety & Handling: Given the hazard profile of its isomers, this compound should be handled with extreme care.[3] Assume it is corrosive and irritant. All manipulations should be performed in a certified fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.
Section 2: Synthesis via Electrophilic Sulfonation of o-Cresol
2.1: Principle and Rationale
The most direct route to synthesizing this compound is through the electrophilic aromatic substitution of o-cresol (2-methylphenol).[4] In this reaction, sulfur trioxide (SO₃), typically from fuming or concentrated sulfuric acid, acts as the electrophile.
Causality of Experimental Choices:
-
Directing Effects: Both the hydroxyl (-OH) and methyl (-CH₃) groups are activating, ortho-, para- directing groups.[4] This means the electrophile (SO₃) will be directed to the positions ortho and para to these groups. In o-cresol, the available positions are C4 and C6 (ortho and para to -OH) and C6 (ortho to -CH₃).
-
Isomer Control: The reaction will inevitably produce a mixture of isomers, primarily this compound and 4-Hydroxy-3-methylbenzenesulfonic acid. The reaction temperature is a critical parameter. Sulfonation is often reversible; lower temperatures tend to favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable isomer. For this synthesis, careful temperature control is paramount to maximize the yield of the desired C6-sulfonated product, which may be sterically hindered by the adjacent methyl group.
-
Reagent Choice: Concentrated sulfuric acid is the sulfonating agent. Its use necessitates careful, slow addition to the substrate to manage the highly exothermic nature of the reaction and prevent thermal degradation or runaway reactions.
2.2: Synthesis Workflow
The following diagram outlines the logical flow from starting material to the purified final product.
Caption: High-level workflow for the synthesis of this compound.
2.3: Detailed Experimental Protocol
This protocol is designed as a self-validating system with checkpoints for reaction monitoring.
-
Reaction Setup:
-
Equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice/water bath to maintain a low temperature.
-
Charge the flask with o-cresol (1.0 eq).
-
-
Sulfonation:
-
Slowly add concentrated sulfuric acid (H₂SO₄, ~1.1 eq) dropwise via the dropping funnel to the stirred o-cresol.
-
Crucial Step: Maintain the internal reaction temperature below 10°C throughout the addition to control the exothermic reaction and influence isomer selectivity.
-
-
Reaction Progression:
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Validation Checkpoint: Monitor the reaction's progress by withdrawing a small aliquot, quenching it in water, and analyzing it by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to observe the consumption of the o-cresol starting material.
-
-
Work-up and Isolation:
-
Once the reaction is complete, slowly and carefully pour the viscous reaction mixture onto crushed ice with vigorous stirring. This quenching step precipitates the product and dilutes the excess acid.
-
The crude product may precipitate as a solid. If so, collect the solid by vacuum filtration and wash it with a small amount of cold water.
-
-
Purification:
-
The crude product will be a mixture of isomers. Recrystallization from a suitable solvent system (e.g., water or an alcohol/water mixture) is a standard method for purification. The differing solubilities of the sulfonic acid isomers can be exploited to achieve separation.
-
Dry the purified solid product under a vacuum.
-
Section 3: Characterization and Analytical Methods
3.1: Overview
Rigorous characterization is essential to confirm the chemical structure and assess the purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques provides unambiguous evidence of the compound's identity.
3.2: Characterization Workflow
The following diagram illustrates the logical sequence of analytical techniques applied to the purified product.
Caption: A logical workflow for the analytical characterization of the final compound.
3.3: Spectroscopic Analysis
3.3.1: Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for elucidating the precise substitution pattern on the benzene ring. Spectra are typically acquired in a solvent like DMSO-d₆.[5]
-
¹H NMR: The spectrum is expected to show distinct signals for the three aromatic protons, the methyl protons, and the acidic/hydroxyl protons. The key to confirming the 2,6-substitution is the coupling pattern of the aromatic protons. We would expect to see three signals in the aromatic region (approx. 6.5-8.0 ppm), likely as a triplet and two doublets, confirming the 1,2,3-trisubstituted pattern. The methyl group will appear as a singlet around 2.0-2.5 ppm. The -OH and -SO₃H protons will appear as broad singlets that are exchangeable with D₂O.
-
¹³C NMR: The spectrum will show seven unique carbon signals. The chemical shifts of the aromatic carbons will be influenced by the attached functional groups, providing further confirmation of the substitution pattern.
3.3.2: Infrared (IR) Spectroscopy IR spectroscopy is used to identify the key functional groups present in the molecule.
-
Causality of Spectral Features: The presence of a strong, broad absorption band in the 3200-3600 cm⁻¹ region is characteristic of the O-H stretching vibration, broadened by hydrogen bonding. Strong absorptions around 1250-1150 cm⁻¹ (asymmetric) and 1080-1030 cm⁻¹ (symmetric) are indicative of the S=O stretching of the sulfonic acid group.[6] Additional characteristic peaks include S-O stretching (around 1035 cm⁻¹) and aromatic C=C and C-H vibrations.[6][7]
3.3.3: Mass Spectrometry (MS) MS provides information about the molecular weight and fragmentation pattern of the compound.
-
Expected Fragmentation: Using a technique like Electrospray Ionization (ESI) in negative mode is common for sulfonic acids.[8] The parent ion [M-H]⁻ would be expected at m/z 187.0. A characteristic fragmentation pathway for benzenesulfonic acids is the loss of SO₃ (80 Da), which would result in a fragment ion corresponding to the o-cresolate anion at m/z 107.0.[9]
3.4: Chromatographic Analysis
3.4.1: High-Performance Liquid Chromatography (HPLC) HPLC is the primary method for determining the purity of the final compound and quantifying any isomeric impurities.
-
Methodology: A reversed-phase HPLC method is typically employed.[10][11]
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer with an acid modifier (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent like acetonitrile (MeCN) is effective for separating sulfonic acids.[12]
-
Detection: UV detection at a wavelength around 220 nm is suitable, as the benzene ring is a strong chromophore.[11]
-
Validation: The method's performance should be validated for linearity, accuracy, and precision to ensure trustworthy results.[11] The retention time of the main peak provides a qualitative measure, while the peak area allows for quantitative purity assessment.
-
Section 4: Summary of Expected Characterization Data
The table below consolidates the expected analytical data for this compound, providing a benchmark for successful synthesis and characterization.
Table 2: Consolidated Analytical Data
| Analysis Type | Parameter | Expected Result |
| ¹H NMR | Chemical Shift (δ, ppm) | Aromatic H's: ~6.5-8.0; Methyl H's: ~2.0-2.5; OH/SO₃H: Broad, variable |
| ¹³C NMR | Number of Signals | 7 |
| IR Spectroscopy | Key Peaks (cm⁻¹) | ~3400 (O-H stretch, broad); ~1200 & ~1050 (S=O stretches); ~1035 (S-O stretch) |
| Mass Spec (ESI-) | m/z | 187.0 [M-H]⁻; 107.0 [M-H-SO₃]⁻ |
| HPLC-UV | Retention Time | Dependent on specific method conditions |
| HPLC-UV | λmax (nm) | ~220 nm |
Conclusion
This guide provides a robust framework for the synthesis and characterization of this compound. The synthesis, while straightforward in principle, requires careful control of reaction conditions to manage isomer formation. The multi-technique analytical approach described herein is essential for unambiguous structural confirmation and purity assessment, ensuring the material is suitable for its intended downstream applications in research and development.
References
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Waters Corporation. (n.d.). Analysis of Benzenesulfonic Acid and P-Toluenesufonic Acid Esters in Genotox Monitoring using UPLC/UV-MS. Retrieved from [Link]
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PubChem. (n.d.). 2-Hydroxy-5-methylbenzenesulfonic acid. National Center for Biotechnology Information. Retrieved from [Link]
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MDPI. (2021). Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. Retrieved from [Link]
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Georganics. (n.d.). 2-Hydroxy-6-methylbenzoic acid. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Benzenesulfonic acid. NIST WebBook. Retrieved from [Link]
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AIP Publishing. (2020). Sulfurous and sulfonic acids: Predicting the infrared spectrum and setting the surface straight. Retrieved from [Link]
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MassBank. (2019). Benzenesulfonic acid. Retrieved from [Link]
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Atlantis Press. (n.d.). Synthesis of 2-Acetoxy-6-Naphthoic Acid with P-Methylbenzenesulfonic Acid as Catalyst. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. Retrieved from [Link]
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PubChem. (n.d.). Cresol. National Center for Biotechnology Information. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]
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ACS Publications. (n.d.). Infrared Absorption Spectra of p-Toluenesulfonic Acid and of Some of Its Esters. Journal of the American Chemical Society. Retrieved from [Link]
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Chemcess. (n.d.). O-Cresol: Properties, Reactions, Production And Uses. Retrieved from [Link]
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PubMed. (2020). Sulfurous and sulfonic acids: Predicting the infrared spectrum and setting the surface straight. National Library of Medicine. Retrieved from [Link]
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ResearchGate. (2024). 1H NMR spectra of compounds 2-6 with the aromatic and aliphatic regions. Retrieved from [Link]
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The Human Metabolome Database. (2021). Showing metabocard for Benzenesulfonic acid (HMDB0248986). Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Soft Matter. Retrieved from [Link]
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Pharmaffiliates. (n.d.). o-Cresol-4-sulfonic Acid. Retrieved from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 2-Hydroxy-6-methylbenzenesulfonic Acid
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 2-Hydroxy-6-methylbenzenesulfonic acid (CAS No. 69103-65-7), an aromatic sulfonic acid of interest to researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data for this specific isomer, this document synthesizes information from structurally related compounds, theoretical predictions, and established analytical principles to offer a robust profile. The guide covers key chemical and physical properties, proposed methodologies for its synthesis and analysis, and essential safety and handling information. The causality behind experimental choices and the logic of the presented workflows are explained to provide actionable insights for laboratory applications.
Introduction
This compound is an organic compound featuring a benzene ring substituted with a hydroxyl group, a methyl group, and a sulfonic acid group. Its structure, with the substituents in a 1, 2, and 3 arrangement, influences its chemical reactivity, solubility, and potential applications as a catalyst or chemical intermediate in organic synthesis. While its isomers, such as p-toluenesulfonic acid, are more widely characterized, understanding the specific properties of this compound is crucial for its potential utilization in niche applications, including as a counterion in pharmaceutical formulations or as a building block in the synthesis of novel compounds.
Chemical and Physical Properties
The physicochemical properties of this compound are summarized in the tables below. It is critical to note that much of the available data is predicted and should be confirmed by experimental analysis.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | 2-hydroxy-6-methylbenzene-1-sulfonic acid | [1][2] |
| Synonym(s) | This compound, m-Cresol-2-sulfonic acid | [1][2] |
| CAS Number | 69103-65-7 | [1] |
| Molecular Formula | C₇H₈O₄S | [1] |
| Molecular Weight | 188.2 g/mol | [1] |
| Physical Form | Powder | [1] |
| Melting Point | Data not available. Related compounds like 2-hydroxy-5-methylbenzenesulfonic acid have predicted values. | |
| Boiling Point | Data not available. | |
| Solubility | Soluble in water and polar organic solvents (predicted based on the presence of hydroxyl and sulfonic acid groups). | [3][4] |
Table 2: Chemical and Spectroscopic Properties
| Property | Value | Source(s) |
| pKa | -0.53±0.30 (Predicted) | |
| InChI Key | ODLIHNXQTJXBDT-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CC1=C(C(=CC=C1)O)S(=O)(=O)O | |
| Purity | 95% (as commercially available) | [1] |
Synthesis of this compound
The primary route for the synthesis of hydroxymethylbenzenesulfonic acids is the sulfonation of the corresponding cresol. For this compound, the starting material would be m-cresol (3-methylphenol).
Sulfonation of m-Cresol
The sulfonation of m-cresol with a sulfonating agent, such as concentrated sulfuric acid or oleum, is expected to yield a mixture of isomers, including this compound. The reaction conditions, particularly temperature, play a crucial role in determining the isomeric distribution of the product. Lower temperatures generally favor the formation of the ortho-isomer, while higher temperatures favor the para-isomer.
Proposed Experimental Protocol:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Reactant Addition: Charge the flask with m-cresol. Cool the flask in an ice bath to maintain a low temperature.
-
Sulfonation: Slowly add concentrated sulfuric acid dropwise from the dropping funnel while vigorously stirring the m-cresol. Monitor the temperature closely and maintain it below 20°C to favor ortho-sulfonation.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure complete conversion.
-
Work-up and Isolation: The product mixture can be worked up by pouring it onto crushed ice, followed by neutralization with a suitable base (e.g., calcium carbonate or sodium hydroxide). The desired isomer can then be isolated and purified using techniques such as fractional crystallization or chromatography.
Causality Behind Experimental Choices:
-
Low Temperature: The use of an ice bath and slow addition of sulfuric acid is critical to control the exothermic reaction and to favor the kinetic product (ortho-isomer) over the thermodynamic product (para-isomer).
-
Stirring: Vigorous stirring ensures proper mixing of the reactants and uniform temperature distribution, preventing localized overheating and side reactions.
Diagram of Proposed Synthesis Workflow:
Caption: Proposed synthesis workflow for this compound.
Analytical Methodologies
Accurate and reliable analytical methods are essential for the characterization and quality control of this compound. High-Performance Liquid Chromatography (HPLC) is a suitable technique for the separation and quantification of this compound and its isomers.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method is proposed for the analysis of this compound. The separation of cresol sulfonic acid isomers can be challenging due to their similar polarities. A phenyl-based stationary phase can offer enhanced selectivity for these aromatic compounds through π-π interactions.[5]
Proposed HPLC Method:
| Parameter | Recommended Condition | Rationale |
| Column | Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm | Provides π-π interactions for better separation of aromatic isomers.[5] |
| Mobile Phase | Acetonitrile:Water (with 0.1% Phosphoric Acid) | A common reversed-phase mobile phase. The acid suppresses the ionization of the sulfonic acid group, leading to better peak shape. |
| Gradient | Isocratic or Gradient (to be optimized) | An initial isocratic method can be developed, with a gradient elution to improve separation if co-elution is observed. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | To ensure reproducible retention times. |
| Detection | UV at 220 nm and 270 nm | Aromatic compounds absorb in the UV region. Monitoring at two wavelengths can aid in peak identification and purity assessment. |
| Injection Vol. | 10 µL | A typical injection volume for analytical HPLC. |
Diagram of Analytical Workflow:
Caption: General workflow for the HPLC analysis of this compound.
Spectroscopic Characterization (Theoretical)
¹H NMR Spectroscopy (Predicted)
-
Aromatic Protons: The three protons on the benzene ring would appear as a complex multiplet in the aromatic region (typically δ 6.5-8.0 ppm). The electron-withdrawing sulfonic acid group and the electron-donating hydroxyl and methyl groups will influence their chemical shifts.
-
Methyl Protons: A singlet corresponding to the three methyl protons would be expected in the upfield region (around δ 2.0-2.5 ppm).
-
Hydroxyl and Sulfonic Acid Protons: The protons of the hydroxyl and sulfonic acid groups are acidic and their signals can be broad and may exchange with deuterium in deuterated solvents. Their chemical shifts are highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy (Predicted)
-
Aromatic Carbons: Six signals corresponding to the aromatic carbons would be expected. The carbons attached to the substituents will have distinct chemical shifts. The carbon attached to the sulfonic acid group will be significantly downfield.
-
Methyl Carbon: A single signal for the methyl carbon will appear in the upfield region (around δ 15-25 ppm).
FT-IR Spectroscopy (Predicted)
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is expected for the hydroxyl group.[6]
-
C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹ are characteristic of aromatic C-H stretching.[6]
-
C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹ will correspond to the C-H stretching of the methyl group.[6]
-
S=O Stretch: Strong absorption bands in the regions of 1350-1470 cm⁻¹ and 1150-1210 cm⁻¹ are characteristic of the asymmetric and symmetric stretching of the S=O bonds in the sulfonic acid group.
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region are indicative of the aromatic ring.[6]
UV-Vis Spectroscopy (Predicted)
The benzene ring with its substituents will result in UV absorption bands, likely in the range of 210-230 nm and 260-280 nm, corresponding to π-π* transitions. The exact wavelengths and intensities will be influenced by the solvent polarity.
Stability and Reactivity
Benzenesulfonic acids are generally stable compounds.[7] However, they are strong acids and can react with bases. The presence of the hydroxyl and methyl groups on the aromatic ring can influence its reactivity in electrophilic substitution reactions. The sulfonic acid group can be removed (desulfonation) under certain conditions, such as heating in the presence of acid. Stability studies, following ICH guidelines, would be necessary to establish a retest period and appropriate storage conditions for pharmaceutical applications.[8][9][10][11]
Safety and Handling
This compound is classified as a hazardous substance.[1]
-
Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
Handling Recommendations:
-
Use in a well-ventilated area or under a fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust.
-
Store in a tightly closed container in a dry and well-ventilated place.[1]
Applications in Research and Drug Development
While specific applications for this compound are not extensively documented, benzenesulfonic acid derivatives are widely used in the pharmaceutical industry.[12]
-
Catalysis: As a strong organic acid, it can potentially be used as a catalyst in various organic reactions, such as esterification and condensation reactions.[13]
-
Intermediate in Synthesis: It can serve as a starting material or intermediate for the synthesis of more complex molecules with potential biological activity.
-
Counterion for Pharmaceutical Salts: The sulfonic acid group can form salts with basic drug molecules, potentially improving their solubility, stability, and bioavailability.
Further research is required to explore the specific applications and potential of this compound in these areas.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of this compound. While a significant portion of the data is based on theoretical predictions and information from related compounds due to the scarcity of direct experimental results, this guide offers a valuable starting point for researchers and scientists. The proposed synthesis and analytical methods provide a framework for the practical handling and characterization of this compound. As with any chemical, proper safety precautions must be observed during its handling and use. Further experimental investigation is warranted to fully elucidate the properties and potential applications of this specific isomer.
References
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
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Scientific.Net. (n.d.). Synthesis of 2-Acetoxy-6-Naphthoic Acid with P-Methylbenzenesulfonic Acid as Catalyst. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). IR handout.pdf. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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ResearchGate. (n.d.). Experimental 1 H and 13 C NMR spectra (with respect to TMS and in DMSO solution). Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of m-Phenolsulfonic acid on Newcrom R1 HPLC column. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6925, 2-Methylbenzenesulfonic acid. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 407461, 2-Hydroxy-5-methylbenzenesulfonic acid. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 89674, 2-Hydroxy-4-methylbenzenesulfonic acid. Retrieved from [Link]
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"2-Hydroxy-6-methylbenzenesulfonic acid spectroscopic data (NMR, IR, MS)"
An In-depth Technical Guide to the Spectroscopic Profile of 2-Hydroxy-6-methylbenzenesulfonic Acid
This guide provides a comprehensive analysis of the expected spectroscopic data for this compound. In the absence of a complete set of published experimental spectra for this specific molecule, this document serves as a predictive guide grounded in fundamental spectroscopic principles and comparative data from structurally analogous compounds. It is designed for researchers, chemists, and drug development professionals who may be involved in the synthesis, identification, or characterization of this and related molecules.
Introduction: The Molecule and Its Significance
This compound (C₇H₈O₄S, Molecular Weight: 188.20 g/mol ) is an aromatic sulfonic acid.[1][2] Its structure is characterized by a benzene ring substituted with a hydroxyl (-OH) group, a methyl (-CH₃) group, and a sulfonic acid (-SO₃H) group at positions 2, 6, and 1, respectively. The precise characterization of such molecules is critical for confirming successful synthesis, ensuring purity, and understanding chemical behavior in various applications, from organic synthesis to materials science.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the exact structure of organic compounds. This guide will detail the predicted spectroscopic fingerprint of this compound.
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The electronic environment of each nucleus determines its chemical shift (δ), providing a map of the molecular structure.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is predicted based on the electronic effects of the substituents. The hydroxyl group (-OH) is a strong electron-donating group, the methyl group (-CH₃) is a weak electron-donating group, and the sulfonic acid group (-SO₃H) is a strong electron-withdrawing group. These combined effects dictate the chemical shifts of the aromatic protons.
-
Aromatic Protons (H-3, H-4, H-5): The three adjacent protons on the ring will form a coupled system. The proton at the 4-position (para to -OH and meta to -SO₃H and -CH₃) is expected to be the most shielded, appearing furthest upfield. The protons at positions 3 and 5 will be deshielded to a greater extent. We predict a triplet for H-4 (coupled to H-3 and H-5) and two doublets for H-3 and H-5.
-
Methyl Protons (-CH₃): The methyl group protons are attached to an aromatic ring and will appear as a sharp singlet.
-
Acidic Protons (-OH, -SO₃H): The phenolic hydroxyl and sulfonic acid protons are acidic and exchangeable. They will appear as broad singlets, and their chemical shifts are highly dependent on the solvent, concentration, and temperature. In a solvent like DMSO-d₆, these protons are more likely to be observed.
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-4 | ~6.8 - 7.0 | Triplet (t) | ~7.5 - 8.0 |
| H-3, H-5 | ~7.1 - 7.4 | Doublet (d) | ~7.5 - 8.0 |
| -CH₃ | ~2.3 - 2.5 | Singlet (s) | N/A |
| Ar-OH | ~9.0 - 11.0 | Broad Singlet (br s) | N/A |
| -SO₃H | ~10.0 - 12.0 | Broad Singlet (br s) | N/A |
Predicted ¹³C NMR Spectrum
In the ¹³C NMR spectrum, the chemical shifts are influenced by the electronegativity of attached groups and the overall electronic distribution in the aromatic ring.
-
Aromatic Carbons: The carbons directly bonded to the electronegative oxygen and sulfur atoms (C-1, C-2) will be the most deshielded, appearing furthest downfield. The carbon bearing the hydroxyl group (C-2) is expected to be significantly downfield. The carbon bearing the methyl group (C-6) will also show a characteristic shift. The remaining aromatic carbons (C-3, C-4, C-5) will appear at intermediate chemical shifts.
-
Methyl Carbon (-CH₃): The methyl carbon will appear in the typical upfield region for alkyl carbons attached to an aromatic ring.
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 (C-OH) | ~155 - 160 |
| C-1 (C-SO₃H) | ~140 - 145 |
| C-6 (C-CH₃) | ~135 - 140 |
| C-4 | ~128 - 132 |
| C-3, C-5 | ~115 - 125 |
| -CH₃ | ~20 - 25 |
Experimental Protocol: NMR Spectroscopy
Caption: Predicted major fragmentation pathway for this compound in negative mode ESI-MS.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~10-100 µM) in a suitable solvent mixture, such as 50:50 water/acetonitrile or water/methanol, which is compatible with ESI.
-
Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Ionization: Apply a high voltage (e.g., -3 to -4 kV for negative mode) to the ESI needle to generate a fine spray of charged droplets. A heated desolvation gas (e.g., nitrogen) assists in solvent evaporation.
-
Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight). A full scan mass spectrum is acquired to detect the [M-H]⁻ ion.
-
Tandem MS (MS/MS): To confirm the structure, the [M-H]⁻ precursor ion (m/z 187) can be mass-selected and subjected to collision-induced dissociation (CID) to generate fragment ions, which are then mass-analyzed. This would confirm the predicted fragmentation pathway. [3]
Conclusion
The combined spectroscopic data provides a unique and definitive fingerprint for this compound. The predicted ¹H and ¹³C NMR spectra will reveal the specific arrangement of protons and carbons in the substituted aromatic ring. The IR spectrum will confirm the presence of the key hydroxyl, methyl, and sulfonic acid functional groups. Finally, high-resolution mass spectrometry will verify the elemental composition and provide structural information through its fragmentation pattern. This guide provides a robust predictive framework for the successful characterization of this molecule.
References
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An In-Depth Technical Guide to the Prospective Crystal Structure Determination of 2-Hydroxy-6-methylbenzenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
To date, the single-crystal X-ray structure of 2-Hydroxy-6-methylbenzenesulfonic acid has not been reported in publicly accessible crystallographic databases. This guide, therefore, serves a dual purpose: firstly, to highlight this knowledge gap and secondly, to provide a comprehensive, field-proven methodological framework for researchers to successfully synthesize, crystallize, and structurally characterize this compound. By presenting a detailed roadmap, from synthesis to final structural refinement, this document aims to empower researchers to elucidate the three-dimensional atomic arrangement of this compound, a crucial step in understanding its physicochemical properties and its potential applications in areas such as catalysis, materials science, and as a fragment in drug design.
Introduction: The Significance of Structural Elucidation
This compound is an aromatic organic compound characterized by the presence of hydroxyl, methyl, and sulfonic acid functional groups on a benzene ring. The relative positions of these groups (ortho- and meta-) suggest the potential for intricate intermolecular interactions, particularly strong hydrogen bonding, which will dictate its solid-state packing, solubility, and ultimately its material properties.
The precise determination of a molecule's crystal structure is fundamental to establishing a definitive structure-property relationship. For a compound like this compound, a solved crystal structure would provide invaluable insights into:
-
Intermolecular Interactions: A detailed understanding of the hydrogen-bonding network and other non-covalent interactions.
-
Polymorphism: The potential for the molecule to exist in different crystalline forms, each with unique physical properties.
-
Solid-State Stability: How the molecule packs in a crystal lattice, which influences its melting point, density, and stability.
-
Rational Drug Design: As a potential building block or fragment, its three-dimensional structure is a prerequisite for computational modeling and docking studies.
Given the absence of this critical data, this guide provides a robust, self-validating methodology for its determination.
Synthesis and Purification: Obtaining Crystallography-Grade Material
The cornerstone of successful crystallography is the purity of the starting material. The most direct route to this compound is the electrophilic aromatic sulfonation of o-cresol (2-methylphenol).[1][2] However, this reaction is known to produce a mixture of isomers, primarily the desired this compound and 2-hydroxy-4-methylbenzenesulfonic acid.[3][4][5] Therefore, a rigorous purification protocol is essential.
Experimental Protocol: Synthesis via Sulfonation of o-Cresol
Causality Behind Experimental Choices: The choice of concentrated sulfuric acid as the sulfonating agent is based on its effectiveness and accessibility. The reaction temperature is a critical parameter; lower temperatures can favor kinetic products, while higher temperatures can lead to thermodynamic products and potential side reactions. The purification strategy relies on the differential solubility of the isomeric sulfonic acids or their salts.
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place 10.8 g (0.1 mol) of o-cresol.
-
Sulfonation: Cool the flask in an ice bath. Slowly add 10 mL of concentrated sulfuric acid (98%) dropwise to the stirred o-cresol, ensuring the temperature does not exceed 30°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours. The mixture will become a viscous slurry.
-
Quenching: Slowly and carefully pour the reaction mixture onto 100 g of crushed ice with vigorous stirring. This will precipitate the sulfonic acid isomers and dilute the excess sulfuric acid.
-
Isolation of Isomer Mixture: The resulting precipitate, a mixture of isomeric hydroxymethylbenzenesulfonic acids, is collected by vacuum filtration and washed with a small amount of ice-cold water.
-
Purification by Fractional Crystallization:
-
Dissolve the crude product in a minimum amount of hot water.
-
Allow the solution to cool slowly. The less soluble isomer will crystallize first. The progress of separation can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Multiple recrystallization steps may be necessary to achieve a purity of >99%, which is ideal for crystallization trials. The purity of each fraction should be assessed analytically.
-
Crystallization: The Art of Growing Single Crystals
The growth of diffraction-quality single crystals is often the most challenging step. For a polar, hydrogen-bonding molecule like this compound, a systematic approach to screening solvents and crystallization techniques is crucial.[6]
Recommended Crystallization Protocols
Causality Behind Experimental Choices: The choice of solvents is based on the polarity of the sulfonic acid. A range of solvents with varying polarities should be screened. Slow evaporation is a simple and effective method, while vapor diffusion can provide better control over the rate of crystallization.
Protocol 1: Slow Evaporation
-
Prepare saturated or near-saturated solutions of purified this compound in a variety of solvents (e.g., water, ethanol, methanol, acetone, and mixtures thereof).
-
Filter the solutions through a syringe filter into small, clean vials.
-
Cover the vials with a cap that has been pierced with a needle to allow for slow evaporation of the solvent.
-
Store the vials in a vibration-free environment and monitor for crystal growth over several days to weeks.
Protocol 2: Vapor Diffusion (Hanging Drop)
-
Prepare a concentrated solution of the compound in a suitable solvent (the "drop").
-
In a sealed container, place a larger volume of a solvent in which the compound is less soluble (the "reservoir").
-
Place a small drop of the concentrated solution on a siliconized glass slide and invert it over the reservoir.
-
Over time, the solvent from the reservoir will slowly diffuse into the drop, reducing the solubility of the compound and promoting crystallization.
Single-Crystal X-ray Diffraction: Unveiling the Atomic Arrangement
Once a suitable single crystal is obtained, its three-dimensional structure can be determined using X-ray diffraction.
Experimental Workflow
The process of single-crystal X-ray diffraction follows a well-defined workflow, from crystal selection to data collection.
Step-by-Step Methodology:
-
Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a cryoloop.
-
Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) on the diffractometer to minimize thermal motion and radiation damage. A series of X-ray diffraction images are collected as the crystal is rotated.
-
Data Processing: The collected images are processed to integrate the intensities of the diffraction spots. The data is then scaled, merged, and corrected for absorption effects to produce a final reflection file.
Structure Solution and Refinement: From Data to Model
The processed diffraction data is used to solve and refine the crystal structure.
Step-by-Step Methodology:
-
Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods. This provides a preliminary model of the molecule.
-
Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data using a least-squares minimization algorithm. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.
-
Validation: The final refined structure is validated using various crystallographic metrics, such as the R-factor, goodness-of-fit (GooF), and residual electron density, to ensure the quality and accuracy of the model.
Anticipated Structural Features of this compound
While the precise crystal structure is unknown, we can predict some key features based on the known structures of related compounds and the functional groups present.
-
Hydrogen Bonding: The sulfonic acid and hydroxyl groups are excellent hydrogen bond donors and acceptors. A robust network of intermolecular hydrogen bonds is expected, likely forming dimeric or polymeric structures.
-
Molecular Conformation: The orientation of the sulfonic acid group relative to the benzene ring will be of interest, as will any intramolecular hydrogen bonding between the ortho-hydroxyl and sulfonic acid groups.
Data Presentation: Key Crystallographic Parameters
Upon successful structure determination, the following key parameters would be reported in a standardized format.
| Parameter | Anticipated Value/Information |
| Chemical Formula | C₇H₈O₄S |
| Formula Weight | 188.20 g/mol |
| Crystal System | To be determined (e.g., Monoclinic) |
| Space Group | To be determined (e.g., P2₁/c) |
| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) |
| Volume (V) | ų |
| Z (Molecules per cell) | To be determined |
| Calculated Density (ρ) | g/cm³ |
| R-factor (R₁) | < 0.05 for a good quality structure |
| Goodness-of-Fit (GooF) | ~1.0 |
Conclusion
This technical guide provides a comprehensive and actionable framework for the synthesis, crystallization, and structural elucidation of this compound. While the crystal structure remains to be determined, the methodologies outlined herein are based on established principles of synthetic chemistry and crystallography. The successful determination of this structure will provide valuable data for researchers in materials science and drug development, enabling a deeper understanding of its solid-state properties and its potential for incorporation into more complex molecular architectures.
References
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An In-Depth Technical Guide to the Solubility of 2-Hydroxy-6-methylbenzenesulfonic Acid in Organic Solvents
This guide provides a comprehensive overview of the solubility characteristics of 2-hydroxy-6-methylbenzenesulfonic acid, a compound of interest for researchers, scientists, and professionals in drug development. By integrating theoretical principles with practical experimental guidance, this document aims to be an essential resource for understanding and manipulating the solubility of this and similar sulfonic acid derivatives.
Executive Summary
This compound, an aromatic sulfonic acid, exhibits solubility properties primarily dictated by its polar functional groups: the sulfonic acid moiety (-SO₃H) and the hydroxyl group (-OH). These groups confer a high degree of polarity to the molecule, making it readily soluble in polar solvents, particularly water, and less soluble in non-polar organic solvents. This guide will delve into the molecular factors governing its solubility, provide qualitative solubility profiles, and offer a detailed experimental protocol for quantitative determination. Understanding these principles is crucial for applications in synthesis, formulation, and purification processes.
Theoretical Framework of Solubility
The adage "like dissolves like" is the foundational principle governing the solubility of any compound.[1][2] This means that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, the key molecular features influencing its solubility are:
-
The Sulfonic Acid Group (-SO₃H): This is a highly polar and strongly acidic functional group.[3][4][5] It can engage in strong hydrogen bonding and ion-dipole interactions, significantly enhancing solubility in polar solvents.[2][6]
-
The Hydroxyl Group (-OH): Also a polar group, the hydroxyl moiety contributes to the molecule's ability to form hydrogen bonds with solvent molecules.
-
The Aromatic Ring and Methyl Group: The benzene ring and the methyl group constitute the non-polar, lipophilic portion of the molecule. This part of the structure favors interactions with non-polar solvents.
The overall solubility of this compound in a given solvent is a balance between the hydrophilic character of the sulfonic acid and hydroxyl groups and the lipophilic nature of the methylated benzene ring.
The Role of Solvent Polarity
The polarity of the solvent is the most critical factor in determining the solubility of this compound.
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors. Due to the strong hydrogen bonding capabilities of the sulfonic acid and hydroxyl groups, this compound is expected to exhibit high solubility in these solvents.[7][8]
-
Polar Aprotic Solvents (e.g., acetone, dimethyl sulfoxide): These solvents have dipole moments but do not have acidic protons. While they can accept hydrogen bonds, they cannot donate them as effectively as protic solvents. Solubility in these solvents is generally moderate to good.
-
Non-Polar Solvents (e.g., hexane, toluene, diethyl ether): These solvents lack significant polarity and cannot form strong interactions with the polar functional groups of the solute. Consequently, the solubility of this compound in non-polar solvents is expected to be low.[6][9]
The Influence of pH
As a strong acid, the ionization state of this compound is highly dependent on the pH of the medium.[3] In basic solutions, the sulfonic acid group will deprotonate to form the sulfonate salt (-SO₃⁻). This ionic form is significantly more polar than the neutral acid, leading to a substantial increase in aqueous solubility.[10] This property is often exploited in extraction and purification processes.
Qualitative Solubility Profile
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | Strong hydrogen bonding and ion-dipole interactions with the sulfonic acid and hydroxyl groups.[2][6][7][8] |
| Polar Aprotic | Acetone, DMSO, DMF | Moderate to High | Dipole-dipole interactions and hydrogen bond acceptance by the solvent. |
| Slightly Polar | Ethyl Acetate, Dichloromethane | Low to Moderate | Limited ability to interact with the highly polar functional groups of the solute. |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Very Low / Insoluble | Weak van der Waals forces are insufficient to overcome the strong intermolecular forces within the solid solute.[9] |
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in various organic solvents.
Materials and Equipment
-
This compound (analytical grade)
-
A selection of organic solvents (HPLC grade or higher)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
HPLC or UV-Vis spectrophotometer for concentration analysis
-
Syringe filters (0.22 µm)
Experimental Workflow Diagram
Caption: Experimental workflow for determining the solubility of this compound.
Detailed Procedure
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of labeled vials. The goal is to have undissolved solid remaining after equilibration.
-
Pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.[13]
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Shake the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
For viscous solvents, centrifugation may be necessary to separate the solid phase.
-
Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any remaining microparticles.
-
-
Analysis:
-
Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument (HPLC or UV-Vis).
-
Prepare a series of calibration standards of this compound of known concentrations.
-
Analyze the standards and the diluted sample to determine the concentration of the solute in the saturated solution.
-
-
Calculation of Solubility:
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
Factors Influencing Experimental Accuracy
-
Temperature Control: Solubility is highly temperature-dependent. Maintaining a constant and accurately known temperature throughout the experiment is critical.
-
Purity of Compound and Solvents: Impurities can significantly affect solubility measurements. Use high-purity materials.
-
Equilibration Time: Insufficient equilibration time will lead to an underestimation of solubility.
-
Solid Phase Analysis: For highly accurate studies, it is advisable to analyze the solid phase before and after equilibration to ensure no phase changes or solvate formation has occurred.
Conclusion
The solubility of this compound is a key physicochemical property that dictates its behavior in various chemical processes. Its high polarity, conferred by the sulfonic acid and hydroxyl groups, makes it highly soluble in polar solvents and sparingly soluble in non-polar media. While qualitative predictions provide a useful starting point, precise quantitative data requires careful experimental determination. The protocol detailed in this guide provides a robust framework for researchers to obtain reliable solubility data, enabling the effective use of this compound in their scientific endeavors.
References
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"thermal stability of 2-Hydroxy-6-methylbenzenesulfonic acid"
An In-depth Technical Guide to the Thermal Stability of 2-Hydroxy-6-methylbenzenesulfonic Acid
Abstract
This technical guide provides a comprehensive framework for assessing the thermal stability of this compound. In the absence of extensive literature on this specific isomer, this document serves as a first-principles guide for researchers, scientists, and drug development professionals. It outlines a robust, multi-technique experimental workflow designed to rigorously characterize the compound's thermal properties. By integrating Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), this guide explains not just how to conduct the experiments, but why these methods are chosen and how the data synergize to create a complete stability profile. The narrative emphasizes the causal relationships between molecular structure and thermal behavior, offering predictive insights based on established principles of organic chemistry and data from analogous sulfonated aromatic compounds.
Introduction and Physicochemical Context
This compound is an aromatic sulfonic acid whose utility in pharmaceuticals and specialty chemical synthesis is contingent upon its stability under various processing conditions. Thermal stability is a critical parameter, influencing everything from storage and shelf-life to its behavior as a catalyst or intermediate in high-temperature reactions. The molecule's structure, featuring a hydroxyl group, a methyl group, and a sulfonic acid moiety on a benzene ring, presents a unique combination of activating and sterically hindering groups that are expected to govern its decomposition pathway.
The sulfonic acid group is known to be susceptible to thermal desulfonation, a reversible reaction that can be influenced by temperature and the presence of acid.[1][2] The ortho-positioning of the hydroxyl and methyl groups relative to the sulfonic acid introduces steric strain and potential for intramolecular interactions that could either stabilize or destabilize the C-S bond. This guide provides the experimental blueprint to elucidate these structure-property relationships.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Information | Source/Basis |
| Molecular Formula | C₇H₈O₄S | |
| Molecular Weight | 188.20 g/mol | |
| Appearance | Crystalline solid (predicted) | Analogy to related isomers |
| Acidity (pKa) | Strong acid, pKa < 0 | General property of benzenesulfonic acids |
| Key Structural Features | Ortho-hydroxyl and ortho-methyl substitution relative to the sulfonic acid group |
Core Experimental Workflow for Thermal Stability Assessment
A comprehensive evaluation of thermal stability requires a multi-faceted approach. No single technique can provide a complete picture of decomposition onset, energetic changes, and degradation product identity. The following workflow is designed as a self-validating system, where the results from each technique inform and corroborate the others.
Caption: Integrated workflow for thermal stability analysis.
Thermogravimetric Analysis (TGA): The Foundation of Stability
Expertise & Experience: TGA is the cornerstone of any thermal stability study. It directly measures mass loss as a function of temperature, providing an unambiguous indication of when the material begins to decompose or lose volatile components. For a sulfonic acid, we anticipate potential mass loss from dehydration (loss of water) at lower temperatures, followed by the primary decomposition event, likely desulfonation.[3]
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Sample Preparation: Place 3-5 mg of this compound into an alumina or platinum crucible. A small sample size minimizes thermal gradients.
-
Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere, preventing oxidative decomposition.
-
Temperature Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. A controlled heating rate is crucial for reproducible results.[4]
-
-
Data Analysis:
-
Plot mass (%) versus temperature (°C).
-
Determine the onset temperature of decomposition (Tonset) from the intersection of the baseline tangent and the tangent of the primary mass loss step.
-
Calculate the mass loss percentage for each distinct step.
-
Generate the first derivative of the TGA curve (DTG curve), where peaks indicate the temperatures of maximum decomposition rates.
-
Differential Scanning Calorimetry (DSC): Unveiling Thermal Events
Expertise & Experience: While TGA detects mass loss, DSC detects changes in heat flow.[5] This is critical for distinguishing between physical transitions (like melting) and chemical reactions (decomposition). An endothermic peak without mass loss in the TGA signifies melting. An exothermic peak concurrent with mass loss strongly indicates an energetic decomposition. For substituted phenolsulfonic acids, complex thermal events involving isomerization or polymerization prior to full decomposition are possible.[2][6]
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using an indium standard.
-
Sample Preparation: Hermetically seal 1-3 mg of the sample in an aluminum pan. A sealed pan contains any evolved volatiles, allowing their energetic effects to be measured.
-
Atmosphere: Maintain a nitrogen purge of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp from 30 °C to a temperature just beyond the final decomposition point determined by TGA (e.g., 400 °C) at 10 °C/min.
-
-
Data Analysis:
-
Identify endothermic peaks (melting, evaporation) and exothermic peaks (decomposition, crystallization).
-
Correlate the temperatures of these events with the mass loss steps observed in the TGA data.
-
Table 2: Hypothetical TGA/DSC Data Interpretation
| Temperature Range | TGA Observation | DSC Observation | Interpretation |
| 80-120 °C | ~5% mass loss | Broad endotherm | Loss of adsorbed or hydrate water |
| 150-170 °C | No mass loss | Sharp endotherm | Melting of the compound |
| > 220 °C | Significant mass loss | Sharp exotherm | Onset of energetic decomposition |
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): Identifying the Fragments
Expertise & Experience: To truly understand thermal stability, we must identify the decomposition products. Py-GC-MS is the definitive technique for this.[7] It involves flash heating the sample to a specific temperature (pyrolysis) and immediately separating and identifying the resulting volatile fragments using GC-MS. By pyrolyzing at temperatures corresponding to the decomposition steps seen in TGA, we can construct a detailed picture of the degradation mechanism. For aromatic sulfonic acids, key expected products include the parent phenol (from desulfonation), sulfur dioxide, and smaller aromatic fragments.[7][8]
-
Sample Preparation: Place approximately 0.1-0.5 mg of the sample into a pyrolysis sample cup.
-
Pyrolysis Conditions:
-
Set the pyrolysis temperature based on TGA data. Perform separate runs at key temperatures, for example:
-
T1: Just below Tonset (to check for any early, minor degradation).
-
T2: At the temperature of maximum decomposition rate (from the DTG peak).
-
T3: At a higher temperature (e.g., 500 °C) to investigate secondary decomposition products.[7]
-
-
Pyrolysis Time: 10-20 seconds.
-
-
GC-MS Conditions:
-
Injector: Maintain at a high temperature (e.g., 300 °C) to ensure rapid transfer of pyrolysates.
-
Column: Use a standard non-polar column (e.g., DB-5ms) suitable for separating aromatic compounds.
-
Oven Program: A typical program might be: hold at 40 °C for 2 minutes, then ramp at 10 °C/min to 300 °C.
-
MS Detector: Scan a mass range of m/z 35-550.
-
-
Data Analysis:
-
Identify the chromatographic peaks.
-
Compare the mass spectrum of each peak to a reference library (e.g., NIST) to identify the chemical structure of the decomposition product.
-
Anticipated Decomposition Pathway
Based on the chemistry of related compounds, a primary thermal degradation pathway for this compound can be proposed. The initial and most likely step is the cleavage of the C-S bond, a process known as desulfonation.
Caption: Proposed primary thermal degradation pathway via desulfonation.
This initial loss of sulfur trioxide (which may be detected as SO₂ by MS if fragmentation occurs) would yield 2-methylphenol (o-cresol). At higher temperatures, this phenolic product could undergo further degradation, leading to the formation of simpler aromatic compounds like phenol, toluene, and benzene, as well as various oxidation products if air is present.[5][9]
Conclusion and Practical Implications
This technical guide establishes a rigorous, first-principles methodology for characterizing the thermal stability of this compound. By systematically applying TGA, DSC, and Py-GC-MS, researchers can obtain a comprehensive dataset detailing the onset of decomposition, the energetics of the process, and the identity of the degradation products. This information is invaluable for:
-
Process Safety: Defining maximum safe operating temperatures for reactions and purifications.
-
Drug Development: Ensuring the stability of active pharmaceutical ingredients (APIs) and intermediates during formulation and storage.
-
Materials Science: Understanding the degradation mechanism to potentially design more stable derivatives or formulations.
The proposed workflow provides a clear and scientifically defensible path to generating the critical stability data required for the confident and safe application of this compound.
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Jahnel, J. B., et al. (1999). Quantitative analysis of sulfonic acid groups in macromolecular lignosulfonic acids and aquatic humic substances by temperature-resolved pyrolysis-mass spectrometry. Environmental Science & Technology, 33(6), 874-880. [Link]
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A Technical Guide to the Quantum Chemical Calculation of 2-Hydroxy-6-methylbenzenesulfonic Acid
Abstract
This technical guide provides a comprehensive framework for conducting quantum chemical calculations on 2-Hydroxy-6-methylbenzenesulfonic acid. The document is designed for researchers, scientists, and professionals in drug development, offering an in-depth exploration of the theoretical underpinnings, practical methodologies, and analytical interpretation of computational results. By elucidating the causality behind methodological choices, this guide aims to equip the reader with the expertise to perform and validate their own in-silico investigations of this and similar aromatic sulfonic acids. We will delve into the selection of appropriate computational methods, such as Density Functional Theory (DFT), the rationale for basis set choice, and a step-by-step protocol for geometry optimization, frequency analysis, and the prediction of key molecular properties.
Introduction: The Significance of this compound
This compound, a member of the aromatic sulfonic acid family, is a molecule of interest due to the interplay of its functional groups: a hydroxyl group, a methyl group, and a sulfonic acid group attached to a benzene ring.[1][2] These functionalities impart specific chemical characteristics that are crucial in various applications, including as a potential intermediate in pharmaceutical synthesis and as a component in the production of dyes.[3] Sulfonic acids, in general, are known for their strong acidity and high water solubility.[4][5][6]
Understanding the molecule's three-dimensional structure, electronic properties, and reactivity is paramount for its effective utilization. Quantum chemical calculations provide a powerful and cost-effective avenue to explore these aspects at the atomic level.[7] By solving the Schrödinger equation for the molecule, we can predict a wide array of properties, including its stable conformation, vibrational spectra, and electronic transitions, which are often challenging to determine experimentally.[7][8]
This guide will focus on a robust and widely accepted computational approach, Density Functional Theory (DFT), to model this compound.
Theoretical Foundations: Choosing the Right Computational Tools
The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen theoretical method and basis set.[9] This section justifies the selection of specific computational tools for the analysis of this compound.
The Method: Why Density Functional Theory (DFT)?
For molecules of this size and complexity, Density Functional Theory (DFT) offers an optimal balance between computational cost and accuracy.[7][10] Unlike the more computationally demanding wave-function-based methods, DFT calculates the electronic structure based on the electron density, a simpler quantity to compute.[10]
The core of DFT lies in the exchange-correlation functional, which approximates the complex many-body electron interactions. For organic molecules containing sulfur, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional has consistently demonstrated reliable performance in predicting geometries and energies.[11][12][13] It incorporates a portion of the exact exchange from Hartree-Fock theory, which improves the description of electronic behavior.[14]
While Hartree-Fock (HF) theory provides a foundational approximation, it neglects electron correlation, a crucial factor for accurate predictions.[10][15][16] DFT, through the exchange-correlation functional, inherently accounts for a significant portion of this correlation, leading to more accurate results for most molecular properties.[10][17]
The Basis Set: A Foundation for Accuracy
A basis set is a set of mathematical functions used to construct the molecular orbitals.[18] The choice of basis set directly impacts the quality of the calculation. For a molecule like this compound, which contains second-row elements (sulfur and oxygen) with lone pairs and a delocalized π-system, a flexible basis set is essential.
The Pople-style basis set, 6-311++G(d,p) , is a well-regarded choice for this type of system.[7] Let's break down its components to understand its suitability:
-
6-311G : This indicates a triple-zeta split-valence basis set. It uses three functions to describe the valence electrons, providing a more accurate representation of their spatial distribution.
-
++G : The double plus sign signifies the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are crucial for describing the behavior of electrons far from the nucleus, which is important for anions, lone pairs, and non-covalent interactions.
-
(d,p) : These are polarization functions. The 'd' functions are added to heavy atoms (C, O, S), and the 'p' functions are added to hydrogen atoms. Polarization functions allow for the distortion of atomic orbitals, which is necessary to accurately model chemical bonds and the anisotropic nature of the electron density.
The selection of a basis set is a trade-off between accuracy and computational expense. While larger basis sets can provide more accurate results, the computational cost increases significantly. The 6-311++G(d,p) basis set represents a robust compromise for achieving reliable results for the properties of interest in this guide.[19]
The Computational Workflow: A Step-by-Step Protocol
This section outlines a detailed, step-by-step protocol for performing quantum chemical calculations on this compound using a computational chemistry software package like Gaussian, ORCA, or GAMESS.[20][21][22][23]
Step 1: Molecular Structure Generation
The initial step involves creating a three-dimensional model of this compound. This can be accomplished using molecular building software such as GaussView or Avogadro.[24][25] It is crucial to start with a reasonable initial geometry, as this will facilitate a more efficient geometry optimization process.
Step 2: Geometry Optimization
The goal of geometry optimization is to find the lowest energy arrangement of the atoms, which corresponds to the most stable structure of the molecule.[7]
Protocol:
-
Input File Preparation: Create an input file specifying the coordinates of the atoms, the charge of the molecule (0 for the neutral acid), and the spin multiplicity (1 for a closed-shell singlet state).
-
Keyword Specification: Include the following keywords in the input file:
-
#p B3LYP/6-311++G(d,p) Opt
-
#p: Requests a higher level of output.
-
B3LYP/6-311++G(d,p): Specifies the chosen DFT method and basis set.
-
Opt: Instructs the software to perform a geometry optimization.
-
-
Execution: Submit the input file to the chosen quantum chemistry software.
-
Convergence Criteria: The optimization is considered complete when the forces on each atom and the change in energy between successive steps fall below a predefined threshold.[7]
Step 3: Vibrational Frequency Analysis
A frequency calculation should be performed on the optimized geometry for two primary reasons:
-
To Confirm a True Minimum: A true minimum energy structure will have no imaginary frequencies. The presence of an imaginary frequency indicates a saddle point (a transition state).
-
To Predict the Infrared (IR) Spectrum: The calculated vibrational frequencies correspond to the vibrational modes of the molecule and can be used to simulate its IR spectrum.
Protocol:
-
Input File Preparation: Use the optimized coordinates from the previous step.
-
Keyword Specification:
-
#p B3LYP/6-311++G(d,p) Freq
-
Freq: Requests a frequency calculation.
-
-
Execution and Analysis: After the calculation is complete, examine the output file for the list of frequencies. Confirm that there are no imaginary frequencies. The output will also contain the IR intensities for each vibrational mode.
Visualization and Data Presentation
Visualizing the results of quantum chemical calculations is essential for their interpretation and communication.
Molecular Structure and Orbitals
The optimized molecular structure and the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be visualized using software like GaussView or Avogadro. The HOMO and LUMO are crucial for understanding the molecule's electronic properties and reactivity.
Tabulated Data
Summarizing key quantitative data in tables allows for clear and concise presentation.
Table 1: Key Computational Parameters
| Parameter | Value | Rationale |
| Method | B3LYP | Good balance of accuracy and cost for organic molecules.[11][12] |
| Basis Set | 6-311++G(d,p) | Provides flexibility for describing electrons and bonds.[7] |
| Charge | 0 | Neutral molecule. |
| Multiplicity | 1 | Ground electronic state is a singlet. |
| Solvent Model | None (Gas Phase) | Provides a baseline for intrinsic molecular properties. |
Table 2: Predicted Properties of this compound
| Property | Calculated Value |
| Total Energy (Hartrees) | Value from calculation |
| Dipole Moment (Debye) | Value from calculation |
| HOMO Energy (eV) | Value from calculation |
| LUMO Energy (eV) | Value from calculation |
| HOMO-LUMO Gap (eV) | Value from calculation |
Diagrams and Workflows
Visual workflows can effectively illustrate the computational process.
Caption: Computational workflow for this compound.
Caption: Influence of functional groups on molecular properties.
Conclusion and Future Directions
This guide has presented a detailed and scientifically grounded protocol for the quantum chemical calculation of this compound. By following the outlined steps and understanding the rationale behind the methodological choices, researchers can confidently predict the structural and electronic properties of this molecule.
Future work could extend this computational analysis to include:
-
Solvation Effects: Incorporating a solvent model (e.g., the Polarizable Continuum Model - PCM) to investigate the molecule's behavior in solution.
-
Spectroscopic Predictions: Simulating UV-Vis and NMR spectra to aid in experimental characterization.[26][27]
-
Reactivity Studies: Calculating reaction pathways and transition states to understand its chemical reactivity.
By integrating these computational insights with experimental data, a more complete and nuanced understanding of this compound can be achieved, paving the way for its innovative application in science and industry.
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An In-depth Technical Guide to 2-Hydroxy-6-methylbenzenesulfonic Acid: From Plausible Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-6-methylbenzenesulfonic acid, a member of the hydroxytoluenesulfonic acid family, is an aromatic sulfonic acid characterized by a hydroxyl and a methyl group attached to the benzene ring. While not as extensively documented as some of its isomers, its unique substitution pattern offers interesting possibilities in organic synthesis and as a potential building block in the development of novel pharmaceutical agents. Aromatic sulfonic acids are known for their strong acidic nature and their utility as catalysts and intermediates in a wide range of chemical processes, including those in the pharmaceutical industry.[1] This guide provides a comprehensive overview of this compound, from its plausible historical synthesis to its physicochemical properties and potential applications in modern research and drug development.
Section 1: A Plausible Historical Synthesis - The Sulfonation of ortho-Cresol
Given that ortho-cresol (2-methylphenol) was readily available from coal tar, its direct sulfonation represents the most probable route to obtaining hydroxytoluenesulfonic acids.[3] Similar to phenol, o-cresol readily undergoes electrophilic substitution reactions such as sulfonation.[2] The directing effects of the hydroxyl (-OH) and methyl (-CH₃) groups, both being ortho-, para-directing, would lead to the substitution of the sulfonic acid group at positions activated by both groups. In the case of o-cresol, this would primarily be the C4 and C6 positions. The formation of this compound would therefore be a direct and expected outcome of this reaction.
Causality Behind the Experimental Choices
The choice of concentrated sulfuric acid or oleum as the sulfonating agent is based on the need for a strong electrophile (SO₃) to attack the electron-rich aromatic ring of o-cresol. The reaction temperature is a critical parameter; lower temperatures would favor the kinetic product, while higher temperatures could lead to the formation of the thermodynamically more stable isomer or polysulfonated products. The workup procedure involving neutralization and precipitation is a standard method for isolating sulfonic acids from the reaction mixture.
Detailed, Step-by-Step Methodology for Plausible Historical Synthesis
Objective: To synthesize this compound via the direct sulfonation of ortho-cresol.
Materials:
-
ortho-Cresol (2-methylphenol)
-
Concentrated sulfuric acid (98%)
-
Calcium carbonate or Sodium chloride for salting out
-
Ice
-
Distilled water
-
Filter paper and funnel
-
Reaction flask with a stirrer and cooling bath
Protocol:
-
Reaction Setup: In a reaction flask equipped with a mechanical stirrer and placed in an ice-water bath, carefully add 10.8 g (0.1 mol) of ortho-cresol.
-
Sulfonation: Slowly, and with constant stirring, add 10 mL of concentrated sulfuric acid to the o-cresol. The temperature of the mixture should be maintained below 20°C to control the reaction rate and minimize side product formation.
-
Reaction Completion: After the addition of sulfuric acid is complete, continue stirring the mixture at room temperature for several hours, or until the reaction is deemed complete (monitoring by techniques like thin-layer chromatography would be a modern addition to this historical protocol).
-
Isolation of the Product: Pour the reaction mixture slowly into a beaker containing 100 mL of cold water or crushed ice. This will precipitate the sulfonic acid.
-
Purification: The crude product can be purified by converting it to its calcium or sodium salt, which is less soluble in a salt solution. This can be achieved by neutralizing the acidic solution with calcium carbonate or by adding sodium chloride to "salt out" the sodium salt of the sulfonic acid.
-
Final Product: The precipitated salt is then filtered, washed with a small amount of cold water, and can be converted back to the free acid by treatment with a strong acid, followed by recrystallization from a suitable solvent.
Section 2: Physicochemical and Spectroscopic Properties
Understanding the fundamental properties of this compound is crucial for its application in research and development. Below is a summary of its key physicochemical properties, with some data for related isomers provided for comparison.
Data Presentation: Physicochemical Properties
| Property | This compound | 2-Hydroxy-5-methylbenzenesulfonic acid[4] | 4-Hydroxy-2-methylbenzenesulfonic acid[5] |
| IUPAC Name | This compound | 2-hydroxy-5-methylbenzenesulfonic acid | 4-hydroxy-2-methylbenzenesulfonic acid |
| Molecular Formula | C₇H₈O₄S | C₇H₈O₄S | C₇H₈O₄S |
| Molecular Weight | 188.20 g/mol | 188.20 g/mol | 188.20 g/mol |
| CAS Number | 69103-65-7 | 28519-04-2 | 7134-05-6 |
| Appearance | (Expected) Crystalline solid | Data not available | Data not available |
| Melting Point | Data not available | Data not available | Data not available |
| Solubility | (Expected) Soluble in water and polar organic solvents | Data not available | Data not available |
| pKa | (Expected) Strong acid | Data not available | Data not available |
Spectroscopic Data Interpretation
-
¹H NMR: The proton NMR spectrum would be expected to show a singlet for the methyl protons, distinct aromatic proton signals, and a broad singlet for the acidic sulfonic acid proton, as well as a signal for the hydroxyl proton. The coupling patterns of the aromatic protons would be indicative of the 1,2,6-substitution pattern.
-
¹³C NMR: The carbon NMR spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts would be influenced by the attached functional groups, with the carbon atoms attached to the oxygen and sulfur atoms appearing at lower field.
-
IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the O-H stretch of the hydroxyl group and the sulfonic acid, S=O stretching vibrations, and C=C stretching of the aromatic ring.
Section 3: Applications in Research and Drug Development
Substituted benzenesulfonic acids are valuable compounds in the pharmaceutical industry.[1][6] They can serve as key intermediates in the synthesis of more complex molecules or be incorporated into the final active pharmaceutical ingredient (API).
Role as a Synthetic Intermediate
The presence of three distinct functional groups (hydroxyl, methyl, and sulfonic acid) on the aromatic ring of this compound makes it a versatile intermediate. The sulfonic acid group can be a good leaving group in nucleophilic aromatic substitution reactions, or it can be used to introduce other functional groups. The hydroxyl and methyl groups can also be modified to build more complex molecular architectures.
Potential as a Pharmacophore
The hydroxyphenylsulfonate moiety can be a key pharmacophore in certain drug classes. Sulfonic acids are often used to improve the water solubility and pharmacokinetic properties of drug candidates.[7] The specific substitution pattern of this compound could offer unique binding interactions with biological targets, making it a candidate for fragment-based drug discovery programs.
Section 4: Visualizations
Plausible Historical Synthesis Pathway
Caption: Plausible synthesis of this compound.
Experimental Workflow for Synthesis and Isolation
Caption: Experimental workflow for the synthesis and isolation.
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An In-depth Technical Guide to the Isomers of Methylbenzenesulfonic Acid: Properties, Synthesis, and Applications in Scientific Research and Drug Development
This guide provides a comprehensive technical overview of the structural isomers of methylbenzenesulfonic acid, commonly known as toluenesulfonic acid. As a cornerstone in organic chemistry, these compounds, particularly p-toluenesulfonic acid, serve as indispensable catalysts and intermediates in a myriad of applications, ranging from the synthesis of fine chemicals to the development of active pharmaceutical ingredients (APIs). This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the synthesis, properties, and practical applications of the ortho, meta, and para isomers of methylbenzenesulfonic acid.
Introduction to Methylbenzenesulfonic Acid and the Significance of Isomerism
Methylbenzenesulfonic acid (C₇H₈O₃S) is an aromatic sulfonic acid derived from toluene. The substitution of a sulfonic acid group (-SO₃H) and a methyl group (-CH₃) on the benzene ring gives rise to three distinct structural isomers: ortho-methylbenzenesulfonic acid (o-toluenesulfonic acid), meta-methylbenzenesulfonic acid (m-toluenesulfonic acid), and para-methylbenzenesulfonic acid (p-toluenesulfonic acid). The relative positions of these functional groups profoundly influence the physicochemical properties and reactivity of each isomer, thereby dictating their specific applications.
The sulfonic acid group imparts strong acidity, making these compounds highly effective catalysts in various organic transformations.[1] Their organic nature often renders them soluble in organic solvents, a distinct advantage over many inorganic mineral acids.[2] The strategic selection of a particular isomer is often crucial for achieving desired reaction outcomes, highlighting the importance of understanding their unique characteristics.
The Isomers of Methylbenzenesulfonic Acid: A Comparative Analysis
The ortho, meta, and para isomers of methylbenzenesulfonic acid exhibit distinct physical and chemical properties. A summary of these key characteristics is presented below for facile comparison.
| Property | ortho-Toluenesulfonic Acid | meta-Toluenesulfonic Acid | para-Toluenesulfonic Acid |
| IUPAC Name | 2-Methylbenzenesulfonic acid | 3-Methylbenzenesulfonic acid | 4-Methylbenzenesulfonic acid |
| CAS Number | 88-20-0[3] | 617-97-0[4] | 104-15-4 |
| Molecular Weight | 172.20 g/mol [5] | 172.20 g/mol [4] | 172.20 g/mol (anhydrous)[2] |
| Appearance | White to off-white solid[6] | Pale brown to dark brown viscous liquid (monohydrate)[7] | Colorless (white) solid[2] |
| Melting Point | 67.5 °C[6] | Not applicable (liquid at room temp) | 105-107 °C (monohydrate)[2] |
| Boiling Point | ~272.5 °C (estimate)[6] | Not available | 140 °C at 20 mmHg[2] |
| Water Solubility | 488.9 g/L (32.5 °C)[6] | Fully miscible (monohydrate) | 67 g/100 mL[2] |
| Acidity (pKa) | ~ -0.53 (Predicted)[6] | Not available | -2.8 (in water)[2][8] |
Synthesis and Isomer Control: The Sulfonation of Toluene
The industrial production of methylbenzenesulfonic acid isomers is predominantly achieved through the electrophilic aromatic sulfonation of toluene.[9][10] The choice of sulfonating agent and reaction conditions are critical in determining the isomeric distribution of the product.
Sulfonating Agents and General Mechanism
Concentrated sulfuric acid (H₂SO₄) or fuming sulfuric acid (oleum), which is a solution of sulfur trioxide (SO₃) in sulfuric acid, are the most common sulfonating agents.[9] The electrophile in this reaction is SO₃ or protonated SO₃. The reaction proceeds via the formation of a sigma complex, followed by deprotonation to restore the aromaticity of the ring.
Kinetic vs. Thermodynamic Control
The methyl group of toluene is an ortho, para-directing activator.[5][9] Consequently, the sulfonation of toluene is a classic example of a reaction where the product distribution can be manipulated by kinetic versus thermodynamic control.
-
Kinetic Control (Low Temperature): At lower temperatures (e.g., 40-60°C), the reaction is under kinetic control, favoring the formation of the ortho and para isomers due to the activating and directing effect of the methyl group.[9] The para isomer is typically the major product due to reduced steric hindrance compared to the ortho position.
-
Thermodynamic Control (High Temperature): At elevated temperatures (e.g., 150-200°C), the sulfonation reaction becomes reversible.[9] This allows for the isomerization of the initially formed ortho and para products to the most thermodynamically stable isomer, which is the meta isomer.[9] This process involves desulfonation and subsequent re-sulfonation.
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Methodological & Application
Application Notes & Protocols: 2-Hydroxy-6-methylbenzenesulfonic Acid as a Versatile Acid Catalyst in Organic Synthesis
An In-Depth Guide for Researchers and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the application of 2-Hydroxy-6-methylbenzenesulfonic acid as a strong Brønsted acid catalyst in organic synthesis. We delve into the unique structural attributes of this catalyst, detailing its advantages over conventional mineral acids and other organosulfonic acids. The core of this guide focuses on the mechanistic underpinnings of its catalytic activity, particularly in Fischer-Speier esterification and carbonyl protection reactions. Detailed, field-proven protocols are provided as a robust starting point for laboratory implementation, supported by causality-driven explanations for experimental choices. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this efficient, solid-phase catalyst for process optimization and discovery.
Introduction: The Profile of a Modern Acid Catalyst
This compound (CAS No. 69103-65-7) is an aromatic sulfonic acid that presents a compelling alternative to traditional liquid mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), as well as more common sulfonic acids like p-toluenesulfonic acid (p-TSA).[1] Its solid, non-volatile nature simplifies handling, reduces corrosion risks, and facilitates easier removal from reaction mixtures, thereby streamlining product purification.[1]
The molecule's structure is key to its utility. The sulfonic acid group (-SO₃H) provides strong Brønsted acidity, essential for protonating substrates and accelerating reactions.[2] The presence of both a hydroxyl (-OH) and a methyl (-CH₃) group on the aromatic ring introduces unique electronic and steric properties. The hydroxyl group can potentially participate in hydrogen bonding, influencing substrate orientation and transition state stabilization, while the ortho-methyl group provides steric bulk that can impart regioselectivity in certain reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 69103-65-7 | [3] |
| Molecular Formula | C₇H₈O₄S | |
| Molecular Weight | 188.2 g/mol | |
| Physical Form | Powder | |
| Purity | Typically ≥95% | |
| GHS Pictograms |
| Hazard Statements | H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |[4] |
The Engine of Catalysis: Mechanistic Insights
The primary role of this compound is to act as a proton (H⁺) donor. This protonation of a substrate dramatically increases its reactivity towards a nucleophile. A classic and fundamental application illustrating this principle is the Fischer-Speier esterification of carboxylic acids.[5][6]
The mechanism involves several equilibrium steps:
-
Carbonyl Activation: The catalytic cycle begins with the protonation of the carbonyl oxygen of the carboxylic acid by this compound. This step is crucial as it significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.[1][6]
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate (an oxonium ion).[6]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This intramolecular or intermolecular transfer converts a hydroxyl group into a much better leaving group: water.[6]
-
Water Elimination: The intermediate collapses, eliminating a molecule of water and forming a protonated ester.[6]
-
Catalyst Regeneration: The protonated ester is deprotonated (often by the conjugate base of the catalyst or another alcohol molecule), yielding the final ester product and regenerating the this compound catalyst, allowing it to re-enter the catalytic cycle.[7]
Core Applications & Experimental Protocols
While the following protocols are robust, they should be considered as starting points. Optimization of catalyst loading, temperature, and reaction time is recommended for each specific substrate pairing to achieve maximum yield and efficiency.
Application 1: Synthesis of Esters (Fischer-Speier Esterification)
Esterification is a cornerstone of organic synthesis, critical in the development of active pharmaceutical ingredients (APIs), fragrances, and polymers.[1][8] Using a solid acid catalyst like this compound simplifies the process by avoiding corrosive liquid acids and facilitating an easier work-up. The removal of water is critical to drive the reaction equilibrium toward the product.[5]
Protocol 1: General Procedure for Ester Synthesis
-
Reactor Setup: Equip a round-bottom flask with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser. The Dean-Stark trap is essential for the azeotropic removal of water, which drives the equilibrium towards ester formation.
-
Charging Reagents: To the flask, add the carboxylic acid (1.0 eq), the alcohol (2.0-5.0 eq, can also be used as the solvent), and a suitable solvent if needed (e.g., toluene, cyclohexane, to form an azeotrope with water).
-
Catalyst Addition: Add this compound (0.01-0.05 eq). The catalytic amount should be optimized; higher loadings may increase reaction rate but can also lead to side reactions like dehydration of the alcohol.
-
Reaction: Heat the mixture to reflux. Monitor the reaction progress by observing water collection in the Dean-Stark trap and by analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Typical reaction times range from 2 to 12 hours.
-
Work-up and Purification: a. Cool the reaction mixture to room temperature. b. If a solvent was used, remove it under reduced pressure using a rotary evaporator. c. Dilute the residue with an organic solvent (e.g., ethyl acetate, diethyl ether). d. Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize and remove the acid catalyst, and finally with brine. e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude ester. f. Purify the crude product by distillation or column chromatography as required.
Application 2: Carbonyl Protection (Acetal/Ketal Formation)
The protection of aldehydes and ketones as acetals or ketals is a vital strategy in multi-step synthesis to prevent unwanted reactions at the carbonyl group. This compound serves as an efficient catalyst for this transformation.
Protocol 2: Acetal/Ketal Formation for Carbonyl Protection
-
Reactor Setup: As described in Protocol 1, use a round-bottom flask with a Dean-Stark apparatus and reflux condenser.
-
Charging Reagents: Add the carbonyl compound (1.0 eq), a diol (e.g., ethylene glycol, 1.1-1.5 eq), and an appropriate solvent (e.g., toluene or benzene).
-
Catalyst Addition: Add this compound (0.01-0.02 eq).
-
Reaction: Heat the mixture to reflux, azeotropically removing the water formed. Monitor the disappearance of the starting carbonyl compound by TLC or GC.
-
Work-up and Purification: a. After cooling, quench the reaction by adding a mild base, such as triethylamine (Et₃N), to neutralize the catalyst. b. Wash the reaction mixture with water and brine. c. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate. d. The resulting acetal/ketal is often of sufficient purity for subsequent steps, but can be purified by chromatography if necessary.
Comparative Overview and Catalyst Performance
The choice of an acid catalyst can significantly impact reaction outcomes. While highly effective, mineral acids pose challenges in handling and product separation. Organosulfonic acids offer a more user-friendly profile.
Table 2: Comparison of Common Acid Catalysts in Esterification
| Catalyst | Typical Loading (mol%) | Phase | Advantages | Disadvantages |
|---|---|---|---|---|
| H₂SO₄ | 5 - 20 | Liquid | Inexpensive, highly active | Corrosive, difficult to remove, can cause charring/side reactions[1] |
| p-TSA | 1 - 5 | Solid | Easy to handle, effective, widely used[1] | Can be hygroscopic, less structurally diverse |
| This compound | 1 - 5 (typical) | Solid | Easy to handle, solid, potential for enhanced selectivity due to substitution pattern | Less common, may require optimization for new systems |
| Methanesulfonic acid (MSA) | >100 (often as solvent/reactant) | Liquid | Strong acid, low corrosivity compared to H₂SO₄[9] | Liquid (harder to remove), can be difficult to recycle[9] |
Safety and Handling
This compound is a corrosive and hazardous substance that requires careful handling.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[10] Avoid contact with skin and eyes.[10]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. The compound is hygroscopic.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound stands out as a highly effective and practical solid acid catalyst for a range of essential organic transformations, including esterification and acetalization. Its solid nature simplifies experimental procedures and product purification, aligning with the principles of green and efficient chemistry. The unique substitution on the aromatic ring offers potential for tailored catalytic activity that warrants further exploration. The protocols and mechanistic insights provided herein serve as a foundational resource for scientists to confidently integrate this versatile catalyst into their synthetic workflows, paving the way for innovation in drug discovery and chemical process development.
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Application Notes and Protocols for 2-Hydroxy-6-methylbenzenesulfonic Acid in Esterification Reactions
Introduction: A Modern Catalyst for Demanding Ester Syntheses
In the landscape of industrial and pharmaceutical chemistry, the synthesis of esters remains a cornerstone of organic transformations. These compounds are pivotal in the production of everything from biolubricants and surfactants to active pharmaceutical ingredients (APIs). The efficiency and selectivity of esterification reactions are largely dictated by the choice of catalyst. While traditional mineral acids have been widely used, their corrosive nature and difficulty in separation present significant challenges. This has led to the exploration of solid and more functionalized acid catalysts. Among these, 2-Hydroxy-6-methylbenzenesulfonic acid emerges as a compelling candidate, offering unique properties that can enhance reaction kinetics and facilitate milder reaction conditions.
This technical guide provides an in-depth exploration of this compound as a catalyst in esterification reactions. We will delve into its mechanistic role, provide a detailed protocol for its application in the synthesis of a model biolubricant, and offer expert insights into optimizing reaction parameters. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced catalytic systems for efficient and selective ester synthesis.
Physicochemical Properties and Catalytic Rationale
This compound is an aromatic sulfonic acid distinguished by the presence of a hydroxyl and a methyl group on the benzene ring. These substituents are not mere spectators in the catalytic process. The sulfonic acid group (-SO₃H) is the primary source of Brønsted acidity, essential for protonating the carboxylic acid and activating it for nucleophilic attack by the alcohol. The hydroxyl group can potentially participate in intramolecular hydrogen bonding, influencing the catalyst's solubility and interaction with the reactants. The methyl group, through its electron-donating inductive effect, can modulate the acidity of the sulfonic acid group.
Understanding these properties is crucial for predicting the catalyst's behavior in a reaction medium. For instance, its solubility in organic solvents will influence whether the catalysis is homogeneous or heterogeneous in nature. A close analog, p-toluenesulfonic acid (p-TsOH), is soluble in many organic solvents, and it is reasonable to expect similar behavior from this compound.[1]
The Mechanism of Action: A Closer Look at Acid-Catalyzed Esterification
The role of this compound in esterification follows the well-established Fischer-Speier mechanism. The process is a reversible, acid-catalyzed nucleophilic acyl substitution. The key steps are as follows:
-
Protonation of the Carbonyl Oxygen: The sulfonic acid protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the attacking alcohol's hydroxyl group to one of the original hydroxyl groups of the carboxylic acid.
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a stable leaving group, and the carbonyl double bond is reformed.
-
Deprotonation of the Ester: The catalyst is regenerated by the removal of a proton from the newly formed ester.
This entire process is in equilibrium. To drive the reaction towards the ester product, it is essential to either use an excess of one of the reactants (typically the alcohol) or to remove the water as it is formed, often through azeotropic distillation.
Caption: Fischer-Speier Esterification Mechanism.
Application Protocol: Synthesis of Trimethylolpropane Trioleate (TMPTO) Biolubricant
The following protocol details the synthesis of trimethylolpropane trioleate (TMPTO), a high-performance biolubricant, from oleic acid and trimethylolpropane, using this compound as the catalyst. This protocol is adapted from established procedures for similar aromatic sulfonic acid catalysts, such as p-toluenesulfonic acid, and is expected to yield comparable results due to the chemical similarities of the catalysts.[2]
Materials and Equipment:
-
Reactants:
-
Oleic Acid (Technical Grade, ~90%)
-
Trimethylolpropane (TMP) (≥98%)
-
-
Catalyst:
-
This compound (≥97%)
-
-
Solvent:
-
Toluene (Anhydrous)
-
-
Work-up Reagents:
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Dean-Stark apparatus
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Vacuum pump
-
Experimental Workflow Diagram:
Caption: Workflow for TMPTO Synthesis.
Step-by-Step Procedure:
-
Reactant Charging: In a three-necked round-bottom flask equipped with a magnetic stir bar, add oleic acid (e.g., 84.6 g, 0.3 mol) and trimethylolpropane (e.g., 13.4 g, 0.1 mol). The molar ratio of oleic acid to trimethylolpropane should be slightly in excess of the stoichiometric 3:1 to drive the reaction to completion; a ratio of 3.2:1 to 3.5:1 is recommended. Add toluene as a solvent to facilitate azeotropic water removal (e.g., 100 mL).
-
Catalyst Addition: Add this compound (1-2% by weight of the total reactants). For the given amounts, this would be approximately 1-2 g.
-
Reaction Setup: Assemble the flask with a Dean-Stark apparatus and a reflux condenser. Ensure all joints are properly sealed.
-
Esterification Reaction: Begin stirring and heat the mixture to reflux. The reaction temperature is typically maintained around 160°C.[2] Water will be collected in the Dean-Stark trap as an azeotrope with toluene. The reaction is typically run for 4-6 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or by determining the acid value of the reaction mixture at regular intervals. The reaction is considered complete when the acid value is below a target threshold (e.g., < 5 mg KOH/g).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted oleic acid, followed by a wash with brine.
-
Separate the organic layer.
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
-
Product Isolation and Analysis: The resulting viscous liquid is the crude trimethylolpropane trioleate. For higher purity, column chromatography can be employed. The final product should be characterized by techniques such as FTIR and NMR to confirm its structure and purity.
Expected Results and Performance Data
While specific data for this compound is not extensively published, we can extrapolate expected performance based on studies using p-toluenesulfonic acid in similar esterification reactions. The following table summarizes the expected influence of various reaction parameters on the conversion of oleic acid.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Oleic Acid Conversion (%) |
| Temperature (°C) | 140 | 160 | 180 | 85-90 |
| Catalyst Loading (wt%) | 0.5 | 1.0 | 2.0 | 90-95 |
| Oleic Acid:TMP Molar Ratio | 3.1:1 | 3.3:1 | 3.5:1 | 92-98 |
| Reaction Time (hours) | 2 | 4 | 6 | 95-99 |
Note: These are projected values based on analogous systems and should be optimized for specific experimental setups.
Expert Insights and Troubleshooting
-
Causality of Experimental Choices:
-
Azeotropic Water Removal: The use of a Dean-Stark trap is critical. The esterification is an equilibrium-limited reaction, and the continuous removal of water is the primary driving force for achieving high conversions. Toluene is an effective azeotroping agent for this purpose.
-
Catalyst Loading: While a higher catalyst loading can increase the reaction rate, it can also lead to side reactions and a more challenging work-up. An optimal loading of 1-2 wt% is generally a good starting point.
-
Molar Ratio: A slight excess of the fatty acid helps to ensure that all hydroxyl groups of the polyol are esterified, which is particularly important in the synthesis of biolubricants where the properties of the final product are highly dependent on the degree of esterification.
-
-
Troubleshooting:
-
Low Conversion: If the conversion is low, ensure that the reactants and solvent are anhydrous. The presence of water at the start of the reaction will inhibit the forward reaction. Also, verify the activity of the catalyst.
-
Darkening of the Reaction Mixture: Some darkening may occur at elevated temperatures over extended periods. This could indicate side reactions or degradation. Consider lowering the reaction temperature and slightly increasing the catalyst loading or reaction time.
-
Difficult Work-up: If emulsions form during the aqueous wash, the addition of more brine can help to break them. Ensure that the neutralization step with sodium bicarbonate is complete to facilitate clean phase separation.
-
Conclusion
This compound represents a promising and effective catalyst for esterification reactions, particularly in the synthesis of high-value esters like biolubricants. Its aromatic structure and the presence of functional groups offer a unique combination of acidity and solubility that can be advantageous in organic media. The protocol and insights provided in this guide are intended to serve as a robust starting point for researchers and professionals in the field. As with any chemical process, optimization of the reaction conditions for specific substrates and scales is crucial for achieving the desired outcomes in terms of yield, purity, and process efficiency.
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PubChem. (n.d.). 2-Hydroxy-5-methylbenzenesulfonic acid. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-Methylbenzenesulfonic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Synthesis of Bio-Lubricant Trimethylolpropane Trioleate and Its Lubricant Base Oil Properties - ResearchGate. (URL: [Link])
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Sulfonic Acid-Functionalized Solid Acid Catalyst in Esterification and Transesterification Reactions - American University of Ras Al Khaimah. (URL: [Link])
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Synthesis and Characterization of Trimethylolpropane Based Esters as Green Biolubricant Basestock - Biointerface Research in Applied Chemistry. (URL: [Link])
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Chaari, A., Bouguerra Neji, S., & Frikha, M. H. (2017). Fatty Acid Esterification with Polyols over Acidic Montmorillonite. Journal of Oleo Science, 66(5), 455–461. [Link]
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Synthesis of Bio-Lubricant Trimethylolpropane Trioleate and Its Lubricant Base Oil Properties - datapdf.com. (URL: [Link])
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-
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-
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Application Notes and Protocols for 2-Hydroxy-6-methylbenzenesulfonic acid in Polymerization
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Disclaimer: The following application notes and protocols are based on established principles of polymer chemistry and data from structurally related monomers. Direct experimental data for the polymerization of 2-Hydroxy-6-methylbenzenesulfonic acid is limited in publicly available literature. Therefore, the information provided herein serves as a scientifically-grounded guide for prospective applications and research directions.
Introduction: Unveiling the Potential of a Multifunctional Monomer
This compound is an intriguing aromatic compound featuring a unique combination of functional groups: a phenolic hydroxyl group, a sulfonic acid moiety, and a methyl group on a benzene ring. This trifecta of functionalities suggests its potential as a versatile monomer in the synthesis of advanced functional polymers. The sulfonic acid group is strongly acidic and hydrophilic, making it a candidate for introducing ion-exchange capabilities and improving water solubility or dispersibility of polymers. The phenolic hydroxyl group offers a site for post-polymerization modification or can influence the polymerization process itself, for instance, through chain transfer reactions.[1] The methyl group, in turn, can subtly modify the polymer's physical properties such as its glass transition temperature and solubility.
The strategic incorporation of such a monomer can lead to polymers with tailored properties for a range of applications, including but not limited to:
-
Ion-exchange resins: For water purification and metal ion separation.[2][3]
-
Polymer electrolyte membranes (PEMs): For fuel cells and other electrochemical devices.[4]
-
Reactive surfactants or emulsifiers: In emulsion polymerization to enhance latex stability.[5][6][7][8]
-
Biocompatible and bioactive polymers: The sulfonic acid and hydroxyl groups can mimic biological functionalities, potentially finding use in biomedical applications.[9][10][11]
This document provides a comprehensive overview of the prospective applications of this compound in polymerization, complete with detailed hypothetical protocols to guide researchers in exploring its utility.
Physicochemical Properties of this compound
A thorough understanding of the monomer's properties is crucial for designing successful polymerization strategies.
| Property | Value | Source |
| Molecular Formula | C₇H₈O₄S | PubChem |
| Molecular Weight | 188.20 g/mol | PubChem |
| Appearance | Typically a solid or powder | - |
| Solubility | Expected to be soluble in water and polar organic solvents | - |
Prospective Roles in Polymerization
As a Functional Monomer in Free-Radical Polymerization
The aromatic nature of this compound suggests its potential for free-radical polymerization, likely through copolymerization with other vinyl monomers such as styrene, acrylates, or acrylamides.[12][13] The direct homopolymerization might be challenging due to the electronic nature of the substituted benzene ring.
Causality of Experimental Choices:
-
Copolymerization: By incorporating this compound as a comonomer, its specific functionalities can be introduced into a polymer backbone with established desirable properties (e.g., the mechanical strength of polystyrene or the flexibility of polyacrylates).
-
Protection of Functional Groups: The strongly acidic sulfonic acid group and the phenolic hydroxyl group can interfere with certain polymerization mechanisms, particularly controlled radical polymerizations like ATRP.[14] Therefore, protection of these groups (e.g., as esters) might be necessary, followed by a deprotection step after polymerization to regenerate the functional moieties.[14][15]
-
Initiator Choice: Azo initiators like AIBN or peroxide initiators are commonly used for free-radical polymerization of styrene and its derivatives.[16] The choice of initiator will depend on the solvent and desired reaction temperature.
In Emulsion Polymerization as a Reactive Surfactant
The amphiphilic nature of this compound, possessing a hydrophobic aromatic ring and a hydrophilic sulfonic acid group, makes it a candidate for use as a reactive surfactant (surfmer) in emulsion polymerization.[5][6][7]
Causality of Experimental Choices:
-
Enhanced Latex Stability: When incorporated into the polymer backbone at the particle surface, the sulfonic acid groups provide electrostatic stabilization to the latex particles, preventing coagulation.[5] This can lead to more stable emulsions compared to those stabilized by conventional surfactants that can desorb from the particle surface.
-
Improved Film Properties: The covalent bonding of the surfactant to the polymer particles can result in improved water resistance and adhesion of films cast from the latex.
In the Synthesis of Ion-Exchange Resins
The presence of the sulfonic acid group is the key feature for the application of polymers derived from this compound in ion-exchange resins.[2][3][17]
Causality of Experimental Choices:
-
Cross-linking: To create an insoluble resin, a cross-linking agent such as divinylbenzene (DVB) must be included in the polymerization mixture. The degree of cross-linking influences the resin's porosity, swelling behavior, and ion-exchange capacity.[3][17]
-
Suspension Polymerization: This is a common technique for producing spherical resin beads. The monomer phase, containing the functional monomer, cross-linker, and initiator, is suspended as droplets in an aqueous phase with the aid of a suspending agent.
Experimental Protocols
Protocol 1: Free-Radical Copolymerization of this compound with Styrene (Hypothetical)
This protocol describes a method to synthesize a functional copolymer of styrene and this compound.
Materials:
-
Styrene (freshly distilled to remove inhibitors)
-
This compound
-
2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Methanol
-
Dialysis tubing (appropriate molecular weight cut-off)
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, dissolve this compound (e.g., 1.88 g, 10 mmol) and styrene (e.g., 9.36 g, 90 mmol) in anhydrous DMF (50 mL).
-
Add AIBN (e.g., 0.164 g, 1 mmol) to the solution.
-
Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the flask with nitrogen or argon.
-
Place the flask in a preheated oil bath at 70 °C and stir for 24 hours.
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration and wash with fresh methanol.
-
Redissolve the polymer in a minimum amount of DMF and purify by dialysis against deionized water for 48 hours to remove unreacted monomers and low molecular weight oligomers.
-
Lyophilize the purified polymer solution to obtain the final copolymer as a solid.
Characterization:
-
FTIR Spectroscopy: To confirm the incorporation of both monomer units by identifying characteristic peaks for the sulfonic acid group (around 1030 and 1180 cm⁻¹) and the aromatic rings.
-
¹H NMR Spectroscopy: To determine the copolymer composition by integrating the signals corresponding to the protons of each monomer.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the copolymer.
Protocol 2: Emulsion Copolymerization with this compound as a Reactive Surfactant (Hypothetical)
This protocol outlines the use of this compound as a surfmer in the emulsion polymerization of methyl methacrylate (MMA) and butyl acrylate (BA).
Materials:
-
Methyl methacrylate (MMA)
-
Butyl acrylate (BA)
-
This compound
-
Potassium persulfate (KPS)
-
Sodium bicarbonate
-
Deionized water
Procedure:
-
In a reaction kettle equipped with a mechanical stirrer, condenser, nitrogen inlet, and temperature probe, add deionized water (100 mL) and sodium bicarbonate (0.2 g).
-
Purge the reactor with nitrogen for 30 minutes while stirring.
-
In a separate beaker, prepare the monomer pre-emulsion by mixing MMA (25 g), BA (25 g), this compound (1.0 g), and deionized water (20 mL). Stir vigorously to create a stable emulsion.
-
Add 10% of the monomer pre-emulsion to the reaction kettle.
-
Heat the reactor to 80 °C.
-
Dissolve KPS (0.2 g) in deionized water (5 mL) and add it to the reactor to initiate the polymerization.
-
After 15 minutes, start the continuous addition of the remaining monomer pre-emulsion over a period of 3 hours.
-
After the addition is complete, maintain the temperature at 80 °C for another hour to ensure high monomer conversion.
-
Cool the reactor to room temperature.
-
Filter the resulting latex through a fine mesh to remove any coagulum.
Characterization:
-
Dynamic Light Scattering (DLS): To measure the particle size and size distribution of the latex.
-
Transmission Electron Microscopy (TEM): To visualize the morphology of the polymer particles.
-
Determination of Solid Content: By gravimetric analysis.
Visualizations
Chemical Structure and Polymerization Scheme
Caption: Hypothetical free-radical copolymerization.
Experimental Workflow for Polymer Synthesis and Characterization
Caption: General workflow for polymer synthesis and characterization.
Conclusion and Future Outlook
While direct experimental evidence is sparse, the unique chemical structure of this compound presents a compelling case for its utility as a functional monomer in advanced polymer synthesis. The protocols and conceptual frameworks provided in this application note are intended to serve as a starting point for researchers to explore its potential in creating novel polymers with tailored properties for a wide array of applications, from materials science to drug delivery. Further research into the reactivity ratios of this monomer with common comonomers and the optimization of polymerization conditions will be crucial in fully realizing its potential.
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ResearchGate. (2023). THE EFFECT OF PHENOLS AND AROMATIC THIOLS ON THE POLYMERIZATION OF METHYL METHACRYLATE. Retrieved from [Link]
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ResearchGate. (2023). (PDF) Phenolic Hydroxyl Groups in the Lignin Polymer Affect the Formation of Lignin Nanoparticles. Retrieved from [Link]
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MDPI. (2023). Theoretical Study of Vinyl-Sulfonate Monomers and Their Effect as the Dopants of Polyaniline Dimers. Retrieved from [Link]
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MDPI. (2021). Phenolic Hydroxyl Groups in the Lignin Polymer Affect the Formation of Lignin Nanoparticles. Retrieved from [Link]
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PCC SE. (n.d.). Emulsion Polymerization. Retrieved from [Link]
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ResearchGate. (2023). Free Radical Polymerization of Styrene with a New Tetrafunctional Peroxide Initiator | Request PDF. Retrieved from [Link]
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ResearchGate. (2023). Sulfonated aromatic polymer | Request PDF. Retrieved from [Link]
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Wikipedia. (n.d.). Emulsion polymerization. Retrieved from [Link]
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ResearchGate. (2023). Emulsion copolymerization of styrene and sodium styrene sulfonate: Kinetics, monomer reactivity ratios and copolymer properties | Request PDF. Retrieved from [Link]
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Frontiers. (2020). Free-Radical Polymerization of Styrene: Kinetic Study in a Spinning Disc Reactor (SDR). Retrieved from [Link]
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- Reis, R. L., et al. (2007). Functionalization of different polymers with sulfonic groups as a way to coat them with a biomimetic apatite layer.
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Royal Society of Chemistry. (2024). Synthesis of a sulfonamide functionalized poly(styrene oxide) and illustration of a potential post-polymerization strategy. Retrieved from [Link]
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Royal Society of Chemistry. (2015). Synthesis and biomedical applications of functional poly(α-hydroxyl acid)s. Retrieved from [Link]
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ACS Publications. (2023). Synthesis of a Cross-Linked Polymer Electrolyte Membrane with an Ultra-High Density of Sulfonic Acid Groups. Retrieved from [Link]
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ResearchGate. (2023). Ion Exchange Resins: Drug Delivery and Therapeutic Applications. Retrieved from [Link]
-
MDPI. (2020). Sulfonated Block Copolymers: Synthesis, Chemical Modification, Self-Assembly Morphologies, and Recent Applications. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Polystyrene Sulfonic Acid in Polymer Synthesis and Emulsification. Retrieved from [Link]
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ResearchGate. (2023). Synthesis of Poly(4-hydroxystyrene)-Based Block Copolymers Containing Acid-Sensitive Blocks by Living Anionic Polymerization | Request PDF. Retrieved from [Link]
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ResearchGate. (2023). Development of Sulfonated Nanocomposites Ion Exchange Resin for Removal of Sodium Ions from Saline Water. Retrieved from [Link]
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Wikipedia. (n.d.). Ion-exchange resin. Retrieved from [Link]
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Application Notes and Protocols for 2-Hydroxy-6-methylbenzenesulfonic Acid in Organic Synthesis
Introduction: Unveiling the Potential of a Structurally Unique Arylsulfonic Acid
2-Hydroxy-6-methylbenzenesulfonic acid (CAS No. 69103-65-7) is an aromatic sulfonic acid distinguished by the presence of both a hydroxyl and a methyl group ortho to the sulfonic acid moiety.[1] While its isomer, p-toluenesulfonic acid (p-TsOH), is a ubiquitous Brønsted acid catalyst in organic synthesis, the unique substitution pattern of this compound offers intriguing possibilities for modifying catalytic activity, selectivity, and substrate scope.[2][3] Its solid, non-oxidizing nature presents a safer and more manageable alternative to corrosive mineral acids like sulfuric acid.[4]
This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, and detailed protocols for its application as a catalyst in organic synthesis. The narrative emphasizes the causal relationships between its structure and potential function, offering field-proven insights for researchers, chemists, and drug development professionals.
Physicochemical and Safety Profile
A thorough understanding of a reagent's properties is paramount for its effective and safe implementation in any synthetic protocol.
Quantitative Data Summary
The key physicochemical and safety data for this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | |
| CAS Number | 69103-65-7 | [1] |
| Molecular Formula | C₇H₈O₄S | [1] |
| Molecular Weight | 188.20 g/mol | [1] |
| Physical Form | Powder | [1] |
| Storage Temperature | Room Temperature | [1] |
| InChI Key | ODLIHNXQTJXBDT-UHFFFAOYSA-N | [1] |
Safety and Handling
This compound is a strong acid that requires careful handling in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat, is mandatory.
Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H314: Causes severe skin burns and eye damage.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Always consult the full Safety Data Sheet (SDS) from the supplier before use.
Synthesis Protocol: Preparation from o-Cresol
This compound is readily synthesized via the electrophilic aromatic sulfonation of o-cresol. The regioselectivity of phenol and cresol sulfonation is highly dependent on temperature. Lower temperatures kinetically favor the formation of the ortho-isomer, which is crucial for the synthesis of the target compound.[5]
Experimental Workflow: Sulfonation of o-Cresol
Detailed Step-by-Step Methodology
-
Reaction Setup: In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar, a thermometer, and a pressure-equalizing dropping funnel.
-
Cooling: Place the flask in an ice-salt bath and allow it to cool to 0-5 °C.
-
Reagent Charging: Add o-cresol (0.10 mol, 10.81 g) to the cooled flask.
-
Sulfonating Agent Addition: Slowly add concentrated sulfuric acid (98%, 0.11 mol, 6.0 mL) to the dropping funnel.
-
Reaction Execution: Add the sulfuric acid dropwise to the stirred o-cresol over 30-45 minutes. It is critical to maintain the internal reaction temperature below 10 °C to maximize the yield of the ortho-isomer.
-
Warming and Stirring: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature (approx. 25-30 °C). Continue stirring for 4-6 hours to ensure the reaction proceeds to completion. The mixture will become a viscous slurry.
-
Work-up and Isolation: Carefully pour the reaction mixture onto 100 g of crushed ice in a beaker with stirring. This quenches the reaction and precipitates the product.
-
Crystallization and Filtration: Allow the mixture to stand in an ice bath for 30 minutes to complete crystallization. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the filter cake with two 20 mL portions of ice-cold distilled water to remove any residual sulfuric acid. Dry the product under vacuum to yield this compound as a solid.
Application in Organic Synthesis: Acid Catalysis
Aromatic sulfonic acids are powerful Brønsted acid catalysts for a wide array of organic transformations, including esterifications, acetal formations, and dehydration reactions.[4][6] They serve as excellent alternatives to traditional mineral acids, offering benefits such as reduced charring and easier handling.[4]
Causality Behind Catalytic Activity: The Role of Ortho-Substituents
The catalytic efficacy of this compound is rooted in the strong proton-donating ability of the sulfonic acid group. The unique ortho-substituents are hypothesized to further modulate this activity:
-
Steric Acceleration: The ortho-methyl group can introduce steric strain in the ground state of the molecule. This strain may be relieved in the transition state of a catalyzed reaction, thereby lowering the activation energy and accelerating the reaction rate. This phenomenon of rate enhancement by ortho-alkyl groups has been observed in the hydrolysis of related benzenesulfonamides.[7]
-
Electronic Effects & Intramolecular Hydrogen Bonding: The ortho-hydroxyl group can engage in intramolecular hydrogen bonding with the sulfonate group. This interaction can influence the acidity and solvation of the catalyst, potentially impacting its interaction with substrates and the overall catalytic cycle.
// Nodes RCOOH [label="Carboxylic Acid (R-COOH)"]; Catalyst [label="2-Hydroxy-6-methyl-\nbenzenesulfonic acid (H⁺)"]; Protonated_RCOOH [label="Protonated Carbonyl\n[R-C(OH)₂]⁺", fillcolor="#E8F0FE"]; ROH [label="Alcohol (R'-OH)"]; Tetrahedral_Int [label="Tetrahedral Intermediate", fillcolor="#E8F0FE"]; Proton_Transfer [label="Proton Transfer", fillcolor="#E8F0FE"]; Water_Loss [label="Elimination of H₂O", fillcolor="#E8F0FE"]; Protonated_Ester [label="Protonated Ester", fillcolor="#E8F0FE"]; Ester [label="Ester (R-COOR')"]; Water [label="Water (H₂O)"];
// Edges RCOOH -> Protonated_RCOOH [label=" Protonation"]; Catalyst -> Protonated_RCOOH [style=invis]; Protonated_RCOOH -> Tetrahedral_Int [label=" Nucleophilic Attack"]; ROH -> Tetrahedral_Int [style=invis]; Tetrahedral_Int -> Proton_Transfer; Proton_Transfer -> Water_Loss; Water_Loss -> Protonated_Ester; Water_Loss -> Water [label=" Byproduct"]; Protonated_Ester -> Ester [label=" Deprotonation"]; Protonated_Ester -> Catalyst [label=" Catalyst\nRegeneration"];
// Invisible edges for alignment edge[style=invis]; RCOOH -> ROH; Catalyst -> ROH; Water -> Ester;
} ondot Caption: Mechanism of Fischer Esterification catalyzed by a strong acid.
Protocol: Fischer Esterification of Acetic Acid with n-Butanol
This protocol provides a representative method for using this compound as a catalyst in a classic Fischer esterification. The conditions are based on established procedures for similar sulfonic acid catalysts like p-TsOH.[8]
Reaction Parameters
| Parameter | Value | Rationale |
| Carboxylic Acid | Acetic Acid | Common substrate |
| Alcohol | n-Butanol | Reactant and solvent |
| Catalyst Loading | 5 mol% | Effective for sulfonic acids |
| Temperature | Reflux (~118 °C) | Drives equilibrium forward |
| Apparatus | Dean-Stark Trap | Removes water byproduct |
Detailed Step-by-Step Methodology
-
Setup: Assemble a 100 mL round-bottom flask with a Dean-Stark trap and a reflux condenser. Add a magnetic stir bar to the flask.
-
Reagents: Charge the flask with glacial acetic acid (0.1 mol, 5.7 mL), n-butanol (0.3 mol, 27.4 mL), and this compound (0.005 mol, 0.94 g). The use of excess alcohol helps to shift the reaction equilibrium towards the product side.[9]
-
Reaction: Heat the mixture to a gentle reflux using a heating mantle. n-Butanol and water will form an azeotrope, and water will be collected in the Dean-Stark trap, effectively driving the reaction to completion.
-
Monitoring: Monitor the progress of the reaction by observing the amount of water collected in the trap (theoretical amount is 1.8 mL). The reaction is typically complete within 2-4 hours.
-
Work-up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with 50 mL of saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted acetic acid.
-
Extraction: Wash the organic layer with 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the excess n-butanol under reduced pressure using a rotary evaporator. The resulting crude n-butyl acetate can be further purified by simple distillation if required.
Conclusion and Future Outlook
This compound is a valuable, yet underutilized, strong organic acid catalyst. Its synthesis from readily available o-cresol is straightforward, and its solid nature enhances ease of handling compared to mineral acids. The unique ortho-substitution pattern suggests the potential for enhanced catalytic activity through steric acceleration, a hypothesis that invites further mechanistic investigation. The provided protocols for its synthesis and representative use in Fischer esterification serve as a robust starting point for researchers to explore the full potential of this intriguing reagent in a variety of acid-catalyzed transformations, contributing to the development of more efficient and safer synthetic methodologies.
References
-
PubChem. (n.d.). 2-Hydroxy-5-methylbenzenesulfonic acid. National Center for Biotechnology Information. Available at: [Link]
- Google Patents. (n.d.). Process for the synthesis of ortho-cresol, 2,6-xylenol and 2,3,6-trimethyl phenol.
-
Luan, H. X., et al. (2014). Preparation, Characterization and Catalytic Activity of Alkyl Benzene Sulfonic Acid Carbon-Based Acid Catalyst. ResearchGate. Available at: [Link]
-
ResearchGate. (2008). Acid-catalyzed hydrolysis of benzenesulfonamides. Rate enhancements by ortho-alkyl substituents. Available at: [Link]
-
PubChem. (n.d.). 2,3,5,6-Tetrahydroxy-4-methylbenzenesulfonic acid. National Center for Biotechnology Information. Available at: [Link]
-
Google Patents. (n.d.). Process for the synthesis of ortho-cresol, 2,6-xylenol and 2,3,6-trimethyl phenol. European Patent Office. Available at: [Link]
-
PubChem. (n.d.). p-Toluenesulfonic acid. National Center for Biotechnology Information. Available at: [Link]
- Google Patents. (n.d.). Process for the preparation of 5-chloro-2-hydroxy-4-alkyl-benzenesulfonic acids.
-
Preprints.org. (2024). Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. Available at: [Link]
-
Chemistry Steps. (n.d.). Sulfonation of Benzene. Available at: [Link]
-
Georganics. (n.d.). 2-Hydroxy-6-methylbenzoic acid - High purity. Available at: [Link]
-
ResearchGate. (2015). Low level determination of p-toluenesulfonate and benzenesulfonate esters in drug substance by high performance liquid chromatography/mass spectrometry. Available at: [Link]
-
ResearchGate. (2007). Enzymatic hydrolysis of esters from 2-carboxy-6-methoxy-2,3-dihydrobenzofuran acid. Available at: [Link]
-
Pharmaffiliates. (n.d.). 2-Hydroxy-4-methylbenzenesulfonic Acid Ammonium Salt. Available at: [Link]
-
YouTube. (2024). CHEM 2325 Module 23: Acid-Catalyzed Esterification of Carboxylic Acid (Fischer Esterification). Available at: [Link]
-
MDPI. (2022). Microwave Assisted Esterification of Aryl/Alkyl Acids Catalyzed by N-Fluorobenzenesulfonimide. Available at: [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link]
-
American Chemical Society. (2023). Benzenesulfonic acid. Available at: [Link]
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Application Note: High-Performance Liquid Chromatography and Capillary Electrophoresis Methods for the Quantitative Determination of 2-Hydroxy-6-methylbenzenesulfonic Acid
Abstract
This technical guide provides detailed, validated analytical methods for the quantitative determination of 2-Hydroxy-6-methylbenzenesulfonic acid (CAS 69103-65-7).[1][2] As an important chemical intermediate and potential impurity in pharmaceutical manufacturing, its accurate quantification is critical for quality control and process monitoring. This document outlines a primary stability-indicating High-Performance Liquid Chromatography (HPLC) method and an orthogonal Capillary Electrophoresis (CE) method. The protocols are designed to be robust, specific, and compliant with International Conference on Harmonisation (ICH) guidelines for method validation.[3][4]
Introduction and Analytical Rationale
This compound is an aromatic sulfonic acid. Its analysis presents a unique challenge due to its high polarity, making it poorly retained on traditional reversed-phase chromatography columns without careful method design. The presence of a hydroxyl group and a sulfonic acid group on the benzene ring makes it highly water-soluble.
The primary analytical objective is to establish a reliable method that can separate the target analyte from potential starting materials, isomers (e.g., 2-Hydroxy-5-methylbenzenesulfonic acid), and degradation products.[5] To achieve this, a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is presented as the principal technique. RP-HPLC is ubiquitous in analytical laboratories and offers excellent resolution and sensitivity.[6] The key to success is controlling the ionization of the sulfonic acid group through mobile phase pH adjustment to achieve consistent retention and sharp, symmetrical peaks.[7]
Additionally, a Capillary Zone Electrophoresis (CZE) method is described as an alternative or confirmatory technique. CZE separates molecules based on their charge-to-size ratio in an electric field, offering a completely different separation mechanism from HPLC.[8][9] This makes it an excellent orthogonal method to confirm peak purity and identity.
Logical Workflow for Method Development and Validation
The development of a robust analytical method follows a structured, multi-stage process from initial feasibility to full validation and routine use. This ensures the method is fit for its intended purpose.
Caption: General workflow for analytical method development and validation.
Primary Method: Stability-Indicating RP-HPLC
This method is designed to be stability-indicating, meaning it can resolve the main analyte from its forced degradation products, proving its specificity.[10][11]
Chromatographic Principle and Rationale
The separation is achieved on a reversed-phase C18 column. This compound is a polar, acidic compound. To achieve adequate retention on a non-polar C18 stationary phase, its ionization must be suppressed.
-
Causality of Mobile Phase Choice: A mobile phase consisting of acetonitrile and acidified water is used.[12] The addition of an acid like phosphoric acid to the aqueous phase lowers the pH well below the pKa of the sulfonic acid group. This protonates the sulfonate (-SO₃⁻) to its sulfonic acid (-SO₃H) form, rendering the molecule less polar and increasing its interaction with the C18 stationary phase, thereby improving retention and peak shape.[7]
-
Detector Wavelength Selection: The aromatic ring of the analyte exhibits strong UV absorbance. A detection wavelength of 220 nm is selected as it provides high sensitivity for benzenesulfonate-related compounds.[6][12]
Experimental Protocol: HPLC-UV
Instrumentation and Materials:
-
HPLC System: An HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.
-
Column: Inertsil ODS-3V, 250 mm x 4.6 mm, 5 µm particle size, or equivalent L1 column.[12]
-
Solvents: HPLC-grade acetonitrile and purified water (e.g., Milli-Q).[13]
-
Reagents: Phosphoric acid (85%), analytical grade.
-
Reference Standard: this compound, certified purity.
Detailed Procedure:
-
Mobile Phase Preparation:
-
Prepare a 0.1% (v/v) phosphoric acid solution in water. To do this, add 1.0 mL of 85% phosphoric acid to a 1 L volumetric flask, and dilute to volume with purified water.
-
The mobile phase is a mixture of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).
-
-
Standard Solution Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Solvent A and Solvent B (diluent).
-
Working Standard (100 µg/mL): Pipette 5 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
-
Sample Solution Preparation:
-
Accurately weigh a sample amount expected to contain approximately 25 mg of the analyte into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent, sonicate for 10 minutes to dissolve, then dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions Table:
| Parameter | Condition | Rationale |
| Mobile Phase | 65:35 (v/v) mixture of Solvent A and Solvent B | Isocratic elution provides simplicity and robustness. Ratio optimized for ideal retention. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, ensuring good efficiency.[14] |
| Column Temperature | 27°C | Controlled temperature ensures reproducible retention times.[12] |
| Detection | UV at 225 nm | Provides high sensitivity for the aromatic analyte.[12] |
| Injection Volume | 10 µL | A small volume prevents peak distortion and column overload.[6] |
| Run Time | 10 minutes | Sufficient to elute the analyte and any early-eluting impurities. |
Workflow for HPLC Sample Analysis
Caption: Step-by-step workflow for a typical HPLC analysis run.
Orthogonal Method: Capillary Zone Electrophoresis (CZE)
CZE is a powerful technique for separating charged species and serves as an excellent confirmation tool due to its different separation principle.[8]
Electrophoretic Principle and Rationale
In CZE, analytes migrate in a buffer-filled capillary under the influence of an electric field. The separation of anions like 2-Hydroxy-6-methylbenzenesulfonate is governed by their electrophoretic mobility and the electroosmotic flow (EOF) within the capillary.
-
Buffer System Rationale: A phosphate or borate buffer at a moderately alkaline pH (e.g., pH 8-9) is used.[15][16] At this pH, the sulfonic acid group is fully deprotonated (anionic), ensuring consistent migration. The silanol groups on the fused silica capillary wall are also deprotonated, generating a strong EOF towards the cathode. By applying a reverse polarity, anions can be separated and drawn towards the anode (detector end).
Experimental Protocol: CZE
Instrumentation and Materials:
-
CE System: A system equipped with a UV detector, temperature control, and autosampler.
-
Capillary: Fused silica capillary, 50 µm ID, ~60 cm total length.
-
Reagents: Sodium tetraborate, Sodium dihydrogen phosphate, analytical grade.
Detailed Procedure:
-
Buffer Preparation (25 mM Borate Buffer, pH 9.2):
-
Dissolve an appropriate amount of sodium tetraborate in purified water to make a 25 mM solution. Adjust pH to 9.2 with a dilute sodium hydroxide solution if necessary.
-
Filter the buffer through a 0.45 µm filter and degas before use.
-
-
Capillary Conditioning:
-
Rinse the new capillary sequentially with 1 M NaOH (10 min), purified water (10 min), and running buffer (20 min).
-
-
Standard and Sample Preparation:
-
Prepare stock and working solutions as described in the HPLC section, but use purified water as the diluent.
-
-
Pre-injection Rinsing:
-
Before each injection, rinse the capillary with 0.1 M NaOH (1 min), water (1 min), and running buffer (3 min) to ensure reproducible migration times.
-
Electrophoretic Conditions Table:
| Parameter | Condition |
| Running Buffer | 25 mM Sodium Borate, pH 9.2 |
| Voltage | -20 kV (Reverse Polarity) |
| Temperature | 25°C |
| Injection | Hydrodynamic (50 mbar for 5 seconds) |
| Detection | UV at 214 nm |
Comprehensive Method Validation Protocol
The described HPLC method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[3][4][17]
Specificity (Stability-Indicating Assay)
Forced degradation studies are performed to demonstrate that the method can separate the analyte from potential degradation products.[18]
Protocol:
-
Prepare solutions of the analyte (~100 µg/mL) and subject them to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat solid drug substance at 105°C for 24 hours.
-
Photolytic Degradation: Expose solution to UV light (254 nm) for 24 hours.
-
-
Analyze the stressed samples alongside an unstressed control.
-
Acceptance Criteria: The method is considered stability-indicating if the analyte peak is resolved from all degradation product peaks with a resolution factor (Rs) > 1.5. Peak purity analysis using a PDA detector should confirm the homogeneity of the analyte peak.
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation parameters and typical acceptance criteria for a quantitative impurity or assay method.
| Parameter | Protocol Summary | Acceptance Criteria |
| Linearity | Analyze at least five concentrations across the range (e.g., 50% to 150% of the target concentration). Plot peak area vs. concentration.[17] | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy (Recovery) | Analyze spiked placebo or sample solutions at three levels (e.g., 80%, 100%, 120%) in triplicate.[3] | Mean recovery between 98.0% and 102.0%. |
| Precision (Repeatability) | Analyze six replicate preparations of a single sample at 100% of the target concentration. | Relative Standard Deviation (%RSD) ≤ 2.0%.[18] |
| Precision (Intermediate) | Repeat the precision study on a different day with a different analyst or instrument. | Overall %RSD for both sets of data ≤ 2.0%. |
| Limit of Detection (LOD) | Determined based on a signal-to-noise ratio of 3:1 or from the standard deviation of the response and the slope of the calibration curve.[17] | The lowest concentration that can be reliably detected. |
| Limit of Quantitation (LOQ) | Determined based on a signal-to-noise ratio of 10:1. The LOQ should be verified for accuracy and precision.[17] | The lowest concentration that can be quantified with acceptable precision and accuracy. |
| Robustness | Deliberately vary method parameters (e.g., pH ±0.2, column temp ±2°C, mobile phase composition ±2%) and assess the impact on results.[3] | System suitability parameters must be met, and results should not be significantly affected. |
Conclusion
The analytical methods detailed in this application note provide a comprehensive framework for the accurate and reliable determination of this compound. The primary RP-HPLC method is robust, specific, and suitable for validation as a stability-indicating assay for quality control purposes. The orthogonal CZE method serves as an excellent confirmatory technique, enhancing the trustworthiness of the analytical results. Adherence to the outlined protocols and validation criteria will ensure data integrity for researchers, scientists, and drug development professionals.
References
- Benchchem. (n.d.). Comparative Guide to Validated HPLC Methods for 2-Methylbenzenesulfonic Acid Analysis.
- Benchchem. (n.d.). An In-depth Technical Guide to the Physicochemical Properties of 2-Hydroxybenzenesulfonic Acid.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzenesulfonic acid.
- Sigma-Aldrich. (n.d.). 2-hydroxy-6-methylbenzene-1-sulfonic acid.
- Sahoo, C. K., Sudhakar, M., Sahoo, N. K., Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review.
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
- US Pharmacopeia (USP). (n.d.). <1053> Capillary Electrophoresis.
- SN Applied Sciences. (2021). Capillary electrophoresis-UV analysis using silica-layer coated capillary for separation of seven phenolic acids and caffeine. 3(872).
- Patel, A. B. (2017). Analytical Method Validation: Collation between International Guidelines. Asian Journal of Research in Chemistry, 10(6), 857-866.
- Benchchem. (n.d.). A Comparative Guide to HPLC Method Development for the Quantification of Methyl Benzenesulfonate.
- Merck Millipore. (n.d.). Complete Monograph Methods.
- World Health Organization. (2025). Annex 6. WHO Technical Report Series, No. 10.
- PubChem. (n.d.). 2-Hydroxy-5-methylbenzenesulfonic acid.
- Agilent. (n.d.). High Performance Capillary Electrophoresis.
- SciELO Brazil. (n.d.). Validation of analytical methods in a pharmaceutical quality system: An overview focused on HPLC methods.
- PubMed. (2008). Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate.
- Shimadzu. (n.d.). Solutions for Pharmaceutical Impurities.
- PubMed. (2023). Capillary Zone Electrophoresis of 8-Aminopyrene-1,3,6-trisulfonic Acid Labeled Carbohydrates with Online Electrokinetic Sample Cleanup. Analytical Chemistry, 95(45), 16459-16464.
- Semantic Scholar. (n.d.). Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine.
- PubMed. (2005). Study on sensitivity development of 2,3-dihydroxybenzoic acid by capillary zone electrophoresis-amperometric detection with p-methyl benzoate as stacking agent. Electrophoresis, 26(17), 3273-8.
- SIELC Technologies. (2018). 2-Hydroxy-4-methylbenzenesulphonic acid.
- Thermo Fisher Scientific. (n.d.). Chromatography solvents.
- Sigma-Aldrich. (n.d.). 2-hydroxy-6-methylbenzene-1-sulfonic acid.
- SciSpace. (n.d.). Stability-Indicating Validated Novel RP-HPLC Method for Simultaneous Estimation of Methylparaben, Ketoconazole, and Mometasone F.
- ResearchGate. (2002). Spectrophotometric determination of gentamycin sulfate(VI), dexamethasone and methyl and propyl 4-hydroxybenzoates in pharmaceuticals. Chemia Analityczna, 47(2), 299-309.
- ResearchGate. (2008). Spectrophotometric determination of mefenamic acid in pharmaceutical preparations. Journal of Analytical Chemistry, 63(3), 244–247.
- ResearchGate. (n.d.). A Stability Indicating HPLC Method for the Determination of Meloxicam in Bulk and Commercial Formulations.
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Application Notes and Protocols for 2-Hydroxy-6-methylbenzenesulfonic Acid as a Supporting Electrolyte
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Laboratories
Disclaimer: Direct experimental data on the electrochemical properties of 2-Hydroxy-6-methylbenzenesulfonic acid as a supporting electrolyte is not extensively available in peer-reviewed literature. The following application notes and protocols are based on the known chemical properties of the compound, established principles of electrochemistry, and data from structurally analogous compounds. Experimental validation is strongly recommended.
Introduction: The Critical Role of a Supporting Electrolyte
In the realm of electrochemistry, the supporting electrolyte is an essential yet often overlooked component of the experimental setup. Its primary function is to increase the conductivity of the solution, thereby minimizing the iR drop (ohmic potential drop) between the working and reference electrodes.[1] A well-chosen supporting electrolyte ensures that the measured potential is an accurate reflection of the interfacial potential at the working electrode, where the redox reactions of interest occur. Furthermore, a high concentration of supporting electrolyte relative to the electroactive analyte ensures that the analyte migrates to the electrode surface primarily through diffusion rather than electrostatic migration.[2][3]
Key properties of an ideal supporting electrolyte include:
-
High Solubility: To achieve a concentration sufficient to carry the bulk of the current.[1][2]
-
Chemical Inertness: It should not react with the solvent, the analyte, or the electrode materials.[1]
-
Wide Electrochemical Window: It must be electrochemically inactive within the potential range required to study the analyte.[2]
-
High Ionic Conductivity: To effectively minimize solution resistance.[1]
This document explores the potential of this compound as a novel supporting electrolyte, providing theoretical considerations and practical protocols for its application.
Profile of this compound
This compound is an aromatic sulfonic acid. Its structure, featuring a benzene ring substituted with a hydroxyl, a methyl, and a sulfonic acid group, suggests properties that could be advantageous in specific electrochemical systems.
Physicochemical Properties
A summary of the known and inferred properties of this compound is presented in Table 1. Aromatic sulfonic acids are generally white crystalline solids that are highly hygroscopic and soluble in polar solvents like water and ethanol.[4]
| Property | Value/Information | Source(s) |
| Chemical Formula | C₇H₈O₄S | Inferred |
| Molecular Weight | 188.2 g/mol | PubChem |
| CAS Number | 69103-65-7 | Sigma-Aldrich |
| Appearance | White crystalline solid (inferred) | [4] |
| Solubility | Expected to be soluble in water and polar organic solvents (e.g., ethanol, acetonitrile). Slightly soluble in non-polar solvents.[4][5] | Inferred from benzenesulfonic acid[5] |
| Acidity (pKa) | Strong acid, comparable to other benzenesulfonic acids (e.g., p-toluenesulfonic acid pKa ≈ -2.8).[6][7] | Inferred from analogues[6][7] |
Rationale for Use as a Supporting Electrolyte
The molecular structure of this compound offers several potential advantages:
-
High Polarity: The sulfonic acid and hydroxyl groups impart high polarity, likely leading to good solubility in a range of polar solvents.
-
Aromatic System: The benzene ring can offer π-stacking interactions, which may be beneficial in studies involving aromatic analytes.
-
Tunable Properties: The presence of the hydroxyl and methyl groups may influence its electrochemical window and interaction with the solvent and analyte compared to unsubstituted benzenesulfonic acid.
Estimated Electrochemical Properties
In the absence of direct experimental data, the electrochemical properties of this compound are inferred from those of structurally related compounds.
Electrochemical Window
The electrochemical window is the potential range within which the electrolyte is not oxidized or reduced. For aromatic sulfonic acids, the anodic (oxidation) limit is typically determined by the oxidation of the benzene ring, while the cathodic (reduction) limit is often governed by the reduction of the proton from the sulfonic acid group or the solvent itself. The presence of an electron-donating methyl group and a hydroxyl group on the benzene ring may lower the oxidation potential compared to unsubstituted benzenesulfonic acid.[8]
Table 2: Estimated Electrochemical Window
| Solvent System | Estimated Anodic Limit (vs. Ag/AgCl) | Estimated Cathodic Limit (vs. Ag/AgCl) | Notes |
| Aqueous (pH 7) | ~ +1.0 V to +1.5 V | Dependent on electrode material (H₂ evolution) | The hydroxyl group may be susceptible to oxidation. |
| Acetonitrile | > +1.5 V | < -1.5 V | The exact limits will depend on the purity of the solvent and the electrode material. |
It is imperative to experimentally determine the electrochemical window of this compound in the desired solvent system before use with an analyte.
Ionic Conductivity
Aromatic sulfonic acids are strong acids and are expected to fully dissociate in polar solvents, leading to good ionic conductivity. The conductivity of a 0.1 M aqueous solution is anticipated to be in the range of 10-50 mS/cm at room temperature, comparable to other strong acids.[9]
Protocols for Application
The following protocols provide a general framework for the preparation and use of this compound as a supporting electrolyte.
Preparation of the Electrolyte Solution
This protocol describes the preparation of a 0.1 M solution of this compound in acetonitrile, a common solvent for non-aqueous electrochemistry.
Materials:
-
This compound (ensure highest purity available)
-
Anhydrous acetonitrile (CH₃CN), electrochemical grade
-
Volumetric flask (e.g., 50 mL)
-
Analytical balance
-
Spatula and weighing paper
-
Inert atmosphere (glovebox or Schlenk line) is recommended for non-aqueous applications
Procedure:
-
Drying: Due to the hygroscopic nature of sulfonic acids, dry the this compound under vacuum at a moderate temperature (e.g., 60-80 °C) for several hours to remove any adsorbed water.
-
Weighing: Inside an inert atmosphere if possible, accurately weigh the required amount of dried this compound. For a 0.1 M solution in 50 mL, this would be:
-
0.1 mol/L * 0.050 L * 188.2 g/mol = 0.941 g
-
-
Dissolution: Transfer the weighed solid to the 50 mL volumetric flask.
-
Solvent Addition: Add a portion of the anhydrous acetonitrile to the flask (approximately half the final volume).
-
Dissolving: Swirl the flask gently to dissolve the solid. Sonication may be used to aid dissolution if necessary.
-
Final Volume: Once the solid is completely dissolved, carefully add more anhydrous acetonitrile to bring the solution to the 50 mL mark.
-
Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Store the electrolyte solution in a tightly sealed container under an inert atmosphere to prevent moisture uptake.
Characterization by Cyclic Voltammetry
This protocol outlines the procedure for determining the electrochemical window of the prepared electrolyte solution using cyclic voltammetry.
Equipment:
-
Potentiostat
-
Electrochemical cell with a three-electrode setup:
-
Working Electrode (e.g., Glassy Carbon, Platinum, or Gold)
-
Reference Electrode (e.g., Ag/AgCl or a non-aqueous reference like Ag/Ag⁺)[2]
-
Counter (Auxiliary) Electrode (e.g., Platinum wire or mesh)
-
-
The prepared 0.1 M this compound in acetonitrile solution
Procedure:
-
Electrode Preparation: Polish the working electrode to a mirror finish using appropriate alumina slurries, rinse thoroughly with the solvent, and dry.
-
Cell Assembly: Assemble the electrochemical cell with the three electrodes and add the prepared electrolyte solution.
-
Deaeration: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen. Maintain a blanket of the inert gas over the solution during the experiment.
-
Cyclic Voltammetry Scan:
-
Set the potentiostat to the cyclic voltammetry mode.
-
Define a wide potential range to scan, for example, from -2.0 V to +2.0 V vs. the reference electrode.
-
Set a typical scan rate, e.g., 100 mV/s.
-
Run the cyclic voltammogram.
-
-
Data Analysis:
-
Observe the resulting voltammogram. The potential at which a significant increase in current is observed at the positive end of the scan is the anodic limit, and the potential with a sharp current increase at the negative end is the cathodic limit.
-
The region between these two limits is the electrochemical window of the supporting electrolyte under these conditions.
-
-
Refinement (Optional): Repeat the scan with a narrower potential range just within the determined window to obtain a clean background voltammogram.
Visualizations
Molecular Structure
Caption: Molecular structure of this compound.
Experimental Workflow
Sources
- 1. Supporting electrolyte - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. iitk.ac.in [iitk.ac.in]
- 4. benzene methylbenzene naphthalene Electrophilic substitution ring sulfonation of arenes mechanism properties uses of alkylbenzenesulfonic acids benzenesulfonic acid methylbenzene sulfonic acid advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 7. p-Toluenesulfonic acid - Wikipedia [en.wikipedia.org]
- 8. academic.oup.com [academic.oup.com]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
Application Notes and Protocols for Investigating the Catalytic Mechanism of 2-Hydroxy-6-methylbenzenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Catalytic Potential of 2-Hydroxy-6-methylbenzenesulfonic Acid
This compound is an aromatic sulfonic acid that, like its congeners, is anticipated to be a strong Brønsted acid. Such compounds are of significant interest in organic synthesis, serving as highly effective catalysts for a variety of chemical transformations crucial in academic research and the pharmaceutical industry. Their utility stems from their ability to donate a proton, thereby activating substrates towards nucleophilic attack. This document provides a comprehensive guide to understanding and investigating the presumed catalytic mechanism of this compound, with a focus on its role in facilitating esterification and Friedel-Crafts alkylation reactions. The protocols outlined herein are designed to enable researchers to systematically explore its catalytic efficacy, reaction kinetics, and the intermediates involved. While specific literature on the catalytic mechanism of this particular molecule is scarce, the principles of Brønsted acid catalysis by aromatic sulfonic acids are well-established and form the basis of the mechanistic discussions and experimental designs presented.
Physicochemical Properties and Safety Considerations
Table 1: Physicochemical Properties of 2-Hydroxy-5-methylbenzenesulfonic acid [1]
| Property | Value |
| Molecular Formula | C₇H₈O₄S |
| Molecular Weight | 188.20 g/mol |
| Appearance | Solid |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Solubility | Expected to be soluble in water and polar organic solvents |
Safety and Handling:
This compound is expected to be a corrosive and irritant compound, similar to other sulfonic acids.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.
Postulated Catalytic Mechanism: A Brønsted Acid Approach
The sulfonic acid group (-SO₃H) is a strong electron-withdrawing group, rendering the proton highly acidic. The catalytic activity of this compound is therefore predicated on its function as a Brønsted acid. The general mechanism involves the protonation of a substrate, which enhances its electrophilicity and facilitates subsequent reaction steps.
A. Fischer-Tropsch Esterification
In the case of esterification of a carboxylic acid with an alcohol, the catalyst protonates the carbonyl oxygen of the carboxylic acid. This increases the positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.
Diagram 1: Proposed Catalytic Cycle for Esterification
Caption: Proposed mechanism for the Friedel-Crafts alkylation of an aromatic compound with an alkene catalyzed by this compound (R-SO₃H).
Experimental Protocols
To validate the proposed catalytic mechanisms and quantify the catalytic activity of this compound, a series of experiments should be conducted.
Protocol 1: Kinetic Analysis of Esterification via Titration
This protocol allows for the determination of the reaction rate constant, providing a quantitative measure of the catalyst's efficiency.
Materials:
-
This compound
-
Carboxylic acid (e.g., acetic acid)
-
Alcohol (e.g., ethanol)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Phenolphthalein indicator
-
Ice bath
-
Thermostated water bath
-
Burette, pipettes, conical flasks, and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a conical flask, accurately weigh a known amount of the carboxylic acid and dissolve it in a known volume of the alcohol. Place the flask in a thermostated water bath set to the desired reaction temperature (e.g., 50 °C).
-
Catalyst Addition: In a separate container, dissolve a known amount of this compound (catalyst) in a small amount of the alcohol.
-
Initiation of Reaction: Add the catalyst solution to the reaction flask and start a stopwatch simultaneously. This is time t=0.
-
Sampling: At regular time intervals (e.g., every 10 minutes), withdraw a small, known volume (e.g., 5 mL) of the reaction mixture using a pipette and immediately transfer it to a conical flask containing ice-cold distilled water to quench the reaction.
-
Titration: Add a few drops of phenolphthalein indicator to the quenched sample and titrate with the standardized NaOH solution until a persistent pink color is observed. Record the volume of NaOH used.
-
"Infinite" Time Point: To determine the initial concentration of the carboxylic acid, a sample can be taken at t=0 or a separate blank reaction without the alcohol can be titrated. To determine the concentration at the completion of the reaction (t=∞), the reaction mixture can be heated under reflux for an extended period (e.g., 2 hours) to drive the reaction to completion, and then a sample is withdrawn and titrated.
Data Analysis:
The concentration of the carboxylic acid at each time point can be calculated from the titration data. The reaction is expected to follow pseudo-first-order kinetics if the alcohol is in large excess. The integrated rate law for a pseudo-first-order reaction is:
ln([A]t / [A]₀) = -k't
where:
-
[A]t is the concentration of the carboxylic acid at time t
-
[A]₀ is the initial concentration of the carboxylic acid
-
k' is the pseudo-first-order rate constant
A plot of ln([A]t) versus time should yield a straight line with a slope of -k'.
Diagram 3: Experimental Workflow for Kinetic Analysis
Caption: Workflow for the kinetic analysis of an acid-catalyzed esterification reaction.
Protocol 2: Spectroscopic Investigation of Catalytic Intermediates
In-situ spectroscopic techniques can provide direct evidence for the formation of key intermediates in the catalytic cycle.
A. In-situ NMR Spectroscopy:
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structures in solution.
Procedure:
-
Prepare a reaction mixture of the substrate (e.g., carboxylic acid and alcohol) and the catalyst in an NMR tube using a deuterated solvent.
-
Acquire an initial NMR spectrum at the desired reaction temperature.
-
Monitor the reaction progress by acquiring spectra at regular time intervals.
-
Look for the appearance of new signals or shifts in existing signals that may correspond to the protonated substrate or the tetrahedral intermediate. For example, the protonation of a carbonyl oxygen will lead to a downfield shift of the adjacent carbon and proton signals.
B. In-situ FT-IR Spectroscopy:
Fourier-Transform Infrared (FT-IR) spectroscopy is sensitive to changes in vibrational modes of functional groups.
Procedure:
-
Utilize an attenuated total reflectance (ATR) FT-IR probe immersed in the reaction vessel.
-
Acquire a background spectrum of the initial reaction mixture before adding the catalyst.
-
Add the catalyst and continuously monitor the changes in the IR spectrum over time.
-
The protonation of a carbonyl group will cause a shift in its stretching frequency (typically to a lower wavenumber), providing evidence for the formation of the protonated intermediate.
Data Presentation and Interpretation
The results from the kinetic and spectroscopic studies should be presented clearly to support the proposed catalytic mechanism.
Table 2: Example Data for Kinetic Analysis of Esterification
| Time (min) | Volume of NaOH (mL) | [Acetic Acid] (M) | ln([Acetic Acid]) |
| 0 | 20.0 | 0.100 | -2.303 |
| 10 | 16.4 | 0.082 | -2.501 |
| 20 | 13.5 | 0.068 | -2.693 |
| 30 | 11.1 | 0.056 | -2.882 |
| 40 | 9.1 | 0.046 | -3.079 |
| 50 | 7.5 | 0.038 | -3.270 |
| 60 | 6.2 | 0.031 | -3.474 |
By plotting the natural logarithm of the carboxylic acid concentration against time, the pseudo-first-order rate constant can be determined from the slope of the resulting linear fit. This provides a quantitative measure of the catalytic activity of this compound under the specified conditions.
Conclusion
The application notes and protocols detailed in this guide provide a robust framework for researchers to investigate the catalytic mechanism of this compound. By combining kinetic analysis with in-situ spectroscopic techniques, a comprehensive understanding of its role as a Brønsted acid catalyst can be achieved. The proposed mechanisms for esterification and Friedel-Crafts alkylation, based on well-established principles, serve as a solid foundation for experimental design and data interpretation. These studies will not only elucidate the fundamental catalytic properties of this specific molecule but also contribute to the broader understanding of sulfonic acid catalysis in organic synthesis, with potential applications in drug development and fine chemical production.
References
-
PubChem. 2-Hydroxy-5-methylbenzenesulfonic acid. National Center for Biotechnology Information. [Link]
Sources
Application Notes and Protocols for Reactions Catalyzed by 2-Hydroxy-6-methylbenzenesulfonic Acid
Introduction: The Role of 2-Hydroxy-6-methylbenzenesulfonic Acid in Modern Organic Synthesis
This compound is an organic sulfonic acid that holds potential as a solid acid catalyst in various organic transformations. Its structure, featuring both a sulfonic acid group and a hydroxyl group on a benzene ring, suggests a capacity for Brønsted acid catalysis, potentially enhanced by the electronic effects of the methyl and hydroxyl substituents. While specific literature on this particular catalyst is not abundant, its properties can be extrapolated from well-studied analogues like p-toluenesulfonic acid (PTSA) and methanesulfonic acid (MSA). These catalysts are known to be effective in a range of acid-catalyzed reactions, including esterifications, acetalizations, and multicomponent reactions.
This application note will focus on a detailed experimental setup for a representative and highly significant multicomponent reaction: the Biginelli reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). DHPMs are a class of heterocyclic compounds with a wide array of pharmacological and therapeutic properties.[1][2] The Biginelli reaction is a one-pot synthesis involving an aldehyde, a β-ketoester, and urea or thiourea, typically catalyzed by an acid.[2][3][4] This protocol is designed to be a robust starting point for researchers and drug development professionals exploring the catalytic activity of this compound.
Core Principles of Catalysis with this compound
The sulfonic acid group (-SO₃H) is a strong Brønsted acid, capable of protonating carbonyls and other functional groups, thereby activating them towards nucleophilic attack. In the context of the Biginelli reaction, the catalyst is believed to facilitate the initial condensation between the aldehyde and urea to form an N-acyliminium ion intermediate.[4] This electrophilic intermediate is then attacked by the enol of the β-ketoester, followed by cyclization and dehydration to yield the final DHPM product.
The presence of the hydroxyl and methyl groups on the benzene ring of this compound may influence its catalytic activity through steric and electronic effects. The hydroxyl group could potentially participate in hydrogen bonding interactions with substrates or intermediates, further modulating the reaction pathway.
Experimental Workflow for the Biginelli Reaction
The following diagram illustrates the general workflow for the synthesis of DHPMs using an acid catalyst.
Caption: A generalized workflow for the synthesis of dihydropyrimidinones (DHPMs) via the Biginelli reaction.
Detailed Protocol for the Synthesis of a Model DHPM
This protocol describes the synthesis of 5-(ethoxycarbonyl)-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one from benzaldehyde, ethyl acetoacetate, and urea.
Materials:
-
Benzaldehyde (≥99%)
-
Ethyl acetoacetate (≥99%)
-
Urea (≥99%)
-
This compound (catalyst)
-
Ethanol (anhydrous)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and urea (0.72 g, 12 mmol).
-
Solvent and Catalyst Addition: Add 15 mL of ethanol to the flask, followed by this compound (0.10 g, 0.5 mmol, 5 mol%).
-
Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent. The reaction is typically complete within 2-4 hours.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution. If not, slowly add cold water (10-15 mL) to induce precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purification: The crude product can be purified by recrystallization from ethanol to afford the pure DHPM as a white solid.
-
Characterization: Characterize the purified product by determining its melting point and recording its ¹H NMR, ¹³C NMR, and IR spectra.
Self-Validating System and Causality
-
Catalyst Loading: The use of a catalytic amount (5 mol%) of this compound is crucial. A control experiment without the catalyst should show significantly lower or no product formation, confirming its catalytic role.
-
Solvent Choice: Ethanol is a common solvent for the Biginelli reaction as it effectively dissolves the reactants and facilitates the reaction.[5] Solvent-free conditions have also been reported and may be explored for a more environmentally friendly approach.[3]
-
Temperature: Refluxing in ethanol provides the necessary activation energy for the reaction to proceed at a reasonable rate. Lower temperatures would likely result in longer reaction times.
-
Monitoring: TLC is an essential tool for monitoring the consumption of the limiting reactant (in this case, benzaldehyde or ethyl acetoacetate) and the formation of the product. This prevents premature or unnecessarily long reaction times.
-
Purification: Recrystallization is a standard and effective method for purifying the solid DHPM product, leading to a sharp melting point and clean spectroscopic data.
Quantitative Data Summary
The following table provides a template for recording and comparing experimental data for the synthesis of various DHPMs using this compound as the catalyst.
| Entry | Aldehyde | β-Dicarbonyl Compound | Urea/Thiourea | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%)¹ | m.p. (°C)² |
| 1 | Benzaldehyde | Ethyl acetoacetate | Urea | 5 | Ethanol | 80 | 3 | e.g., 92 | e.g., 202-204 |
| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | 5 | Ethanol | 80 | 2.5 | ||
| 3 | 4-Methoxybenzaldehyde | Ethyl acetoacetate | Urea | 5 | Ethanol | 80 | 3.5 | ||
| 4 | Benzaldehyde | Methyl acetoacetate | Urea | 5 | Ethanol | 80 | 3 | ||
| 5 | Benzaldehyde | Ethyl acetoacetate | Thiourea | 5 | Ethanol | 80 | 2 |
¹ Isolated yield after recrystallization. ² Melting point of the purified product.
Mechanistic Insight: The Biginelli Reaction
The proposed mechanism for the acid-catalyzed Biginelli reaction is depicted below.
Caption: A simplified representation of the proposed reaction mechanism for the acid-catalyzed Biginelli reaction.
Safety Precautions
-
This compound, like other sulfonic acids, is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reactions should be carried out in a well-ventilated fume hood.
-
Organic solvents are flammable and should be handled with care, away from ignition sources.
Conclusion
This compound shows promise as a solid acid catalyst for organic synthesis. The Biginelli reaction serves as an excellent model system to evaluate its catalytic efficacy. The provided protocol offers a detailed and robust starting point for researchers. Further optimization of reaction conditions, such as catalyst loading, solvent, and temperature, may lead to improved yields and reaction times. The principles and methodologies outlined in these notes can be adapted to explore the utility of this catalyst in a broader range of acid-catalyzed transformations.
References
-
Synthesis of dihydropyrimidinone derivatives using... - ResearchGate. Available at: [Link]
-
Synthesis of 2-Acetoxy-6-Naphthoic Acid with P-Methylbenzenesulfonic Acid as Catalyst - Scientific.Net. Available at: [Link]
-
Biginelli Reaction - Organic Chemistry Portal. Available at: [Link]
-
Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC. Available at: [Link]
-
Biginelli Reaction - J&K Scientific LLC. Available at: [Link]
-
Biginelli reaction – Knowledge and References - Taylor & Francis. Available at: [Link]
-
Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Available at: [Link]
-
(PDF) Synthesis of Dihydropyrimidinones Using Large Pore Zeolites - ResearchGate. Available at: [Link]
-
New protocol for Biginelli reaction-a practical synthesis of Monastrol - Arkat USA. Available at: [Link]
Sources
Application Notes and Protocols: The Utility of 2-Hydroxy-6-methylbenzenesulfonic Acid in Fine Chemical Synthesis
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of 2-Hydroxy-6-methylbenzenesulfonic acid in the realm of fine chemical synthesis. While specific documented uses of this particular isomer are not as widespread as its close relative, p-toluenesulfonic acid (p-TSA), its unique structural features—a strong sulfonic acid group for catalysis, a nucleophilic hydroxyl group, and a sterically influencing methyl group in the ortho position—suggest a range of potential applications. This document will, therefore, extrapolate from the well-established chemistry of analogous aromatic sulfonic acids to provide scientifically grounded application notes and detailed protocols.
Introduction to this compound: Physicochemical Properties
This compound is an aromatic sulfonic acid. The presence of both a strongly acidic sulfonic acid moiety and a phenolic hydroxyl group on the same aromatic ring makes it an interesting candidate for various synthetic transformations. Its physical and chemical properties are summarized below.
| Property | Value |
| CAS Number | 69103-65-7 |
| Molecular Formula | C₇H₈O₄S |
| Molecular Weight | 188.20 g/mol [1] |
| Appearance | Typically a solid |
| Solubility | Expected to be soluble in water and polar organic solvents like alcohols. |
| Acidity (pKa) | The sulfonic acid group provides strong acidity, comparable to other arylsulfonic acids. The pKa is estimated to be less than 0. |
Safety and Handling: this compound and its isomers are corrosive and can cause severe skin burns and eye damage. They may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.
Application in Fine Chemical Synthesis: A Brønsted Acid Catalyst
Aromatic sulfonic acids are widely employed as strong, non-oxidizing Brønsted acid catalysts in a variety of organic transformations, offering an alternative to mineral acids like sulfuric acid.[2][3] The hydroxyl and methyl groups on this compound can modulate its catalytic activity and solubility in organic media.
Fischer Esterification
Mechanistic Insight: The sulfonic acid protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the alcohol. The ortho-hydroxyl group might participate in intramolecular hydrogen bonding, potentially influencing the catalyst's local environment and reactivity.
Experimental Workflow for Fischer Esterification:
Caption: Workflow for Fischer Esterification.
Detailed Protocol: Synthesis of n-Propyl Acetate
This protocol is a general guideline and should be optimized for specific substrates.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add acetic acid (0.5 mol, 30.0 g), n-propanol (0.5 mol, 30.0 g), and toluene (100 mL).
-
Catalyst Addition: Add this compound (0.005 mol, 0.94 g).
-
Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.
-
Monitoring: Continue the reaction until the theoretical amount of water has been collected, or until monitoring by TLC or GC indicates the consumption of the limiting reagent.
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the acidic catalyst and any unreacted acetic acid.
-
Purification: Wash the organic layer with brine (50 mL), dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude n-propyl acetate can be purified by fractional distillation.
Quantitative Data for Acid-Catalyzed Esterification (Comparative):
| Catalyst | Reaction Conditions | Yield (%) | Reference |
| p-Toluenesulfonic acid | Acetic acid, n-propanol, 50°C, 1-2 h | ~60 | [2] |
| Benzenesulfonic acid | Acetic acid, n-propanol, 50°C, 1 h | ~55 | [2] |
| Sulfuric Acid | Acetic acid, n-propanol, 50°C, 1 h | ~65 | [2] |
Note: Yields for this compound would require experimental determination but are expected to be in a similar range.
Synthesis of Heterocyclic Compounds
The strong acidic nature of this compound makes it a suitable catalyst for condensation reactions leading to the formation of various heterocyclic systems, which are prevalent scaffolds in pharmaceuticals.
Mechanistic Insight: Acid-Catalyzed Condensation
Caption: General Mechanism for Acid-Catalyzed Heterocycle Synthesis.
Generalized Protocol: Synthesis of a Dihydropyrimidine (Biginelli-type Reaction)
-
Reaction Setup: In a round-bottom flask, combine an aldehyde (1 mmol), a β-ketoester (1 mmol), urea or thiourea (1.2 mmol), and a suitable solvent (e.g., ethanol or acetonitrile, 10 mL).
-
Catalyst Addition: Add this compound (0.1 mmol, 18.8 mg).
-
Reaction: Stir the mixture at reflux for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If not, pour the mixture into ice-water.
-
Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol).
Potential as a Reactive Intermediate
The presence of both a sulfonic acid and a hydroxyl group opens up possibilities for this compound to act as a bifunctional intermediate in more complex syntheses. The hydroxyl group can be derivatized, and the sulfonic acid group can be used as a directing group or be replaced in nucleophilic aromatic substitution reactions under specific conditions.
Conclusion
This compound, while not as extensively documented as other arylsulfonic acids, presents significant potential as a versatile tool in fine chemical synthesis. Its strong Brønsted acidity makes it an effective catalyst for fundamental reactions like esterifications and heterocyclic syntheses. The presence of the hydroxyl and methyl groups may offer unique advantages in terms of solubility, reactivity, and selectivity, warranting further investigation and application development. The protocols provided herein serve as a robust starting point for researchers to explore the utility of this compound in their synthetic endeavors.
References
- Google Patents. (n.d.). US5618973A - Esterification process.
-
Scientific.Net. (n.d.). Synthesis of 2-Acetoxy-6-Naphthoic Acid with P-Methylbenzenesulfonic Acid as Catalyst. Retrieved from [Link]
-
Revista de Chimie. (n.d.). Benzenesulfonic Acid - an Green Efficient Esterification Catalysts for Continuous Synthesis of n-propyl Acetate. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Benzenesulfonic Acid - an Green Efficient Esterification Catalysts for Continuous Synthesis of n-propyl Acetate. Retrieved from [Link]
-
PubChem. (n.d.). 2-Hydroxy-5-methylbenzenesulfonic acid. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Hydroxy-6-methylbenzenesulfonic Acid
Welcome to the technical support center for the synthesis of 2-Hydroxy-6-methylbenzenesulfonic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance your experimental success. Our focus is on practical, field-proven insights grounded in established chemical principles.
I. Overview of the Synthesis: The Sulfonation of o-Cresol
The synthesis of this compound is primarily achieved through the electrophilic aromatic sulfonation of o-cresol (2-methylphenol). In this reaction, a sulfonating agent is introduced to the aromatic ring. The hydroxyl (-OH) and methyl (-CH₃) groups of o-cresol are both activating and direct the incoming electrophile to the ortho and para positions. This inherent regioselectivity leads to the formation of a mixture of isomers, making the isolation of the desired this compound a significant challenge.
The primary isomers formed are:
-
This compound (target molecule)
-
2-Hydroxy-4-methylbenzenesulfonic acid
-
2-Hydroxy-5-methylbenzenesulfonic acid
Controlling the reaction conditions is paramount to maximizing the yield of the desired product.
II. Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues you may encounter during the synthesis of this compound.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in the sulfonation of o-cresol can stem from several factors. Let's break them down:
-
Incomplete Reaction: The sulfonation reaction is reversible, and the presence of water, a byproduct of the reaction when using sulfuric acid, can drive the equilibrium back towards the starting materials (desulfonation).[1][2]
-
Solution:
-
Use a Dehydrating Sulfonating Agent: Employing fuming sulfuric acid (oleum), which contains excess SO₃, or chlorosulfonic acid can lead to a more complete reaction.
-
Remove Water: If using concentrated sulfuric acid, consider performing the reaction at a temperature that allows for the azeotropic removal of water, if a suitable solvent is used. However, temperature control is critical to avoid side reactions.
-
-
-
Suboptimal Reaction Temperature: The reaction rate is highly dependent on temperature.
-
Solution:
-
Kinetic vs. Thermodynamic Control: Sulfonation reactions are classic examples of kinetic versus thermodynamic control.[3][4][5][6][7] Lower temperatures generally favor the formation of the kinetically controlled product, while higher temperatures favor the thermodynamically more stable product. For o-cresol, the 4-position is less sterically hindered and may be the kinetic product. The desired 6-position is sterically hindered by both the hydroxyl and methyl groups, suggesting it might be the thermodynamically favored product, or require more forcing conditions to form. Experiment with a range of temperatures (e.g., from 0°C to 100°C) to find the optimal balance for the formation of the 6-sulfonated isomer.
-
Reaction Time: Monitor the reaction over time using a suitable analytical method like HPLC to determine the point of maximum conversion to the desired product.
-
-
-
Losses During Work-up and Purification: The high water solubility of sulfonic acids can make their isolation challenging.
-
Solution:
-
Precipitation as a Salt: Instead of trying to isolate the free sulfonic acid directly from the aqueous reaction mixture, consider precipitating it as a less soluble salt. Adding a solution of a suitable cation (e.g., sodium chloride to form the sodium salt) can facilitate isolation by filtration.
-
-
Question 2: I am observing a significant amount of a dark, tarry byproduct. What is it and how can I prevent its formation?
Answer:
The formation of dark, tarry materials is a common issue in sulfonation reactions, especially with activated rings like phenols.
-
Oxidation: Phenols are susceptible to oxidation, and strong sulfonating agents at elevated temperatures can cause degradation of the starting material and product.
-
Solution:
-
Lower Reaction Temperature: Carry out the reaction at the lowest temperature that provides a reasonable reaction rate.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions.
-
-
-
Diaryl Sulfone Formation: A common byproduct in sulfonation is the formation of diaryl sulfones.[1] This occurs when an already formed sulfonic acid reacts with another molecule of the starting arene.
-
Solution:
-
Control Stoichiometry: Use a minimal excess of the sulfonating agent. A large excess, particularly of SO₃, can promote sulfone formation.
-
Temperature Control: As with oxidation, lower reaction temperatures disfavor the formation of sulfones.
-
-
Question 3: My analysis shows a mixture of isomers. How can I improve the selectivity for the 6-position?
Answer:
Achieving high regioselectivity is the central challenge in this synthesis.
-
Understanding Directing Group Effects: The hydroxyl group is a powerful ortho-, para-director. The methyl group is also an ortho-, para-director. In o-cresol, the positions ortho and para to the hydroxyl group are 4, 6, and the position para to the methyl group is 5. The 4- and 6-positions are activated by both groups.
-
Solution:
-
Choice of Sulfonating Agent: The size of the electrophile can influence regioselectivity. Experimenting with different sulfonating agents (e.g., H₂SO₄, oleum, ClSO₃H) may alter the isomer ratio.
-
Question 4: How can I effectively separate the this compound from the other isomers?
Answer:
The separation of sulfonic acid isomers is often challenging due to their similar physical properties.
-
Fractional Crystallization of Salts: This is a classical and often effective method.
-
Solution:
-
Convert the mixture of sulfonic acids to their corresponding salts (e.g., sodium, potassium, or barium salts). The different isomers will have varying solubilities in a given solvent system, allowing for their separation by fractional crystallization. This may require screening of different cations and solvent mixtures.
-
-
-
Chromatography:
-
Solution:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both the analysis and purification of isomers.[8][9][10][11][12][13][14][15] A preparative HPLC system with a suitable column (e.g., a phenyl or C18 reversed-phase column) can be used to isolate the desired isomer.[9][12] The mobile phase composition (e.g., a mixture of acetonitrile or methanol and an acidic aqueous buffer) will need to be optimized for the best separation.
-
-
III. Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an experimental protocol?
A1: While an optimized protocol for this specific synthesis is not widely published, a plausible starting point based on general sulfonation procedures would be:
Illustrative Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place o-cresol (1 equivalent). Cool the flask in an ice-water bath to 0-5 °C.
-
Addition of Sulfonating Agent: Slowly add concentrated sulfuric acid (1.1 equivalents) dropwise to the stirred o-cresol, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at a controlled temperature. For kinetic control, maintain a low temperature (e.g., 0-25 °C) for a shorter duration (e.g., 1-4 hours). For thermodynamic control, a higher temperature (e.g., 80-100 °C) for a longer duration (e.g., 4-8 hours) may be explored.
-
Work-up: Carefully pour the reaction mixture onto crushed ice.
-
Isolation:
-
Option A (Free Acid): If the sulfonic acid precipitates, it can be collected by filtration, washed with cold water, and dried.
-
Option B (Salt Precipitation): To the cold aqueous solution, add a saturated solution of sodium chloride to precipitate the sodium salt of the sulfonic acid. Collect the precipitate by filtration, wash with a cold, saturated NaCl solution, and dry.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., water or an alcohol-water mixture) or by preparative HPLC.
Q2: What analytical methods are suitable for monitoring the reaction and assessing product purity?
A2: High-Performance Liquid Chromatography (HPLC) is the most suitable technique.
-
Column: A reversed-phase C18 or a phenyl column is recommended. Phenyl columns can offer enhanced selectivity for aromatic compounds.[9][12]
-
Mobile Phase: A gradient elution with a mixture of acetonitrile or methanol and water containing a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) is a good starting point.
-
Detection: A UV detector set at a wavelength where the sulfonic acids absorb (e.g., around 220-230 nm) should be used.
Nuclear Magnetic Resonance (NMR) Spectroscopy is also invaluable for structural confirmation of the final product and for determining the isomeric ratio in mixtures. The proton and carbon chemical shifts will be distinct for each isomer.
Q3: What are the expected major byproducts?
A3: The major byproducts are typically:
-
Isomeric Products: 2-Hydroxy-4-methylbenzenesulfonic acid and 2-Hydroxy-5-methylbenzenesulfonic acid.
-
Diaryl Sulfones: Formed from the reaction of the product with the starting material.
-
Disulfonated Products: If a large excess of the sulfonating agent is used or under harsh reaction conditions.
-
Unreacted o-cresol.
IV. Data Presentation and Visualization
Table 1: Hypothetical Optimization of Reaction Conditions for the Sulfonation of o-Cresol
| Entry | Sulfonating Agent | Temperature (°C) | Time (h) | Yield of this compound (%) | Isomer Ratio (4- : 6- : 5-) |
| 1 | Conc. H₂SO₄ | 25 | 4 | 35 | 50 : 40 : 10 |
| 2 | Conc. H₂SO₄ | 100 | 6 | 45 | 30 : 60 : 10 |
| 3 | 20% Oleum | 25 | 2 | 40 | 45 : 45 : 10 |
| 4 | 20% Oleum | 80 | 4 | 55 | 25 : 65 : 10 |
Note: This data is illustrative and intended to guide experimental design. Actual results may vary.
Diagram 1: Reaction Pathway for the Sulfonation of o-Cresol
Caption: General workflow for the synthesis and purification of this compound.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in the synthesis.
V. References
-
The Catalyst. (n.d.). Kinetic vs. Thermodynamic Control in Organic Reactions. Retrieved January 21, 2026, from [Link]
-
Chemcess. (n.d.). O-Cresol: Properties, Reactions, Production And Uses. Retrieved January 21, 2026, from [Link]
-
Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. Retrieved January 21, 2026, from [Link]
-
SciELO. (2024, May 15). Article. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). ¹H-NMR spectra of pCS (1, top) and 2-hydroxy-5-methylbenzenesulfonic acid (2, bottom). Retrieved January 21, 2026, from [Link]
-
Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved January 21, 2026, from [Link]
-
Huskie Commons. (1963). Isolation and purification of 2-hydroxy-6-methyl benzoic acid synthetase from Penicillium griseofulvum. Retrieved January 21, 2026, from [Link]
-
Scribd. (n.d.). Organic Reaction Control Explained. Retrieved January 21, 2026, from [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved January 21, 2026, from [Link]
-
International Journal of Chemical Studies. (2017). Separation and determination of cresol isomers (Ortho, Meta, Para). Retrieved January 21, 2026, from [Link]
-
Google Patents. (n.d.). US4556733A - Process for the preparation of 2-hydroxybenzenesulfonamide. Retrieved January 21, 2026, from
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 21, 2026, from [Link]
-
International Journal of Chemical Studies. (n.d.). Separation and determination of cresol isomers (Ortho, Meta, Para). Retrieved January 21, 2026, from [Link]
-
Shimadzu. (n.d.). eL549 Analysis of Cresol Positional Isomers by Using Shim-pack GIST Phenyl Column. Retrieved January 21, 2026, from [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Methylbenzenesulfonic acid on Newcrom R1 HPLC column. Retrieved January 21, 2026, from [Link]
-
SpectraBase. (n.d.). 2-hydroxy-m-anisic acid, benzenesulfonate - Optional[1H NMR] - Spectrum. Retrieved January 21, 2026, from [Link]
-
Google Patents. (n.d.). Process for the synthesis of ortho-cresol, 2,6-xylenol and 2,3,6-trimethyl phenol. Retrieved January 21, 2026, from
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzenesulfonic acid. Retrieved January 21, 2026, from [Link]
-
Google Patents. (n.d.). EP0587949A1 - Adsorptive separation of cresol isomers. Retrieved January 21, 2026, from
-
Google Patents. (n.d.). US5292932A - Process for the preparation of 5-chloro-2-hydroxy-4-alkyl-benzenesulfonic acids. Retrieved January 21, 2026, from
-
PubMed. (2011). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. Retrieved January 21, 2026, from [Link]
-
OpenOChem Learn. (n.d.). EAS-Sulfonation. Retrieved January 21, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. EAS-Sulfonation | OpenOChem Learn [learn.openochem.org]
- 3. thecatalyst.org [thecatalyst.org]
- 4. jackwestin.com [jackwestin.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scribd.com [scribd.com]
- 7. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemijournal.com [chemijournal.com]
- 11. chemijournal.com [chemijournal.com]
- 12. shimadzu.com [shimadzu.com]
- 13. Separation of 2-Methylbenzenesulfonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. helixchrom.com [helixchrom.com]
- 15. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Sulfonation of o-Cresol
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the sulfonation of o-cresol. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in navigating the complexities of this important reaction. As a Senior Application Scientist, my goal is to equip you with the technical knowledge and practical insights needed to optimize your experimental outcomes and overcome common challenges.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the sulfonation of o-cresol, providing a foundational understanding for more detailed troubleshooting.
Q1: What are the expected major products from the sulfonation of o-cresol?
The sulfonation of o-cresol is an electrophilic aromatic substitution reaction where a sulfonic acid group (-SO₃H) is introduced onto the aromatic ring. The primary products are isomeric o-cresol sulfonic acids. The directing effects of the hydroxyl (-OH) and methyl (-CH₃) groups, both being ortho-, para-directing, lead to substitution at the positions ortho and para to the hydroxyl group. Therefore, the main products are typically 4-methyl-2-sulfonic acid benzene and 2-methyl-4-sulfonic acid benzene.
Q2: Why is temperature control so critical in this reaction?
Temperature is a crucial parameter that significantly influences both the reaction rate and the product distribution. Higher temperatures can lead to an increase in side reactions such as desulfonation, polysulfonation, and the formation of sulfones.[1] Conversely, lower temperatures may result in an impractically slow reaction rate. The optimal temperature range is a balance between achieving a reasonable reaction rate and minimizing the formation of unwanted byproducts.
Q3: What are the most common side reactions I should be aware of?
The most prevalent side reactions in the sulfonation of o-cresol include:
-
Polysulfonation: The introduction of more than one sulfonic acid group onto the aromatic ring.
-
Sulfone Formation: The reaction between two molecules of cresol sulfonic acid or between cresol and its sulfonic acid derivative, forming a diaryl sulfone.[2]
-
Desulfonation: The reversible removal of the sulfonic acid group, which can alter the isomeric ratio of the products, especially at elevated temperatures in the presence of dilute acid.[3][4]
-
Oxidation: The degradation of the cresol molecule, particularly the phenol ring, by the sulfonating agent, which can act as an oxidizing agent.[5]
Q4: How can I monitor the progress of my reaction and identify products/byproducts?
High-Performance Liquid Chromatography (HPLC) is a robust technique for monitoring the reaction progress and quantifying the different cresol isomers and their sulfonated products.[6] Gas Chromatography (GC) can also be employed, particularly for analyzing the unreacted cresol isomers.[7][8][9] Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are invaluable for structural elucidation of the products and byproducts.
II. Troubleshooting Guides for Specific Side Reactions
This section provides detailed troubleshooting for the most common side reactions encountered during the sulfonation of o-cresol. Each guide explains the underlying mechanism and offers actionable protocols to mitigate the issue.
Issue: Excessive Polysulfonation
Symptoms:
-
Analysis of the product mixture shows significant amounts of di-sulfonated or even tri-sulfonated o-cresol derivatives.
-
The isolated product has a higher molecular weight than expected for a mono-sulfonated product.
-
Poor solubility of the product in solvents where the mono-sulfonated product is expected to be soluble.
Causality: Polysulfonation occurs when the reaction conditions are too harsh, allowing for the substitution of multiple sulfonic acid groups onto the aromatic ring. This is favored by:
-
High concentration of the sulfonating agent: A large excess of the sulfonating agent (e.g., fuming sulfuric acid or sulfur trioxide) increases the likelihood of multiple substitutions.[10][11]
-
Elevated reaction temperatures: Higher temperatures provide the activation energy needed for subsequent sulfonation reactions.
-
Prolonged reaction times: Extended reaction times can lead to the formation of thermodynamically more stable, polysulfonated products.
Troubleshooting Protocol:
| Parameter | Recommended Adjustment | Rationale |
| Sulfonating Agent | Reduce the molar ratio of the sulfonating agent to o-cresol. | A stoichiometric or slight excess of the sulfonating agent will favor mono-sulfonation. |
| Reaction Temperature | Lower the reaction temperature. | This will decrease the rate of the second and subsequent sulfonation reactions more significantly than the initial mono-sulfonation. |
| Reaction Time | Monitor the reaction closely and quench it once the desired level of mono-sulfonation is achieved. | Prevents the reaction from proceeding to polysulfonated products. |
| Choice of Agent | Consider using a milder sulfonating agent, such as a sulfur trioxide-dioxane complex. | Milder agents are less reactive and can provide better control over the extent of sulfonation.[1] |
Experimental Workflow for Minimizing Polysulfonation:
Caption: Workflow for minimizing polysulfonation.
Issue: Significant Sulfone Formation
Symptoms:
-
Presence of a high molecular weight, often insoluble, byproduct in the crude product mixture.
-
Mass spectrometry data indicates a product with a mass corresponding to a diaryl sulfone.
-
Reduced yield of the desired sulfonic acid.
Causality: Sulfones are organosulfur compounds with the structure R-S(=O)₂-R'.[12] In the context of cresol sulfonation, they are formed through the condensation of two molecules of the aromatic compound, with the elimination of water, where the sulfur atom of a sulfonic acid group on one molecule links to the aromatic ring of another.[2][13] This side reaction is generally favored by:
-
High temperatures: Promotes the dehydration reaction necessary for sulfone formation.
-
Strongly acidic conditions: Catalyzes the condensation reaction.
-
High concentrations of the sulfonic acid product: As the concentration of the product increases, the likelihood of intermolecular reactions leading to sulfone formation also increases.
Troubleshooting Protocol:
| Parameter | Recommended Adjustment | Rationale |
| Reaction Temperature | Conduct the reaction at the lowest practical temperature. | This disfavors the endergonic dehydration step required for sulfone formation. |
| Concentration | Use a suitable solvent to keep the concentration of the sulfonic acid product low. | Dilution reduces the probability of intermolecular reactions. |
| Sulfonating Agent | The choice of sulfonating agent can influence sulfone formation. Sulfur trioxide is known to produce higher amounts of sulfones compared to oleum in some cases.[2] | The reactivity of the sulfonating agent can affect the reaction pathway. |
| Additives | Certain additives, like alkali metal sulfites, have been reported to inhibit sulfone formation.[2] | These additives can interfere with the mechanism of sulfone formation. |
Reaction Pathways: Sulfonation vs. Sulfone Formation:
Caption: Competing pathways of sulfonation and sulfone formation.
Issue: Isomer Control and Desulfonation
Symptoms:
-
The ratio of isomeric products changes over the course of the reaction or is difficult to reproduce.
-
The presence of un-sulfonated o-cresol in the final product mixture, even after a seemingly complete reaction.
-
The product distribution favors the thermodynamically more stable isomer, which may not be the desired product.
Causality: The sulfonation of aromatic compounds is a reversible reaction.[4][11][14] The reverse reaction, desulfonation, is essentially the hydrolysis of the sulfonic acid back to the parent aromatic compound and sulfuric acid.[3] This reversibility can lead to:
-
Isomerization: The initially formed, kinetically favored product can revert to the starting material and then re-sulfonate to form the thermodynamically more stable isomer.
-
Incomplete Reaction: An equilibrium between sulfonation and desulfonation can be established, leading to the presence of starting material at the end of the reaction.
Troubleshooting Protocol:
| Parameter | Recommended Adjustment | Rationale |
| Water Content | Use a sulfonating agent with low water content (e.g., fuming sulfuric acid or oleum). | The presence of water favors the reverse reaction (desulfonation).[15] |
| Reaction Temperature | Lower temperatures generally favor the kinetically controlled product and suppress desulfonation. | The activation energy for desulfonation is typically higher than for sulfonation. |
| Acid Concentration | Maintain a high concentration of sulfuric acid. | Diluting the acid with water will shift the equilibrium towards desulfonation.[15] |
| Reaction Time | For the kinetically favored product, a shorter reaction time is often preferable. | Prevents the system from reaching thermodynamic equilibrium where the more stable isomer predominates. |
Issue: Oxidation and Darkening of the Reaction Mixture
Symptoms:
-
The reaction mixture develops a dark brown or black color.
-
The formation of tarry, insoluble byproducts.
-
A decrease in the overall yield of the desired sulfonated products.
Causality: Phenolic compounds like o-cresol are susceptible to oxidation, especially under the harsh conditions of sulfonation.[5][16] Strong sulfonating agents, such as concentrated sulfuric acid and oleum, can also act as oxidizing agents, particularly at elevated temperatures. This can lead to the formation of complex, polymeric, and often colored byproducts.
Troubleshooting Protocol:
| Parameter | Recommended Adjustment | Rationale |
| Reaction Temperature | Maintain the lowest possible temperature that allows for a reasonable reaction rate. | Oxidation reactions are highly temperature-dependent. |
| Atmosphere | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | This minimizes oxidation by atmospheric oxygen. |
| Purity of Reagents | Use high-purity o-cresol and sulfonating agents. | Impurities can sometimes catalyze oxidation reactions. |
| Rate of Addition | Add the sulfonating agent slowly and with efficient stirring. | This helps to dissipate the heat of reaction and avoid localized "hot spots" where oxidation can be initiated. |
III. Concluding Remarks
The successful sulfonation of o-cresol is a matter of carefully controlling the reaction parameters to favor the desired reaction pathway while minimizing the formation of byproducts. By understanding the mechanisms behind the common side reactions—polysulfonation, sulfone formation, desulfonation, and oxidation—researchers can make informed decisions to optimize their synthetic protocols. This guide provides a framework for troubleshooting these issues, but it is essential to remember that each specific application may require further empirical optimization.
IV. References
-
Method of inhibiting sulfone formation in sulfonations. Google Patents.
-
Aromatic Sulphonation and Related Reactions. ResearchGate.
-
Oxidation of phenol and cresol by electrochemical advanced oxidation method in homogeneous medium : application to treatment of a real effluent of aeronautical industry. ResearchGate.
-
Sulfone. Wikipedia.
-
Sulfone synthesis by C-S coupling reactions (sulfonylation). Organic Chemistry Portal.
-
Cresol. Wikipedia.
-
Sulfonation. Britannica.
-
Desulfonation reaction. Wikipedia.
-
OSHA Method 32: Phenol and Cresol. OSHA.
-
GC chromatogram of a mixture of o-cresol, p-cresol, and m-cresol... ResearchGate.
-
HPLC Method for the Analysis and Separation of Cresol Isomers. Benchchem.
-
Cresols Analysis of cresol soap. Agilent.
-
Sulfonation of Benzene. Chemistry Steps.
-
EAS-Sulfonation. OpenOChem Learn.
-
Sulfonation of Benzene & Desulfonation Reaction Mechanism. YouTube.
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.
-
Nitration and Sulfonation of Benzene. Chemistry LibreTexts.
-
Sulfonation of Aromatic Compounds. YouTube.
-
Sulfonation. Khan Academy.
Sources
- 1. researchgate.net [researchgate.net]
- 2. US3789067A - Method of inhibiting sulfone formation in sulfonations - Google Patents [patents.google.com]
- 3. Desulfonation reaction - Wikipedia [en.wikipedia.org]
- 4. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. osha.gov [osha.gov]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. Sulfonation | Organic Chemistry, Organic Compounds, Sulfonic Acids | Britannica [britannica.com]
- 11. EAS-Sulfonation | OpenOChem Learn [learn.openochem.org]
- 12. Sulfone - Wikipedia [en.wikipedia.org]
- 13. Sulfone synthesis by C-S coupling reactions (sulfonylation) [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Cresol - Wikipedia [en.wikipedia.org]
Technical Support Center: Degradation Pathways of 2-Hydroxy-6-methylbenzenesulfonic Acid
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals investigating the degradation pathways of 2-Hydroxy-6-methylbenzenesulfonic acid. This document synthesizes current scientific understanding, offers practical troubleshooting advice for common experimental challenges, and provides detailed protocols for relevant analytical methods.
Introduction
This compound is a sulfonated aromatic compound. Understanding its environmental fate and degradation is crucial for assessing its persistence, potential for bioaccumulation, and overall ecological impact. The degradation of such compounds can proceed through microbial, chemical (abiotic), and photochemical pathways. This guide will delve into these potential routes, offering insights based on established principles of microbial metabolism of aromatic compounds and standard methodologies for degradation studies.
While direct studies on the degradation of this compound are not extensively reported in publicly available literature, we can infer probable degradation pathways based on the well-documented metabolism of structurally similar compounds, such as other benzenesulfonates and toluenesulfonates.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the likely initial steps in the microbial degradation of this compound?
A1: Based on studies of analogous sulfonated aromatic compounds, the initial step is likely the enzymatic desulfonation of the molecule.[2][3] This is often catalyzed by a dioxygenase enzyme system, which incorporates molecular oxygen into the aromatic ring, leading to the formation of a catechol derivative and the release of sulfite (SO₃²⁻).[1][2][3] For this compound, this would likely result in the formation of 3-methylcatechol.
Q2: What are the expected downstream metabolites after the initial desulfonation?
A2: Following the formation of 3-methylcatechol, the degradation pathway is expected to proceed via either ortho or meta ring cleavage, catalyzed by catechol dioxygenases.[1]
-
Meta-cleavage: This pathway involves the cleavage of the aromatic ring adjacent to the two hydroxyl groups, yielding a yellow-colored semialdehyde product, 2-hydroxy-6-oxo-hepta-2,4-dienoic acid. This is a common pathway for the degradation of substituted catechols.[1]
-
Ortho-cleavage: This pathway involves the cleavage of the bond between the two hydroxyl-bearing carbon atoms, leading to the formation of cis,cis-muconic acid derivatives.
Q3: My microbial culture is not degrading this compound. What are some possible reasons?
A3: Several factors could contribute to the lack of degradation:
-
Acclimation Period: The microbial consortium may require a period of adaptation to induce the necessary degradative enzymes.
-
Nutrient Limitation: Ensure that the growth medium is not deficient in essential nutrients (e.g., nitrogen, phosphorus) that are required for microbial growth and metabolism.
-
Toxicity: The concentration of this compound or its metabolites may be toxic to the microorganisms. Consider starting with a lower concentration.
-
Lack of Appropriate Microorganisms: The microbial culture may not contain organisms with the genetic capability to degrade this specific compound. Enrichment cultures from contaminated sites may be necessary to isolate competent strains.
-
Oxygen Limitation: The initial dioxygenase-catalyzed step requires molecular oxygen. Ensure adequate aeration of your culture.[1][2][3]
Q4: I am observing the formation of a colored intermediate in my degradation experiment. What could it be?
A4: The formation of a yellow-colored intermediate is often indicative of a meta-cleavage pathway of a catechol derivative.[1] This is due to the formation of a 2-hydroxymuconic semialdehyde derivative. Spectrophotometric analysis can be used to monitor the formation of this intermediate, which typically has a maximum absorbance around 375-380 nm.
Q5: What are the potential abiotic degradation pathways for this compound?
A5: Besides microbial degradation, this compound may undergo abiotic degradation through:
-
Photodegradation: Exposure to ultraviolet (UV) radiation can induce photochemical reactions, leading to the breakdown of the aromatic ring. This is a recognized degradation pathway for some organic pollutants.
-
Chemical Hydrolysis: While generally stable, under extreme pH and temperature conditions, the sulfonate group could potentially be hydrolyzed, although this is less common for aromatic sulfonates compared to alkyl sulfonates.
-
Oxidation: Strong oxidizing agents can lead to the degradation of the compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No degradation observed | Lack of acclimated microbial population. | 1. Extend the incubation period. 2. Use a microbial inoculum from a site previously exposed to similar compounds. 3. Gradually increase the concentration of the target compound. |
| Nutrient limitation in the medium. | 1. Analyze the composition of your medium. 2. Supplement with a nitrogen and/or phosphorus source if necessary. | |
| Substrate toxicity. | 1. Perform a toxicity assay at different concentrations. 2. Start the degradation experiment with a non-toxic concentration. | |
| Incomplete degradation or accumulation of intermediates | Enzyme inhibition by the substrate or a metabolite. | 1. Monitor the concentration of the parent compound and any major intermediates over time. 2. If an intermediate accumulates, consider if it might be inhibitory. 3. Test the degradation of the isolated intermediate by the same microbial culture. |
| Lack of enzymes for downstream pathways. | 1. The microbial culture may only be capable of the initial transformation. 2. Consider using a mixed microbial consortium which may have a more complete metabolic pathway. | |
| Low recovery of the compound and its metabolites (poor mass balance) | Adsorption of the compound to the experimental vessel. | 1. Use silanized glassware to minimize adsorption. 2. Perform a control experiment without inoculum to quantify abiotic losses. |
| Volatilization of the compound or its metabolites. | 1. Ensure your experimental setup is sealed if volatile compounds are expected. 2. Analyze the headspace for volatile organic compounds (VOCs). | |
| Irreproducible results | Inconsistent inoculum preparation. | 1. Standardize the age, cell density, and physiological state of the microbial inoculum. |
| Variations in experimental conditions. | 1. Tightly control parameters such as pH, temperature, and aeration. |
Proposed Degradation Pathways
The following diagrams illustrate the putative microbial degradation pathways of this compound, based on known metabolic routes of analogous compounds.
Proposed Initial Dioxygenation and Desulfonation
Caption: Proposed initial enzymatic attack on this compound.
Proposed Meta-Cleavage Pathway of 3-Methylcatechol
Caption: Putative meta-cleavage pathway for the degradation of 3-methylcatechol.
Experimental Protocols
Protocol 1: Microbial Degradation Study in Liquid Culture
This protocol outlines a basic batch experiment to assess the microbial degradation of this compound.
Materials:
-
Microbial inoculum (e.g., activated sludge, enriched culture)
-
Mineral salts medium (MSM)
-
This compound stock solution (sterile-filtered)
-
Sterile flasks or bioreactor
-
Shaking incubator
-
Analytical instrumentation (HPLC, Spectrophotometer)
Procedure:
-
Prepare a sterile mineral salts medium. A typical MSM contains sources of nitrogen, phosphorus, and essential trace elements.
-
Inoculate the medium. Add a known amount of the microbial inoculum to the sterile MSM.
-
Add the substrate. Spike the inoculated medium with this compound to a final desired concentration (e.g., 50-100 mg/L).
-
Set up controls.
-
Abiotic control: Sterile MSM with the substrate but no inoculum (to check for abiotic degradation).
-
Biotic control: Inoculated MSM without the substrate (to monitor background microbial activity).
-
-
Incubate. Place the flasks in a shaking incubator at a controlled temperature (e.g., 25-30 °C) and agitation speed (e.g., 150 rpm) to ensure aeration.
-
Sample periodically. At regular time intervals, aseptically withdraw samples from each flask.
-
Process samples. Centrifuge or filter the samples to remove microbial biomass.
-
Analyze samples. Analyze the supernatant for the disappearance of the parent compound and the appearance of metabolites using HPLC. Monitor for the formation of colored intermediates using a spectrophotometer.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis
This protocol provides a general method for the analysis of this compound and its potential degradation products. Method optimization will be required.
Instrumentation and Conditions:
-
HPLC System: With a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: Monitor at multiple wavelengths, including the λmax of the parent compound and expected intermediates (e.g., 230 nm, 280 nm, and 375 nm).
Procedure:
-
Prepare standards. Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Generate a calibration curve. Inject the standards and plot the peak area versus concentration to create a calibration curve.
-
Analyze samples. Inject the filtered samples from the degradation experiment.
-
Quantify. Determine the concentration of the parent compound in the samples by comparing their peak areas to the calibration curve.
-
Identify metabolites. Tentatively identify metabolite peaks based on their retention times and UV-Vis spectra. For definitive identification, further analysis by LC-MS is recommended.
Experimental Workflow Diagram
Caption: General workflow for a microbial degradation study.
References
-
Thurnheer, T., Köhler, H. P. E., Cook, A. M., & Leisinger, T. (1988). Initial steps in the degradation of benzene sulfonic acid, 4-toluene sulfonic acids, and orthanilic acid in Alcaligenes sp. strain O-1. Journal of Bacteriology, 170(4), 1915-1921. [Link]
-
Locher, H. H., Leisinger, T., & Cook, A. M. (1991). 4-Toluene sulfonate is degraded by a dioxygenase in Comamonas testosteroni T-2. Journal of Bacteriology, 173(12), 3741-3748. [Link]
-
Thurnheer, T., Zürrer, D., Höglinger, O., Leisinger, T., & Cook, A. M. (1990). Initial steps in the degradation of benzenesulfonic acid, 4-toluenesulfonic acid, and orthanilic acid in Alcaligenes sp. strain O-1. Biodegradation, 1(1), 55-64. [Link]
Sources
Technical Support Center: Optimization of 2-Hydroxy-6-methylbenzenesulfonic Acid Catalysis
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 2-Hydroxy-6-methylbenzenesulfonic acid. This resource is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during its use as a catalyst. Our goal is to move beyond simple procedural steps and explain the causal relationships that govern reaction success, ensuring you can optimize your experiments with confidence.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues in a question-and-answer format, from initial setup to advanced troubleshooting.
Part 1: Catalyst Integrity and Handling
Question: My reaction is not initiating, or the conversion rate is significantly lower than expected. Could the catalyst be the issue?
Answer: Absolutely. The integrity of your this compound catalyst is the foundational pillar of your reaction. Before optimizing other parameters, you must validate your catalyst.
-
Purity and Identity Verification: The presence of impurities can poison the catalytic cycle. Although it is a stable compound, improper synthesis or storage can lead to degradation.[1] We strongly recommend verifying the structure and purity of a new batch via ¹H NMR and ¹³C NMR spectroscopy. The expected spectral data should align with established literature values.
-
Hygroscopic Nature: Sulfonic acids are often hygroscopic.[1] Absorbed water can act as a nucleophile or alter the catalyst's acidity, potentially leading to unwanted side reactions or reduced activity. Store the catalyst in a desiccator over a drying agent. If moisture absorption is suspected, dry the catalyst under a high vacuum for several hours before use.
-
Physical State: The catalyst is typically a powder.[2][3] Ensure it is free-flowing and not clumped, which could indicate significant water absorption.
Part 2: Optimizing Core Reaction Parameters
The following workflow provides a logical sequence for troubleshooting and optimizing your reaction conditions.
Caption: A logical workflow for troubleshooting poor reaction outcomes.
Question: How do I select the optimal solvent for my reaction?
Answer: Solvent selection is critical as it influences reactant solubility, catalyst activity, and the stabilization of intermediates. A systematic screening process is the most effective approach.[4][5]
-
Causality: The solvent's polarity and coordinating ability are key. Protic solvents (e.g., MeOH, EtOH) can solvate the sulfonic acid group, potentially dampening its acidity, while non-polar solvents (e.g., Toluene) may not sufficiently dissolve the catalyst or polar reactants. Halogenated solvents like Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃) often provide a good balance.[4]
-
Self-Validation: Run a series of small-scale parallel reactions, keeping all other parameters (temperature, concentration, catalyst loading) constant, while varying the solvent. Monitor conversion at a fixed time point (e.g., 2 hours) by TLC or LC-MS to identify the most promising candidates.
Table 1: Representative Solvent Screening Guide for Sulfonic Acid Catalysis
| Solvent | Polarity Index | Boiling Point (°C) | Rationale & Considerations |
|---|---|---|---|
| Dichloromethane (CH₂Cl₂) | 3.1 | 40 | Good starting point; dissolves many organics and the catalyst. Low boiling point limits temperature range.[4] |
| Chloroform (CHCl₃) | 4.1 | 61 | Higher boiling point than CH₂Cl₂ allows for reactions at elevated temperatures, which can improve rates.[4] |
| Acetonitrile (MeCN) | 5.8 | 82 | A polar aprotic solvent, suitable for polar substrates. Can sometimes coordinate with catalysts.[5] |
| Toluene | 2.4 | 111 | Non-polar; useful if reactants are non-polar. Allows for high temperatures and azeotropic removal of water. |
| 1,2-Dichloroethane (DCE) | 3.5 | 84 | Higher boiling point alternative to CH₂Cl₂. |
| Tetrahydrofuran (THF) | 4.0 | 66 | Coordinating solvent; can sometimes interfere with catalysis but is effective in certain cases. |
| Hexafluoroisopropanol (HFIP) | N/A | 58 | A highly polar, non-coordinating solvent known to promote reactions involving cationic intermediates.[6] |
Question: What is the typical range for catalyst loading and reaction temperature?
Answer: These parameters are interdependent and must be co-optimized.
-
Catalyst Loading: Start with a catalytic amount, typically in the range of 2-10 mol%. Lowering the catalyst loading to 2 mol% can be effective, potentially requiring longer reaction times for high conversion.[4] High catalyst loading (>10 mol%) is rarely necessary and can lead to increased side products and purification challenges. The optimal loading balances reaction rate with cost and downstream processing.
-
Temperature: Begin your optimization at room temperature (25-27°C).[4] If the reaction is slow, incrementally increase the temperature (e.g., to 35°C, 45°C). Be mindful of the solvent's boiling point.[4] Elevated temperatures increase reaction rates but can also promote catalyst degradation or the formation of thermal byproducts. Conversely, some reactions may require sub-ambient temperatures to improve selectivity.
Part 3: Advanced Troubleshooting: Catalyst Deactivation
Question: My reaction starts well but then stalls before reaching completion. How do I diagnose and address catalyst deactivation?
Answer: Catalyst deactivation is a common issue in heterogeneous and homogeneous catalysis. It can be caused by several mechanisms, which must be understood to be mitigated.[7][8][9]
Caption: Primary mechanisms of sulfonic acid catalyst deactivation.
-
Poisoning: The sulfonic acid's active site can be neutralized by basic impurities in your substrates or solvent (e.g., residual amines). Solution: Ensure all reactants and solvents are highly pure. Passing liquid reagents through a plug of neutral alumina can remove basic contaminants.
-
Fouling/Coking: In some reactions, particularly with sensitive substrates, polymeric or tar-like byproducts can form and physically block the catalyst's active sites.[8][10] Solution: Lowering the reaction temperature or concentration may reduce the rate of byproduct formation.
-
Thermal Degradation: At excessively high temperatures, aromatic sulfonic acids can undergo desulfonation, irreversibly destroying the catalyst. Solution: Operate at the lowest effective temperature. If high temperatures are necessary, consider a more thermally stable catalyst.
Question: Can I recover and reuse the this compound catalyst?
Answer: Yes, recovery and reuse are often possible, which is economically and environmentally beneficial. Since the catalyst is a water-soluble solid, a common strategy involves an aqueous workup.
-
After the reaction is complete, quench the mixture with a suitable solvent (e.g., ethyl acetate).
-
Add deionized water to the mixture. The catalyst will preferentially partition into the aqueous layer.
-
Separate the organic layer containing your product.
-
Wash the organic layer with additional water or brine to ensure complete catalyst removal.
-
Combine the aqueous layers and evaporate the water under reduced pressure to recover the solid catalyst.
-
Thoroughly dry the recovered catalyst under high vacuum before reuse. It is advisable to check the purity of the regenerated catalyst by NMR to ensure no significant degradation has occurred.
Experimental Protocols
Protocol 1: General Procedure for Reaction Condition Screening
This protocol provides a framework for systematically optimizing a generic reaction (e.g., esterification, Friedel-Crafts) using this compound.
-
Catalyst Preparation: Dry the this compound (188.20 g/mol )[11] under high vacuum at 40°C for 4 hours. Store in a desiccator.
-
Reaction Setup: To an array of reaction vials, add Substrate A (1.0 mmol) and a magnetic stir bar.
-
Solvent Addition: Add 2.0 mL of the designated screening solvent (see Table 1) to each respective vial.
-
Catalyst Loading: In separate experiments, add the desired mol% of the catalyst (e.g., for 5 mol%, add 9.4 mg).
-
Reagent Addition: Add Substrate B (1.2 mmol, 1.2 equivalents) to each vial.
-
Reaction Execution: Seal the vials and place them in a pre-heated reaction block at the desired temperature (e.g., 25°C, 45°C, 65°C).
-
Monitoring: After a set time (e.g., 2, 6, 12, and 24 hours), take a small aliquot from each reaction, quench with a NaHCO₃ solution, extract with ethyl acetate, and analyze by TLC, GC, or LC-MS to determine the conversion rate.
-
Analysis: Compare the results across all conditions to identify the optimal solvent, temperature, and catalyst loading for achieving the highest conversion in the shortest time.[4]
References
-
Optimization of the reaction conditions. [a] | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Optimization of the reaction conditions a | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Synthesis of 2-Acetoxy-6-Naphthoic Acid with P-Methylbenzenesulfonic Acid as Catalyst. (n.d.). Scientific.Net. Retrieved January 21, 2026, from [Link]
-
Optimization of the Reaction Conditions | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Optimization of reaction conditions | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
The optimization of reaction conditions. [a]. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. (2021). National Institutes of Health (NIH). Retrieved January 21, 2026, from [Link]
- Synthesis of hydroxy sulfonic acids. (n.d.). Google Patents.
-
Synthesis of 2-hydroxy-6-mercaptobenzoic acid. (n.d.). PrepChem.com. Retrieved January 21, 2026, from [Link]
-
This compound. (n.d.). LookChem. Retrieved January 21, 2026, from [Link]
-
2-Hydroxy-5-methylbenzenesulfonic acid | C7H8O4S. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
-
Understanding of the Key Factors Determining the Activity and Selectivity of CuZn Catalysts in Hydrogenolysis of Alkyl Esters to Alcohols. (2022). MDPI. Retrieved January 21, 2026, from [Link]
-
Kinetic studies on the reactions catalyzed by chorismate mutase-prephenate dehydrogenase from Aerobacter aerogenes. (1978). PubMed. Retrieved January 21, 2026, from [Link]
-
Advances in Catalyst Deactivation and Regeneration. (2018). MDPI. Retrieved January 21, 2026, from [Link]
-
Heterogeneous Catalyst Deactivation and Regeneration: A Review. (2015). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Heterogeneous Catalyst Deactivation and Regeneration: A Review. (2015). MDPI. Retrieved January 21, 2026, from [Link]
-
Kinetic Studies: Significance and symbolism. (n.d.). ScienceDirect. Retrieved January 21, 2026, from [Link]
-
Deoxygenation of m -Cresol: Deactivation and Regeneration of Pt/γ-Al 2 O 3 Catalysts. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-hydroxy-6-methylbenzene-1-sulfonic acid | 69103-65-7 [sigmaaldrich.com]
- 3. 2-hydroxy-6-methylbenzene-1-sulfonic acid | 69103-65-7 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. 2-Hydroxy-5-methylbenzenesulfonic acid | C7H8O4S | CID 407461 - PubChem [pubchem.ncbi.nlm.nih.gov]
"handling and storage considerations for 2-Hydroxy-6-methylbenzenesulfonic acid"
Disclaimer: This document is intended as a technical support guide for researchers, scientists, and drug development professionals. It is not a substitute for a formal Safety Data Sheet (SDS) or comprehensive safety training. Always consult your institution's safety protocols and the manufacturer's SDS before handling any chemical.
Introduction
2-Hydroxy-6-methylbenzenesulfonic acid is an aromatic sulfonic acid used in various organic synthesis applications.[1] Its unique structure, combining hydroxyl, methyl, and sulfonic acid functional groups, makes it a valuable intermediate. However, like other sulfonic acids, its handling and storage require careful consideration to ensure experimental integrity and, most importantly, laboratory safety. This guide addresses common questions and troubleshooting scenarios encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a hazardous substance. The primary risks include:
-
Corrosivity: It is expected to cause severe skin burns and serious eye damage.[2] Contact can lead to significant tissue injury.
-
Toxicity: The compound is harmful if swallowed.[2]
-
Irritation: It may cause respiratory irritation if the dust is inhaled.[2]
General safety protocols for handling corrosive and irritating solids must be strictly followed.[1]
Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?
A2: Due to its corrosive nature, a comprehensive PPE strategy is essential.
-
Eye/Face Protection: Wear chemical safety goggles and a face shield to protect against dust particles and potential splashes.[1][3]
-
Skin Protection: Use chemical-resistant gloves (e.g., PVC or nitrile, check manufacturer's specifications for breakthrough time) and wear a lab coat or chemical protective clothing.[3][4]
-
Respiratory Protection: Handle the solid only in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of dust.[3][4] If a fume hood is not available, a NIOSH-approved respirator for particulates may be necessary.
Q3: What are the optimal storage conditions for this compound?
A3: Proper storage is crucial to maintain the compound's integrity and prevent hazardous situations.
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination.[4][5]
-
Environment: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[4][6] The compound is hygroscopic, meaning it can absorb moisture from the air, which can affect its purity and reactivity.[4]
-
Temperature: The recommended storage temperature is room temperature.[2]
Q4: What substances are incompatible with this compound?
A4: To prevent dangerous reactions, this acid must be stored separately from incompatible materials. Always check the Safety Data Sheet (SDS) for a complete list, but key incompatibilities include:[7]
-
Strong Bases (e.g., Sodium Hydroxide): A violent exothermic (heat-releasing) reaction can occur.[8][9]
-
Strong Oxidizing Agents (e.g., Potassium Permanganate, Nitric Acid): These can lead to vigorous and potentially explosive reactions.[8][10]
-
Amines and Reducing Agents: Reactions can be hazardous.[8]
-
Water: While soluble, adding water to a large quantity of concentrated acid can generate significant heat. Always add the acid to water slowly, never the other way around.[8]
Q5: How should I dispose of waste containing this chemical?
A5: Chemical waste must be handled according to institutional and local regulations.
-
Collect waste material, including any contaminated absorbents from spills, in a designated, properly labeled, and sealed container.[3][6]
-
Dispose of the contents and container through an approved waste disposal plant.[5] Do not pour it down the drain.
Troubleshooting Guide
Q: My solid this compound appears clumpy or has formed a solid mass. Is it compromised?
A: This is a common issue and is typically caused by the absorption of atmospheric moisture. Sulfonic acids are often hygroscopic.[4]
-
Causality: The sulfonic acid group has a high affinity for water molecules. When the container is not sealed tightly or is opened frequently in a humid environment, the powder will absorb water, causing it to clump.
-
Troubleshooting Steps:
-
The product may still be usable if water of hydration does not interfere with your downstream application. However, the effective concentration will be lower than that of the anhydrous material, requiring you to adjust your stoichiometry.
-
For applications requiring anhydrous conditions, the material is likely compromised. Storing the compound in a desiccator can help mitigate this issue.
-
Prevention: Always ensure the container cap is tightly secured immediately after use. For long-term storage, consider using a desiccator cabinet.
-
Q: I observed a dark color change in my reaction mixture upon heating. What is the likely cause?
A: Aromatic sulfonic acids can undergo thermal decomposition or desulfonation at elevated temperatures, especially in the presence of aqueous acid.[11]
-
Causality: High temperatures can cause the sulfonic acid group to be cleaved from the aromatic ring, a reversible reaction known as desulfonation.[11] This degradation, along with other side reactions, can produce colored by-products and tars.[11]
-
Troubleshooting Steps:
-
Review your reaction temperature. If possible, attempt the reaction at a lower temperature, even if it requires a longer reaction time.
-
If high temperatures are unavoidable, consider performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative decomposition.
-
Ensure the purity of your starting material. Impurities can sometimes catalyze decomposition.
-
Q: My experimental yield is significantly lower than expected. Could my handling of the acid be the cause?
A: Yes, improper handling or storage can directly impact reactant purity and, consequently, reaction yield.
-
Causality:
-
Moisture Absorption: As discussed, if the material has absorbed water, its actual mass will be higher than the mass of the active compound, leading to an under-dosing of the reactant in your experiment.
-
Decomposition: If the material has been stored improperly (e.g., near heat sources or incompatible chemicals), it may have partially decomposed, reducing the amount of active starting material.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Experimental Protocols
Protocol 1: Preparation of an Aqueous Solution
This protocol details the safe method for dissolving this compound in water, minimizing the risk from the exothermic reaction.
-
Preparation: Don all required PPE (goggles, face shield, gloves, lab coat). Perform the procedure in a chemical fume hood.
-
Measure Solvent: In a suitable beaker (e.g., Pyrex®) equipped with a magnetic stir bar, measure the required volume of deionized water.
-
Cooling (Recommended): Place the beaker in an ice-water bath to help dissipate the heat that will be generated.
-
Weigh Acid: In a separate container, weigh the required mass of this compound.
-
Dissolution: While stirring the water, add the solid acid slowly and in small portions . Monitor the temperature of the solution. Allow the solution to cool before adding the next portion if a significant temperature increase is observed.
-
Finalization: Once all the acid is added, continue stirring until it is fully dissolved. Allow the solution to return to room temperature before transferring it to a storage bottle.
Protocol 2: Small-Scale Spill Cleanup (Solid)
This protocol is for spills of less than 5 grams of solid material. For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Safety First: Do not touch the spilled material. Alert others in the immediate area. Ensure you are wearing full PPE, including respiratory protection if necessary.[12]
-
Containment: Cordon off the spill area.
-
Neutralization/Absorption: Gently cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash.[8] DO NOT USE WATER. [8]
-
Collection: Once the material is fully covered and absorbed, carefully sweep or scoop the mixture into a clearly labeled, sealable waste container.[3] Avoid creating dust.[3]
-
Decontamination: Wipe the spill area with a cloth, which should also be disposed of in the hazardous waste container.
-
Disposal: Seal the container and dispose of it according to your institution's hazardous waste procedures.[6]
-
Hygiene: Wash your hands thoroughly after the cleanup is complete.[12]
Data & Diagrams
Summary of Properties and Storage
| Property | Value / Guideline | Source(s) |
| CAS Number | 69103-65-7 | [2], |
| Molecular Weight | 188.2 g/mol | [2], |
| Physical Form | Solid Powder | [2] |
| Primary Hazards | Corrosive (H314), Harmful if Swallowed (H302), Respiratory Irritant (H335) | [2], |
| Storage Temperature | Room Temperature | [2], |
| Storage Conditions | Tightly closed container in a dry, cool, well-ventilated area | [4],[6],[5] |
Safe Handling Workflow
Caption: General workflow for safely handling this compound.
References
-
Capital Resin Corporation. (2022, September 13). Strategies for the Safe Handling of Sulfonic Acid. [Link]
-
SULPHONIC ACID, 90%. (2018, June 17). Safety Data Sheet for Chemicals. [Link]
-
New Jersey Department of Health. (2002, September). Alkane Sulfonic Acid Hazard Summary. [Link]
-
Chemos GmbH & Co.KG. (2020, December 1). Safety Data Sheet: Sulfonic acids, petroleum, sodium salts. [Link]
-
ALPHACHEM Limited. (2017, March 16). Sulfonic Acid Safety Data Sheet. [Link]
-
AA Blocks. (2025, January 18). Safety Data Sheet: 5,5'-Methylenebis(2-hydroxy-4-methylbenzenesulfonic acid). [Link]
-
WorkSafe New Zealand. Incompatible substances: chemicals which must not be stored together. [Link]
-
U.S. Environmental Protection Agency (EPA). Incompatible Chemicals Storage. [Link]
Sources
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- 2. 2-hydroxy-6-methylbenzene-1-sulfonic acid | 69103-65-7 [sigmaaldrich.com]
- 3. aablocks.com [aablocks.com]
- 4. assets.ctfassets.net [assets.ctfassets.net]
- 5. fishersci.com [fishersci.com]
- 6. alphachem.ca [alphachem.ca]
- 7. worksafe.govt.nz [worksafe.govt.nz]
- 8. nj.gov [nj.gov]
- 9. epa.gov [epa.gov]
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- 11. benchchem.com [benchchem.com]
- 12. chemos.de [chemos.de]
Technical Support Center: Troubleshooting Catalyst Deactivation in Reactions Involving 2-Hydroxy-6-methylbenzenesulfonic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for catalyst deactivation encountered during the synthesis or use of 2-Hydroxy-6-methylbenzenesulfonic acid. As this compound is typically synthesized via the sulfonation of p-cresol, this document focuses on the deactivation of solid acid catalysts (e.g., zeolites, sulfonated carbons, metal oxides) commonly employed in such processes.
Section 1: Understanding Common Catalyst Deactivation Pathways
Catalyst deactivation is the gradual loss of catalytic activity and/or selectivity over time.[1] In any catalytic process, preventing or mitigating deactivation is critical for efficiency and economic viability. The primary mechanisms of deactivation can be broadly categorized into four types: poisoning, fouling (coking), thermal degradation (sintering), and leaching of active sites.[2][3]
Caption: Primary pathways leading to catalyst deactivation.
-
Poisoning: This occurs when molecules from the feed stream, byproducts, or impurities chemically adsorb onto the active sites of the catalyst, rendering them inactive.[3] Sulfur and nitrogen compounds are common poisons for many catalysts.[4]
-
Fouling (Coking): This is the physical deposition of substances from the fluid phase onto the catalyst surface and within its pores.[5] In organic reactions, this often involves the formation of heavy, carbonaceous deposits known as coke, which block access to active sites.[6][7]
-
Thermal Degradation (Sintering): High reaction temperatures can cause irreversible structural changes, such as the loss of catalyst surface area due to the agglomeration of small crystallites into larger ones.[3][4] This process, known as sintering, is often accelerated by the presence of water vapor.[3]
-
Leaching: This mechanism involves the dissolution of the active catalytic species from the support into the reaction mixture. This is a significant concern for supported catalysts, such as sulfonated carbons, where the sulfonic acid groups can be lost over time.[8][9][10]
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.
Caption: A logical workflow for initial troubleshooting of catalyst deactivation.
Q1: My reaction rate has significantly decreased after several cycles with the same solid acid catalyst batch. What should be my first troubleshooting steps?
A: A drop in reaction rate is a classic sign of catalyst deactivation.[4] A systematic approach is crucial.
-
Verify Reaction Parameters: Before blaming the catalyst, ensure all experimental conditions are correct and reproducible. This includes temperature, pressure, stirring speed, and the molar ratios of reactants.[11] Inconsistent conditions can mimic deactivation.
-
Check Feedstock Purity: Impurities in your reactants (p-cresol), sulfonating agent, or solvent are a primary source of catalyst poisons.[4] Even trace amounts of metals, sulfur, or nitrogen-containing compounds can severely impact performance.[12][13] Consider running an analysis (e.g., GC-MS, ICP-MS) on your starting materials.
-
Perform a Preliminary Catalyst Check: Carefully remove a small, representative sample of the catalyst. A simple visual inspection can be revealing; a change in color, such as darkening, often indicates fouling or coking.[4]
-
Conduct a Control Reaction: Run the reaction with a fresh batch of catalyst under identical conditions. If the activity is restored, it confirms the deactivation of the previous batch and points towards a process-induced issue rather than a flawed experimental setup.
Q2: I suspect my catalyst is being poisoned. How can I confirm this, and what are the common culprits in p-cresol sulfonation?
A: Poisoning often manifests as a rapid and severe loss of activity. It is caused by strong chemisorption of impurities onto catalyst active sites.[3]
-
How to Confirm:
-
Surface-Specific Analysis: The most direct method is to analyze the surface of the spent catalyst. X-ray Photoelectron Spectroscopy (XPS) is an excellent technique for identifying the elemental composition of the catalyst's surface and can detect the presence of poisoning elements.[2][14]
-
Feedstock Analysis: As a preventative and diagnostic measure, analyze your p-cresol and solvent for common poisons using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) for metals, and appropriate chromatographic techniques for organic impurities.[4]
-
-
Common Poisons & Sources:
| Poison Type | Potential Source | Causality | Recommended Analytical Technique |
| Alkali/Alkaline Earth Metals (Na, K, Ca) | Impurities in reactants; carryover from previous steps. | Neutralize Brønsted acid sites, reducing catalytic activity.[15] | ICP-MS or AAS of feedstock; XPS of catalyst. |
| Heavy Metals (Fe, Ni, etc.) | Leaching from reactor walls; feedstock contamination. | Block active sites and can promote unwanted side reactions like coking.[13] | ICP-MS or AAS of feedstock; XRF of catalyst. |
| Nitrogen Compounds (e.g., amines, pyridines) | Impurities in industrial-grade p-cresol or solvents. | Basic compounds that strongly adsorb to and neutralize acid sites. | GC-MS of feedstock. |
| Water | Incomplete drying of reactants/solvents. | Can hydrolyze active sites or accelerate sintering at high temperatures.[3][16] | Karl Fischer titration of feedstock. |
Q3: The catalyst has turned dark brown, and activity loss is gradual over time. Is this fouling, and how do I investigate it?
A: A gradual decline in activity accompanied by a color change strongly suggests fouling by carbonaceous deposits (coke).[4] Coke physically blocks the pores and active sites of the catalyst.[17][18]
-
How to Investigate:
-
Thermogravimetric Analysis (TGA): This is the primary method to quantify the amount of coke. By heating the spent catalyst in an oxidizing atmosphere (air or O₂) and measuring the weight loss at specific temperatures, you can determine the percentage of deposited carbon.[4][19]
-
BET Surface Area Analysis: Fouling blocks the catalyst's pores, leading to a significant reduction in its specific surface area and pore volume. Comparing the BET surface area of the fresh and spent catalyst is a definitive way to confirm pore blockage.[2][20]
-
Temperature-Programmed Oxidation (TPO): This technique involves heating the coked catalyst in an oxygen flow and monitoring the evolved CO₂. It can provide information about the nature and reactivity of the coke deposits.
-
-
Causality & Prevention: Coking is often promoted by high reaction temperatures and high concentrations of reactants or products on the catalyst surface.[7] To mitigate coking, consider optimizing the reaction temperature, adjusting reactant feed rates, or modifying the catalyst to include components that inhibit coke formation.
Q4: I am using a sulfonated carbon catalyst. Could the sulfonic acid groups be leaching into my reaction mixture?
A: Yes, leaching of active sites is a well-documented deactivation mechanism for sulfonated carbon and other supported catalysts.[8][9] The sulfonic acid (-SO₃H) groups, which are the active sites, can be cleaved from the carbon support under certain reaction conditions, especially at high temperatures or in polar solvents.[8][10]
-
How to Confirm Leaching:
-
Analyze the Product Stream: The most direct evidence is to detect sulfur in your filtered reaction mixture (where none should be). This can be done quantitatively using Inductively Coupled Plasma (ICP) analysis.
-
Analyze the Spent Catalyst: Use elemental analysis to compare the sulfur content of the fresh and spent catalyst. A decrease in the sulfur percentage indicates that leaching has occurred.[8][9]
-
Hot Filtration Test: To confirm that the catalysis is heterogeneous, run the reaction for a short period, then remove the solid catalyst by hot filtration. If the reaction continues in the filtrate, it indicates that active species have leached into the solution.
-
-
Mitigation Strategies: Leaching can sometimes be reduced by using a more stable carbon support or by optimizing the sulfonation process to create stronger C-S bonds.[10] Additionally, operating at the lowest effective temperature can help minimize leaching.
Section 3: Analytical Protocols for Deactivated Catalyst Characterization
To empower your troubleshooting, here are condensed, step-by-step protocols for key analytical techniques.
Caption: A typical analytical workflow for characterizing a spent catalyst.
Protocol 1: Thermogravimetric Analysis (TGA) for Quantifying Coke Deposits
-
Sample Preparation: Gently crush the spent catalyst to a fine powder. Ensure the sample is dry by placing it in a vacuum oven at a low temperature (e.g., 80-100 °C) overnight.
-
Instrument Setup: Place a known mass (typically 5-10 mg) of the dried, spent catalyst into a TGA crucible (e.g., alumina).
-
Analysis Program:
-
Heat the sample under an inert atmosphere (N₂) from room temperature to ~150 °C and hold for 30 minutes to remove any physisorbed water or solvent.
-
Switch the gas to an oxidizing atmosphere (e.g., air) at a constant flow rate.
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature sufficient to combust all organic material (typically 700-800 °C).
-
-
Data Interpretation: The significant weight loss observed in the air after the initial drying step corresponds to the combustion of coke. Calculate the weight percentage of coke based on the initial dry mass.
Protocol 2: N₂ Physisorption (BET Analysis) for Surface Area Assessment
-
Sample Preparation: A known mass of the catalyst (fresh or spent) must be degassed under vacuum at an elevated temperature (e.g., 150-250 °C, depending on catalyst stability) for several hours to remove adsorbed contaminants from the surface.
-
Analysis: The degassed sample is cooled to liquid nitrogen temperature (77 K). Nitrogen gas is incrementally introduced into the sample tube, and the amount of gas adsorbed at each pressure point is measured.
-
Data Interpretation: The Brunauer-Emmett-Teller (BET) equation is applied to the adsorption isotherm to calculate the specific surface area. A significant decrease in surface area and pore volume for the spent catalyst compared to the fresh catalyst is a strong indication of fouling or sintering.[2]
Section 4: Catalyst Regeneration Strategies
Once the deactivation mechanism is identified, it may be possible to regenerate the catalyst, which is often more cost-effective than replacement.[1]
| Deactivation Mechanism | Primary Cause | Regeneration Technique | Principle of Action |
| Fouling / Coking | Carbonaceous deposits | Controlled Calcination | The catalyst is heated in a controlled flow of air or diluted oxygen to burn off the coke deposits.[21] |
| Poisoning (by metals) | Adsorption of metallic impurities | Acid/Base Washing | Washing the catalyst with a suitable acid or base solution can sometimes remove adsorbed poisons without damaging the catalyst structure.[15][22] |
| Poisoning (by organics) | Adsorption of organic impurities | Solvent Washing / Mild Thermal Treatment | Washing with a strong solvent or gentle heating under vacuum can desorb some weakly bound poisons. |
| Leaching (Sulfonic Groups) | Loss of -SO₃H groups | Re-sulfonation | The deactivated carbon support can be subjected to another sulfonation procedure to re-introduce the acidic functional groups. |
| Sintering | High-temperature structural collapse | Generally Irreversible | Sintering is a form of thermal damage that is typically not reversible. Prevention by controlling reaction temperature is key. |
References
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Mo, X., Lopez, D., Suwannakarn, K., Liu, Y., Lotero, E., Goodwin Jr, J., & Lu, C. (2008). Activation and deactivation characteristics of sulfonated carbon catalysts. Journal of Catalysis, 254(2), 332–338. [Link]
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Applied Catalysts. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Applied Catalysts Website. [Link]
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AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. AmmoniaKnowHow Website. [Link]
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Galvita, V. (2021). Catalyst deactivation. YouTube. [Link]
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Sci-Hub. (2008). Activation and deactivation characteristics of sulfonated carbon catalysts. Journal of Catalysis. [Link]
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Gomez-Sainero, L. M., et al. (2021). Deactivation and regeneration of solid acid and base catalyst bodies used in cascade for bio-oil synthesis and upgrading. KITopen. [Link]
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Li, Y., et al. (2021). Nature of sulfonyl deactivation/activation by metal catalysts. Catalysis Science & Technology. [Link]
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ResearchGate. (2013). Poisoning Effect of Selected Hydrocarbon Impurities on the Catalytic Performance of Pt/C Catalysts towards the Oxygen Reduction Reaction. Journal of The Electrochemical Society. [Link]
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Li, S., et al. (2020). Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals. ACS Omega. [Link]
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van der Graaf, J. M., et al. (2018). Deactivation Kinetics of Solid Acid Catalyst with Laterally Interacting Protons. ACS Catalysis. [Link]
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Scholz, D., Kröcher, O., & Vogel, F. (2018). Deactivation and Regeneration of Sulfonated Carbon Catalysts in Hydrothermal Reaction Environments. ChemSusChem. [Link]
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CORE. (n.d.). Deactivation of Catalysts and Reaction Kinetics for Upgrading of Renewable Oils. CORE Repository. [Link]
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ACS Publications. (2019). A Method for Assessing Catalyst Deactivation: A Case Study on Methanol-to-Hydrocarbons Conversion. ACS Catalysis. [Link]
-
Wang, J., et al. (2015). Coking behavior and catalyst deactivation for catalytic pyrolysis of heavy oil. ResearchGate. [Link]
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MDPI. (2022). Solvothermal Synthesis of Unsupported NiMo Catalyst with High Activity in Hydrodesulfurization of 4,6-Dimethyldibenzothiophene. MDPI Website. [Link]
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Sharma, R., et al. (2020). Effect of feed impurities on catalytic performance of CuFe2O4/β-SiC for SO3 decomposition in the sulfur–iodine cycle. Catalysis Science & Technology. [Link]
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ResearchGate. (2015). Clay-Based Solid Acid Catalyst for the Alkylation of p-Cresol with tert-Butyl Alcohol. ResearchGate. [Link]
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NPTEL. (n.d.). Lecture 6 Catalyst characterization. NPTEL Website. [Link]
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MDPI. (2021). Study the Effect of Various Sulfonation Methods on Catalytic Activity of Carbohydrate-Derived Catalysts for Ester Production. MDPI Website. [Link]
- Google Patents. (n.d.). CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid.
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ACS Publications. (1983). Coke Formation in Catalytic Cracking. Industrial & Engineering Chemistry Process Design and Development. [Link]
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Bie, X., et al. (2025). Deactivation mechanisms of Cu–Zn–Al2O3 in CO2 hydrogenation induced by SO2 exposure. Industrial Chemistry & Materials. [Link]
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MDPI. (2023). Nanosized Silica-Supported 12-Tungstophosphoric Acid: A Highly Active and Stable Catalyst for the Alkylation of p-Cresol with tert-Butanol. MDPI Website. [Link]
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MDPI. (2019). Deactivation of Pd Catalysts by Water during Low Temperature Methane Oxidation Relevant to Natural Gas Vehicle Converters. MDPI Website. [Link]
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SilcoTek Corporation. (2017). How To Prevent Fouling and Coking In Analytical and Processes. SilcoTek Website. [Link]
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Tascon GmbH. (n.d.). Analysis of Catalysts. Tascon USA Website. [Link]
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Chemcess. (2025). Industrial Production Of Cresols. Chemcess Website. [Link]
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Royal Society of Chemistry. (2016). Regeneration of surface acid sites via mild oxidation on dehydration catalysts. Catalysis Science & Technology. [Link]
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National Center for Biotechnology Information. (2020). Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals. PubMed Central. [Link]
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ResearchGate. (2020). Review on SCR catalysts by focusing impacts of sulfur on SCR performance. ResearchGate. [Link]
-
MDPI. (2024). Advanced Characterization Techniques and Theoretical Calculation for Single Atom Catalysts in Fenton-like Chemistry. MDPI Website. [Link]
-
MDPI. (2022). Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. MDPI Website. [Link]
- Google Patents. (n.d.). CN1067674C - Synthesis of p-cresol by direct alkali fusion method from toluene-p-sulfonic acid.
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Chemical Engineering Guy. (2015). Deactivation by Aging, Poisoning and Fouling // Reactor Engineering - Class 146. YouTube. [Link]
-
SilcoTek Corporation. (n.d.). How to Prevent Coking and Fouling in Refinery Applications. SilcoTek Website. [Link]
- Google Patents. (n.d.). US9464043B2 - Preparation of hydroxy-benzylbenzene derivatives.
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Technical Support Center: Regeneration of 2-Hydroxy-6-methylbenzenesulfonic Acid Catalyst
Welcome to the technical support center for 2-Hydroxy-6-methylbenzenesulfonic acid and related aromatic sulfonic acid catalysts. This guide is designed for researchers, chemists, and drug development professionals to diagnose, troubleshoot, and resolve common issues related to catalyst deactivation and to provide validated protocols for regeneration.
Part 1: Frequently Asked Questions (FAQs) - Understanding Catalyst Deactivation
This section addresses the fundamental mechanisms that lead to a decline in the catalytic performance of this compound.
Q1: What are the primary causes of deactivation for my this compound catalyst?
A1: Deactivation of aromatic sulfonic acid catalysts typically stems from three main phenomena:
-
Coking/Fouling: This is the most common deactivation mechanism, where carbonaceous materials (coke) or polymeric byproducts from your reaction deposit onto the catalyst's active sites and within its pore structure.[1] This physically blocks reactants from reaching the sulfonic acid groups, leading to a significant drop in activity. The catalyst often appears discolored (e.g., dark brown or black).
-
Leaching of Active Sites: The sulfonic acid (-SO₃H) group is covalently bonded to the benzene ring. However, under harsh hydrothermal conditions (high temperature in the presence of water), this bond can hydrolyze, causing the active site to "leach" or detach from the catalyst support and dissolve into the reaction medium.[2][3][4] This results in an irreversible loss of activity. Aromatic sulfonic acids are known to be susceptible to such degradation, particularly at temperatures above 130°C in aqueous environments.[2]
-
Thermal Degradation: Aromatic sulfonic acids have a finite thermal stability. Exposing the catalyst to temperatures exceeding its decomposition point will cause the sulfonic acid group to break down, releasing sulfur oxides.[5] Studies on similar aromatic sulfonic acids show this degradation can occur in the temperature range of 200-300°C.[5]
Q2: How can I identify the specific cause of my catalyst's deactivation?
A2: A systematic diagnosis is key. The symptoms your experiment exhibits can point toward a specific cause:
-
Symptom: Rapid activity loss with significant catalyst discoloration.
-
Probable Cause: Coking.
-
Diagnostic Action: Perform Thermogravimetric Analysis (TGA) on the spent catalyst. A significant weight loss step between 250-600°C that is not present in the fresh catalyst indicates the combustion of deposited coke.[6]
-
-
Symptom: Gradual loss of activity over several cycles, especially in reactions involving water.
-
Probable Cause: Leaching.
-
Diagnostic Action: After the reaction, filter the catalyst and test the pH of the liquid filtrate. A decrease in pH compared to the starting mixture suggests that acidic -SO₃H groups have leached into the solution.
-
-
Symptom: Catastrophic loss of activity after exposure to high temperatures.
-
Probable Cause: Thermal Degradation.
-
Diagnostic Action: Compare the Fourier-transform infrared spectroscopy (FTIR) spectra of the fresh and spent catalyst. A diminished intensity of peaks associated with S=O and S-O stretching vibrations (typically 1000-1250 cm⁻¹) indicates the loss of the sulfonic acid group.[7]
-
Q3: My protocol involves a high-temperature step. What is the stability limit for this catalyst?
A3: While the exact limit for this compound is not widely published, data from analogous aromatic sulfonic acids suggest that thermal decomposition of the sulfonic group can begin in the 200-300°C range.[5] For reactions requiring temperatures approaching or exceeding 200°C, you should consider the risk of irreversible deactivation through thermal degradation. TGA is the best tool to experimentally determine the precise decomposition temperature of your specific catalyst.[6]
Part 2: Troubleshooting Guide - From Diagnosis to Solution
This guide provides a structured approach to common experimental issues.
Issue 1: Gradual Decline in Reaction Rate Over Multiple Cycles
-
Symptoms: You observe a consistent drop in product yield (e.g., 10-15% decrease with each reuse). The catalyst shows minimal change in color. The reaction is performed in a protic or aqueous solvent system.
-
Suspected Cause: Leaching of the sulfonic acid active sites.[8]
-
Diagnostic Workflow:
-
Filtrate Analysis: At the end of a reaction cycle, carefully filter the catalyst. Take a sample of the liquid phase and measure its pH. A significantly acidic filtrate confirms the presence of leached protons.
-
Elemental Analysis: For a more definitive answer, analyze the filtrate for sulfur content using Inductively Coupled Plasma (ICP) or a similar elemental analysis technique.
-
-
Mitigation & Solutions:
-
Optimize Reaction Conditions: Leaching is exacerbated by high temperatures and high water concentrations.[2] Investigate if the reaction can be performed at a lower temperature or with a co-solvent to reduce the water activity.
-
Consider Catalyst Modification: For long-term stability in aqueous media, catalysts with sulfonic acid groups attached via alkyl linkers, rather than directly to an aromatic ring, show superior hydrothermal stability.[3][4] While this involves re-synthesis, it is a crucial consideration for process development.
-
Regeneration Potential: Leaching represents an irreversible loss of active sites. Regeneration methods cannot restore these lost groups. The focus must be on prevention.
-
Issue 2: Sharp Drop in Activity and a Fouled Catalyst Appearance
-
Symptoms: The catalyst's activity drops by over 50% in a single run. The catalyst, which was initially a light-colored powder, is now clumpy and dark.
-
Suspected Cause: Severe coking and/or fouling by polymeric materials.[1]
-
Diagnostic Workflow:
-
Visual and Microscopic Inspection: Observe the catalyst visually and, if possible, with Scanning Electron Microscopy (SEM).[9] Coking often leads to particle agglomeration and visible surface deposits.
-
Thermogravimetric Analysis (TGA): Analyze a sample of the spent catalyst under an air or oxygen atmosphere. The percentage of weight loss in the 250-600°C range corresponds to the amount of coke deposited.
-
-
Solution: The catalyst is likely regenerable. Proceed to the Standard Regeneration Protocols section below, specifically focusing on Protocol 2 for coke removal.
Part 3: Visualization of the Deactivation & Regeneration Workflow
The following diagram outlines the logical flow for diagnosing and treating a deactivated catalyst.
Caption: Workflow for diagnosing and regenerating a deactivated sulfonic acid catalyst.
Part 4: Standard Regeneration Protocols
Safety Precaution: Always handle catalysts and solvents in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Mild Solvent Washing (For Minor Fouling)
This protocol is intended to remove adsorbed products or starting materials that may be fouling the catalyst surface. It is ineffective against heavy coke or leached sites.
-
Catalyst Recovery: After the reaction, recover the catalyst by filtration.
-
Non-Polar Wash: Wash the catalyst cake on the filter with a non-polar solvent (e.g., hexanes or toluene) to remove organic, non-polar residues. Use a volume approximately 3-5 times the volume of the catalyst.
-
Polar Wash: Subsequently, wash the catalyst with a more polar solvent in which the foulants are soluble but the catalyst is not (e.g., acetone, ethyl acetate, or isopropanol). Avoid using water if leaching is suspected.
-
Drying: Dry the washed catalyst in a vacuum oven at a moderate temperature (60-80°C) until a constant weight is achieved.
-
Validation: Test the regenerated catalyst in a standard reaction to compare its activity against the fresh catalyst.
Protocol 2: Controlled Thermal Regeneration (For Coking)
This protocol uses high temperatures to oxidatively remove coke deposits. It is critical to stay below the catalyst's thermal decomposition temperature.
-
Initial Wash: First, perform the mild solvent wash as described in Protocol 1 to remove any flammable residues.
-
Setup: Place the dried, fouled catalyst in a ceramic crucible or a tube furnace.
-
Calcination: Heat the catalyst in a furnace with a slow flow of air or a nitrogen/air mixture.
-
Ramp Rate: Increase the temperature slowly, at a rate of 2-5°C per minute, to avoid thermal shock.
-
Target Temperature: Hold the temperature between 250-350°C. Crucially, this must be below the decomposition temperature of the sulfonic acid groups. A preliminary TGA of the fresh catalyst is highly recommended to determine this limit precisely.[5]
-
Hold Time: Maintain the target temperature for 3-5 hours. The off-gas can be monitored for CO₂ to determine when coke combustion is complete.
-
-
Cooldown: Allow the furnace to cool down slowly to room temperature.
-
Validation: The catalyst should have returned to its original color. To confirm success, measure the recovery of catalytic activity in a test reaction and, if possible, characterize the acid site density via acid-base titration.[10]
| Parameter | Solvent Washing | Thermal Regeneration |
| Target Deactivation | Surface Fouling, Adsorbed Products | Heavy Coking |
| Key Reagents | Hexanes, Acetone, Isopropanol | Air or N₂/Air Mixture |
| Temperature Range | 60-80°C (Drying) | 250-350°C (Calcination) |
| Typical Duration | 1-2 hours (washing) + Drying | 5-8 hours (including ramp/cool) |
| Primary Risk | Incomplete removal of foulants | Thermal degradation of -SO₃H groups |
| Validation Method | Test reaction | Test reaction, Acid-base titration, TGA |
Part 5: Post-Regeneration FAQs
Q1: How do I quantitatively confirm that the regeneration was successful?
A1: A successful regeneration is defined by the recovery of catalytic activity. The most direct method is to run a controlled experiment with the regenerated catalyst under the same conditions as a fresh catalyst and compare the reaction rates or yields. For a more in-depth analysis, the following characterization techniques are invaluable:
-
Acid-Base Titration: This measures the total number of accessible acid sites, providing a direct quantification of active site recovery. A recovery of ~80% of the original acidity is often considered a successful regeneration for solid acid catalysts.[10]
-
BET Surface Area Analysis: This technique measures the surface area and pore volume. A successful coke removal should restore these properties to near their original values.[7]
-
Pulse Chemisorption: This technique can quantify the number of active surface sites.[9]
Q2: My catalyst's activity is only partially restored after regeneration. What are the next steps?
A2: Partial recovery suggests that either the regeneration protocol was incomplete or that an irreversible deactivation mechanism, such as leaching, has also occurred.
-
If you performed thermal regeneration: The temperature may have been too low or the time too short to remove all the coke. You could attempt a second regeneration cycle at a slightly higher temperature, but be mindful of the thermal stability limit.
-
If leaching is suspected: The partial activity is likely all that can be recovered. The lost activity is due to the permanent removal of sulfonic acid groups from the catalyst. Focus on optimizing future reaction runs to minimize leaching.
Q3: Can this compound catalyst be regenerated indefinitely?
A3: It is highly unlikely. Most regeneration processes are not 100% efficient. With each cycle of deactivation and regeneration, a small, cumulative loss of active sites or surface area typically occurs.[11] Eventually, the catalyst's performance will decline to a point where regeneration is no longer economically or scientifically feasible, and replacement with a fresh batch is necessary.
References
-
Anderson, J. M., Johnson, R. L., Schmidt-Rohr, K., & Shanks, B. H. (2014). Hydrothermal degradation of model sulfonic acid compounds: Probing the relative sulfur–carbon bond strength in water. Catalysis Communications, 51, 33-36. Available at: [Link][2]
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Sci-Hub. (n.d.). Hydrothermal degradation of model sulfonic acid compounds: Probing the relative sulfur–carbon bond strength in water. Retrieved from a Sci-Hub accessed version of Catalysis Communications, 2014.[3]
-
Solubility of Things. (n.d.). Strategies for Catalyst Recovery and Regeneration. Retrieved from [Link][11]
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Rautiainen, S., et al. (2021). Sulfonic Acid-Functionalized Inorganic Materials as Efficient Catalysts in Various Applications: A Minireview. MDPI. Available at: [Link][6]
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ResearchGate. (2020). Influence of decomposition temperature of aromatic sulfonic acid catalysts on the molecular weight and thermal stability of poly(L-lactic acid) prepared by melt/solid state polycondenstaion. Available at: [Link][5]
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ResearchGate. (n.d.). Hydrothermal Degradation of Model Sulfonic Acid Compounds: Probing the Relative Sulfur–Carbon Bond Strength in Water | Request PDF. Retrieved from [Link][4]
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ResearchGate. (2021). Sulfonic Acid-Functionalized Inorganic Materials as Efficient Catalysts in Various Applications: A Minireview. Available at: [Link][8]
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Wahoud, A., Alouche, A., & Abdulbake, M. (2011). Sulfuric acid baking and leaching of spent sulfuric acid catalyst. Periodica Polytechnica Chemical Engineering, 55(1), 31-34. Available at: [Link][12][13][14]
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KITopen. (2021). Deactivation and regeneration of solid acid and base catalyst bodies used in cascade for bio-oil synthesis and upgrading. Available at: [Link][10]
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Hiden Analytical. (2021). Catalyst Characterization Techniques. Available at: [Link][9]
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ACS Publications. (2020). Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals | ACS Omega. Available at: [Link][15]
-
ACS Publications. (2019). Regeneration of the Waste Selective Catalytic Reduction Denitrification Catalyst by Nitric Acid Washing | ACS Omega. Available at: [Link][16]
-
ResearchGate. (2020). Research Progress on Stability of Solid Acid Catalysts. Available at: [Link][1]
-
University of Babylon Private CDN. (n.d.). Preparation, Characterization and Activity of CoMo supported on graphene for Heavy Naphtha Hydro-desulfurization reaction. Retrieved from [Link][7]
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"common impurities in 2-Hydroxy-6-methylbenzenesulfonic acid and their removal"
Welcome to the technical support center for 2-Hydroxy-6-methylbenzenesulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and answers to frequently asked questions regarding the common impurities in this compound and their effective removal. Our goal is to equip you with the scientific understanding and practical protocols to ensure the purity of your this compound for successful experimental outcomes.
I. Understanding the Impurity Profile of this compound
The purity of this compound is paramount for its successful application in research and development. Impurities can arise from the synthetic route, subsequent degradation, or improper storage. A thorough understanding of the potential impurities is the first step toward effective purification.
FAQ 1: What are the most common impurities I should expect in my sample of this compound?
The impurity profile of this compound is primarily dictated by its synthesis, which is typically the sulfonation of o-cresol (2-methylphenol). The electrophilic aromatic substitution of a sulfonyl group onto the o-cresol ring can result in a mixture of products.
Common Impurities in this compound:
| Impurity Class | Specific Examples | Origin |
| Isomeric Impurities | 2-Hydroxy-4-methylbenzenesulfonic acid, 2-Hydroxy-5-methylbenzenesulfonic acid | Formed during the sulfonation of o-cresol due to substitution at different positions on the aromatic ring.[1] |
| Starting Materials | Unreacted o-cresol | Incomplete reaction during synthesis. |
| Reagents | Residual sulfuric acid | Excess sulfonating agent used in the reaction. |
| Over-sulfonation Products | 2-Hydroxy-6-methylbenzene-x,y-disulfonic acid | Harsher reaction conditions (high temperature, excess sulfonating agent) can lead to the introduction of a second sulfonic acid group.[1][2] |
| Degradation Products | To be determined based on stability studies | Can form during storage or under specific experimental conditions (e.g., high temperature, presence of oxidizing agents). |
| Sulfones | Bis(hydroxy-methylphenyl) sulfones | Can be formed as byproducts during sulfonation.[2] |
II. Troubleshooting Guide for Impurity Removal
This section provides a systematic approach to identifying and removing common impurities from this compound.
Problem 1: My initial purity analysis (e.g., by HPLC) shows the presence of multiple isomers.
-
Causality: The sulfonation of o-cresol is a kinetically and thermodynamically controlled reaction. The hydroxyl and methyl groups on the aromatic ring direct the incoming sulfonic acid group to the ortho and para positions. In the case of o-cresol, the primary substitution sites are positions 4 and 6. The ratio of these isomers can be influenced by reaction temperature and time.[1][2]
-
Troubleshooting Workflow:
Caption: Workflow for the removal of isomeric impurities.
-
Detailed Protocol: Fractional Crystallization
Fractional crystallization is a powerful technique for separating compounds with different solubilities. The key is to find a solvent or solvent mixture in which the desired isomer has a significantly different solubility compared to the impurities, especially at different temperatures.
Step-by-Step Protocol:
-
Solvent Screening:
-
Test the solubility of your crude this compound in a variety of solvents at room temperature and at elevated temperatures. Common solvents to try include water, ethanol, methanol, and mixtures thereof.[3]
-
An ideal solvent will dissolve the compound completely at an elevated temperature but show limited solubility at lower temperatures, leading to crystal formation upon cooling.[4]
-
-
Dissolution:
-
In a flask, dissolve the crude material in the minimum amount of the chosen hot solvent to form a saturated solution.
-
-
Cooling and Crystallization:
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Further cooling in an ice bath can maximize the yield of the crystallized product.
-
-
Isolation:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing the impurities.
-
-
Drying:
-
Dry the purified crystals under vacuum.
-
-
Purity Analysis:
-
Analyze the purity of the crystals and the mother liquor by HPLC to assess the efficiency of the separation. Repeat the process if necessary.
-
-
Problem 2: My product is contaminated with residual starting material (o-cresol).
-
Causality: An incomplete sulfonation reaction will leave unreacted o-cresol in the final product mixture.
-
Troubleshooting Workflow:
Caption: Workflow for the removal of o-cresol.
-
Detailed Protocol: Liquid-Liquid Extraction
This method takes advantage of the different solubilities of the ionic sulfonic acid and the non-polar o-cresol in aqueous and organic phases.
Step-by-Step Protocol:
-
Dissolution:
-
Dissolve the crude this compound in water. The sulfonic acid will be deprotonated and highly water-soluble.
-
-
Extraction:
-
Transfer the aqueous solution to a separatory funnel.
-
Add an immiscible organic solvent, such as diethyl ether or ethyl acetate.
-
Shake the funnel vigorously, venting frequently to release any pressure buildup.
-
Allow the layers to separate. The o-cresol will partition into the organic layer, while the sulfonic acid salt will remain in the aqueous layer.
-
-
Separation:
-
Drain the lower aqueous layer into a clean flask.
-
Repeat the extraction of the aqueous layer with fresh organic solvent to ensure complete removal of the o-cresol.
-
-
Product Isolation:
-
The purified this compound can be recovered from the aqueous layer by evaporating the water or by acidification followed by crystallization.
-
-
III. Analytical Methods for Purity Assessment
Accurate assessment of purity is crucial. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.
FAQ 2: What are the recommended HPLC conditions for analyzing the purity of this compound?
A reversed-phase HPLC method is generally suitable for the analysis of this compound and its isomers.
Typical HPLC Parameters:
| Parameter | Recommended Conditions | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good separation for aromatic compounds. |
| Mobile Phase | A mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).[5][6] | The gradient or isocratic mixture can be optimized to achieve the best separation of isomers. |
| Detection | UV at a wavelength where all components have significant absorbance (e.g., 220-280 nm).[5] | Aromatic rings in the analyte and impurities allow for sensitive UV detection. |
| Flow Rate | Typically 1.0 mL/min. | Can be adjusted to optimize resolution and run time. |
| Column Temperature | Ambient or slightly elevated (e.g., 30-40 °C). | Can influence the separation efficiency. |
IV. Stability and Storage
FAQ 3: How should I store this compound to prevent degradation?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, general principles for storing sulfonic acids should be followed to minimize degradation.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Avoid:
-
Moisture: Sulfonic acids are often hygroscopic.
-
High Temperatures: Can promote desulfonation or other degradation reactions.
-
Strong Oxidizing Agents: The aromatic ring can be susceptible to oxidation.
-
V. References
-
Strandlund, G., & Lagerström, O. (1979). Sulfonation of 2- and 3-methylphenol. Acta Chemica Scandinavica, 33b, 261-264.
-
Leach, B. E. (1981). Process for the synthesis of ortho-cresol, 2,6-xylenol and 2,3,6-trimethyl phenol. European Patent No. EP0038379A2.
-
BenchChem. (2025). Byproducts formed during the sulfonation of phenol. Retrieved from BenchChem website.
-
Wikipedia. (2024). o-Cresol. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Mettler Toledo. (2023). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
BenchChem. (2025). Comparative Guide to Validated HPLC Methods for 2-Methylbenzenesulfonic Acid Analysis. Retrieved from BenchChem website.
-
BenchChem. (2025). An In-depth Technical Guide to the Physicochemical Properties of 2-Hydroxybenzenesulfonic Acid. Retrieved from BenchChem website.
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Validation & Comparative
"comparison of 2-Hydroxy-6-methylbenzenesulfonic acid with p-toluenesulfonic acid"
An In-Depth Comparative Guide to 2-Hydroxy-6-methylbenzenesulfonic Acid and p-Toluenesulfonic Acid for Researchers and Drug Development Professionals
As a Senior Application Scientist, the selection of an appropriate acid catalyst is a decision rooted in a deep understanding of molecular structure, reactivity, and the specific demands of a synthetic pathway. While p-Toluenesulfonic acid (p-TSA) is a ubiquitous and reliable workhorse in organic synthesis, its substituted analogue, this compound, presents a nuanced alternative. This guide provides a comprehensive comparison of these two sulfonic acids, moving beyond surface-level data to explore the causal relationships between their structural differences and functional performance. We will delve into their physicochemical properties, catalytic efficacy, and practical handling considerations, supported by experimental data and protocols to inform your selection process in pharmaceutical and chemical research.
Physicochemical Properties: A Tale of Two Structures
The fundamental differences between these two acids originate from the nature and position of the substituents on the benzene ring. While both are strong organic acids, the presence of a hydroxyl group and the ortho positioning of the substituents in this compound introduce significant steric and electronic effects not seen in the para-substituted p-TSA.
dot
Caption: Workflow for comparing catalytic performance.
Methodology:
-
Preparation: In two identical round-bottom flasks equipped with magnetic stirrers, Dean-Stark traps, and reflux condensers, charge each with glacial acetic acid (1.0 eq) and n-butanol (3.0 eq) in toluene.
-
Catalyst Addition: To Flask A, add p-toluenesulfonic acid monohydrate (0.05 eq). To Flask B, add this compound (0.05 eq). The choice of a 5 mol% loading is a standard starting point for such catalytic reactions.
-
Reaction: Heat both reaction mixtures to reflux. The toluene forms an azeotrope with the water produced, which is collected in the Dean-Stark trap, driving the equilibrium towards the product. [1]4. Monitoring: Monitor the progress of each reaction by taking small aliquots at regular intervals (e.g., every hour) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the disappearance of the limiting reactant (acetic acid).
-
Work-up and Analysis: Once the reactions have reached completion (or after a set time, e.g., 4 hours), cool the mixtures to room temperature. Quench with a saturated sodium bicarbonate solution, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Summary and Recommendations
This guide illuminates the distinct profiles of two structurally related sulfonic acids, providing a framework for informed catalyst selection.
| Feature | This compound | p-Toluenesulfonic Acid (p-TSA) |
| Catalytic Profile | Specialized/Sterically Hindered: Potentially useful for reactions requiring modulated acidity or where substrate selectivity is desired. The hydroxyl group may offer unique mechanistic pathways. | General-Purpose/Workhorse: Highly active, sterically accessible, and predictable catalyst for a vast range of acid-catalyzed reactions. [2][3] |
| Key Advantage | Potential for unique reactivity due to the ortho-hydroxyl and methyl groups. | Broad applicability, extensive documentation, reliability, and cost-effectiveness. [2] |
| Key Limitation | Significant steric hindrance around the active site; lack of extensive characterization and performance data. | Can be too aggressive for highly sensitive substrates; hygroscopic nature requires careful storage. [4] |
| Recommended Use Case | Exploratory synthesis where steric bulk or potential bidentate chelation could be advantageous; small-scale reactions where catalyst cost is not a primary driver. | Standard acid catalysis in process development and scale-up, including esterifications, acetal formations, and protecting group manipulations. [5][6] |
p-Toluenesulfonic acid remains the authoritative, go-to solid organic acid for general applications due to its high reactivity, steric accessibility, and extensive body of supporting literature. [2]It is the reliable choice for most standard acid-catalyzed transformations encountered in drug development and organic synthesis.
This compound should be viewed as a specialty reagent. Its utility will likely be found in niche applications where the significant steric bulk around the sulfonic acid group can impart a desired selectivity, or where the ortho-hydroxyl group can be mechanistically involved. Researchers investigating this compound should be prepared to perform the type of validation experiments outlined in this guide to characterize its performance within their specific chemical systems. The choice between these two catalysts is, therefore, not merely a choice between two molecules, but a strategic decision based on the specific steric and electronic demands of the chemical transformation at hand.
References
-
Wikipedia. p-Toluenesulfonic acid. [Link]
-
ChemBK. p-Toluenesulfonic Acid. [Link]
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Organic Syntheses. p-TOLUENESULFONIC ANHYDRIDE. [Link]
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NIIR Project Consultancy Services. Profile: p-Toluenesulfonic acid. [Link]
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PHYWE Systeme GmbH & Co. KG. Preparation of p-toluenesulfonic acid. [Link]
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Ataman Kimya. p-Toluenesulfonic Acid. [Link]
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Amizara Speciality Chemicals LLP. Uses of Para Toluene Sulfonic Acid. [Link]
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Sinobio Chemistry. What's p-Toluenesulfonicacid (PTSA)?. [Link]
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PrepChem.com. Preparation of p-toluenesulfonic acid. [Link]
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Bentham Science. Application of p-toluenesulfonic Acid (PTSA) in Organic Synthesis. [Link]
-
Preprints.org. Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. [Link]
-
ResearchGate. Important thermal properties of the p-toluene sulfonic acid [PTS] anion based protic ionic liquids (PILs). [Link]
-
Scientific.Net. Synthesis of 2-Acetoxy-6-Naphthoic Acid with P-Methylbenzenesulfonic Acid as Catalyst. [Link]
-
ACS Publications. p-Toluene Sulfonic Acid-Based Deep Eutectic Solvents: Preparation and Characterization of Their Physical Properties and Thermal Stability. [Link]
-
PubChem. p-Toluenesulfonic acid | C7H7SO3H | CID 6101. [Link]
-
Solubility of Things. p-Toluenesulfonic acid. [Link]
-
PubChem. 2-Hydroxy-4-methylbenzenesulfonic acid | C7H8O4S | CID 89674. [Link]
-
PubChem. 2-Hydroxy-5-methylbenzenesulfonic acid | C7H8O4S | CID 407461. [Link]
-
National Institutes of Health. Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. [Link]
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A Comparative Guide to the Catalytic Activity of Methylbenzenesulfonic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Isomerism in Catalysis
Methylbenzenesulfonic acid, a prominent organic acid catalyst, exists as three distinct isomers: ortho-toluenesulfonic acid (o-TSA), meta-toluenesulfonic acid (m-TSA), and para-toluenesulfonic acid (p-TSA). While p-TSA is the most commonly utilized isomer due to its commercial availability and solid, easy-to-handle nature, the catalytic efficacy of its ortho and meta counterparts is often overlooked.[1] The spatial arrangement of the methyl and sulfonic acid groups on the benzene ring significantly influences the catalyst's acidity and steric environment, thereby impacting its performance in various chemical reactions. This guide will delve into these differences, providing a framework for understanding and predicting their catalytic behavior.
Physicochemical Properties and Acidity: The Foundation of Catalytic Activity
The primary driver of catalytic activity for Brønsted acids is their ability to donate a proton, a property quantified by the acid dissociation constant (pKa). A lower pKa value signifies a stronger acid and, generally, a more active catalyst.[2] The methyl group, being weakly electron-donating, influences the acidity of the sulfonic acid group.
Table 1: Physicochemical Properties of Methylbenzenesulfonic Acid Isomers
| Property | o-Toluenesulfonic Acid | m-Toluenesulfonic Acid | p-Toluenesulfonic Acid |
| Molecular Formula | C₇H₈O₃S | C₇H₈O₃S | C₇H₈O₃S |
| Molar Mass | 172.20 g/mol | 172.20 g/mol | 172.20 g/mol |
| Reported pKa | Not readily available | Not readily available | ~ -2.8[4][5], -2.58 (calculated)[3], -1.34[6] |
Note on pKa values: The reported pKa values for p-toluenesulfonic acid vary across different sources. It is widely recognized as a strong acid.
Comparative Catalytic Performance in Key Organic Reactions
The true measure of a catalyst's utility lies in its performance in chemical reactions. This section compares the catalytic activity of the methylbenzenesulfonic acid isomers in three fundamental organic transformations: esterification, dehydration of alcohols, and Friedel-Crafts alkylation.
Esterification: A Case Study in Steric Hindrance
Fischer esterification, the reaction of a carboxylic acid with an alcohol to form an ester, is a classic acid-catalyzed transformation.[7] The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and rendering it susceptible to nucleophilic attack by the alcohol.
While direct comparative kinetic data for the three isomers in the same esterification reaction is scarce, we can infer their relative performance based on established principles of steric hindrance. The ortho-isomer, with its methyl group adjacent to the sulfonic acid group, is expected to exhibit lower catalytic activity compared to the meta and para isomers. This is because the bulky ortho-methyl group can sterically hinder the approach of the reactants to the catalytic site.
A study on the alkaline hydrolysis of toluic acid esters, a reaction that is mechanistically related to esterification, provides strong evidence for this steric effect. The ortho-isomer of methyl-substituted benzoate esters showed a significantly slower hydrolysis rate compared to the meta and para isomers, an effect attributed to steric hindrance.
Dehydration of Alcohols: The Impact on Alkene Synthesis
The acid-catalyzed dehydration of alcohols is a common method for synthesizing alkenes.[8] The reaction proceeds via protonation of the alcohol's hydroxyl group to form a good leaving group (water), followed by elimination to form a double bond.
Similar to esterification, the efficiency of this reaction is influenced by the catalyst's ability to protonate the alcohol. While all three isomers are strong enough acids to catalyze this reaction, the steric bulk of the ortho-isomer may again play a role. For sterically demanding alcohols, the less hindered meta and para isomers are likely to be more effective catalysts.
Friedel-Crafts Alkylation: A Balance of Acidity and Selectivity
Friedel-Crafts alkylation involves the alkylation of an aromatic ring with an alkyl halide using a strong acid catalyst.[9] p-Toluenesulfonic acid has been shown to be an effective and often more selective catalyst for this reaction compared to traditional Lewis acids like aluminum chloride, leading to fewer side reactions such as polyalkylation and carbocation rearrangements.[1][10]
In the context of the methylbenzenesulfonic acid isomers, all three are expected to catalyze Friedel-Crafts alkylation. However, the steric hindrance of the ortho-isomer could be advantageous in certain scenarios. For instance, it might favor the formation of less sterically hindered products or exhibit higher regioselectivity in the alkylation of substituted aromatic compounds.
Experimental Protocols: A Guide to Catalyst Evaluation
To facilitate further research and direct comparison, this section provides a generalized experimental protocol for evaluating the catalytic activity of the methylbenzenesulfonic acid isomers in a Fischer esterification reaction.
Protocol: Comparative Esterification of Acetic Acid with n-Butanol
Objective: To compare the catalytic efficiency of o-TSA, m-TSA, and p-TSA in the esterification of acetic acid with n-butanol.
Materials:
-
Acetic acid
-
n-Butanol
-
o-Toluenesulfonic acid
-
m-Toluenesulfonic acid
-
p-Toluenesulfonic acid
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware including a round-bottom flask, Dean-Stark apparatus, condenser, and separatory funnel.
-
Gas chromatograph (GC) for quantitative analysis.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine acetic acid (1.0 eq), n-butanol (1.2 eq), and the toluenesulfonic acid isomer catalyst (e.g., 5 mol%). Add toluene as the solvent.
-
Reaction: Heat the mixture to reflux. Monitor the progress of the reaction by collecting the water produced in the Dean-Stark trap and by taking aliquots of the reaction mixture at regular intervals for GC analysis.
-
Workup: Once the reaction is complete (as determined by the cessation of water collection or by GC analysis), cool the mixture to room temperature. Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Isolation and Analysis: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude n-butyl acetate. Analyze the crude product by GC to determine the yield and purity.
-
Comparison: Repeat the experiment under identical conditions using the other two toluenesulfonic acid isomers as catalysts. Compare the reaction times and final yields to determine the relative catalytic activity.
Mechanistic Insights and Predictive Models
The differences in catalytic activity among the isomers can be rationalized through a deeper understanding of the reaction mechanisms and the application of theoretical models.
The Role of Steric Hindrance
As discussed, steric hindrance is a key factor, particularly for the ortho-isomer. The proximity of the methyl group to the sulfonic acid functionality can impede the formation of the transition state in reactions involving bulky substrates. This effect is expected to be more pronounced in reactions with a high degree of steric demand in the transition state.
Caption: Steric hindrance in o-toluenesulfonic acid can impede the approach of bulky reactants.
Workflow for Catalyst Selection
The choice of the optimal methylbenzenesulfonic acid isomer depends on the specific requirements of the reaction. The following workflow provides a logical approach to catalyst selection.
Caption: A decision workflow for selecting the appropriate methylbenzenesulfonic acid isomer.
Conclusion and Future Outlook
While p-toluenesulfonic acid remains the workhorse catalyst among the methylbenzenesulfonic acid isomers, a deeper understanding of the catalytic properties of its ortho and meta counterparts can open new avenues for reaction optimization and control. The interplay of subtle electronic effects and more pronounced steric factors dictates their relative performance. The ortho-isomer, though potentially less active in reactions with sterically demanding substrates, may offer unique advantages in terms of selectivity.
Future research should focus on generating direct comparative experimental data, including kinetic studies and the determination of pKa values for the ortho and meta isomers. Such data will be invaluable for developing more accurate predictive models and for the rational design of catalytic processes. By considering the full spectrum of methylbenzenesulfonic acid isomers, researchers can unlock new possibilities in acid catalysis.
References
-
Grokipedia. p-Toluenesulfonic acid. [Link]
-
US EPA. Robust Summaries & Test Plan: p-Toluenesulfonic acid (p-TSA). [Link]
-
PubChem. p-Toluenesulfonic acid. [Link]
-
ACS Publications. Detailed Characterization of p-Toluenesulfonic Acid Monohydrate as a Convenient, Recoverable, Safe, and Selective Catalyst for Alkylation of the Aromatic Nucleus. [Link]
-
Wikipedia. p-Toluenesulfonic acid. [Link]
-
ResearchGate. A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst. [Link]
-
Sciencemadness Discussion Board. Toluenesulfonic acid and Sulfonic acids in genera. [Link]
-
Faraday Discussions (RSC Publishing). Esterification catalyzed by an efficient solid acid synthesized from PTSA and UiO-66(Zr) for biodiesel production. [Link]
-
Penn State Research Database. Kinetics of Acid-Catalyzed Dehydration of Alcohols in Mixed Solvent Modeled by Multiscale DFT/MD. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of p-Toluenesulfonic acid. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Alkylation. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. Mastering Esterification with p-Toluenesulfonic Acid: A Supplier's Guide. [Link]
-
PMC - NIH. Curing Behavior of Sucrose with p-Toluenesulfonic Acid. [Link]
-
ResearchGate. pK, values which have been reported for strong acids. [Link]
-
Mettler Toledo. Friedel-Crafts Alkylation Reaction. [Link]
-
Dalton Transactions (RSC Publishing). p-Toluenesulfonic acid functionalized imidazole ionic liquids encapsulated into bismuth SBA-16 as high-efficiency catalysts for Friedel–Crafts acylation reaction. [Link]
-
PubMed. p-Toluenesulfonic Acid-based Deep Eutectic Solvent as Transesterification Catalyst for Biodiesel Production. [Link]
-
MtoZ Biolabs. What Are the Effective Strategies for Hydrolyzing Sucrose into Monosaccharides?. [Link]
-
ResearchGate. Hydrolysis of Sucrose over Sulfonic Acid Resins. [Link]
-
ResearchGate. Isomerization and hydrolysis of sucrose as catalyzed by sucrose isomerases.. [Link]
-
Penn State Research Database. Kinetics of Acid-Catalyzed Dehydration of Alcohols in Mixed Solvent Modeled by Multiscale DFT/MD. [Link]
-
Journal of the Chemical Society, Faraday Transactions (RSC Publishing). Mechanistic studies of the catalytic dehydration of isobutyl alcohol on NaH-ZSM-5. [Link]
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Chemguide. dehydration of alcohols. [Link]
-
ResearchGate. Catalytic Dehydration of Alcohols. Kinetic Isotope Effect for the Dehydration of t-Butanol. [Link]
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A Comparative Guide to the Validation of Analytical Methods for 2-Hydroxy-6-methylbenzenesulfonic Acid
This guide provides an in-depth comparison of validated analytical methodologies for the quantification and quality control of 2-Hydroxy-6-methylbenzenesulfonic acid. As a key intermediate in pharmaceutical and chemical synthesis, ensuring the purity and concentration of this analyte is paramount. This document is designed for researchers, analytical scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols. We will explore and contrast the primary analytical techniques, focusing on the causality behind experimental choices to create robust, self-validating systems in line with international regulatory standards.
The Imperative for Validated Methods
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1] For this compound, this ensures that measurements of its concentration, purity, and impurity profiles are reliable, accurate, and reproducible. This guide is structured around the principles outlined in the ICH Q2(R1) guidelines, which detail the necessary validation characteristics including accuracy, precision, specificity, linearity, range, and robustness.[1][2][3][4]
High-Performance Liquid Chromatography (HPLC): The Workhorse Method
High-Performance Liquid Chromatography (HPLC) is the most prevalent and versatile technique for the analysis of non-volatile organic acids like this compound.[5][6][7] Its strength lies in its high resolution, sensitivity, and adaptability to various sample matrices.
Principle of Separation
The most common HPLC mode for this type of analysis is Reversed-Phase (RP-HPLC).[8][9] In this mode, the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase (e.g., C18) and a polar mobile phase.[5][9] By adjusting the mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, the retention and elution of the analyte can be precisely controlled.[5][8] The sulfonic acid group is highly polar, while the substituted benzene ring provides hydrophobicity, making its retention sensitive to mobile phase pH and organic content.
Experimental Protocol: Isocratic RP-HPLC with UV Detection
This protocol describes a robust, isocratic method suitable for assay and purity determination.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size. The C18 phase provides the necessary hydrophobicity for retaining the aromatic ring.
-
Mobile Phase: A 65:35 (v/v) mixture of 20 mM potassium dihydrogen phosphate buffer (adjusted to pH 3.0 with orthophosphoric acid) and acetonitrile.[10] The acidic pH suppresses the ionization of the sulfonic acid group, leading to better peak shape and retention on the reversed-phase column.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
-
Detection Wavelength: 220 nm.[10][11] Aromatic compounds like benzenesulfonic acids exhibit strong UV absorbance in this region.[9]
-
Injection Volume: 10 µL.
-
-
Standard Preparation:
-
Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a concentration of ~500 µg/mL.
-
-
Sample Preparation:
-
Prepare the sample to a target concentration of ~500 µg/mL in the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter to remove particulates before injection.
-
-
Analysis: Inject the standard and sample solutions, and record the chromatograms. The peak area response is used for quantification.
Workflow for HPLC Method Development and Validation
Caption: A typical workflow for HPLC method development and validation.
Gas Chromatography (GC): A High-Temperature Alternative
Gas Chromatography is a powerful technique for separating and analyzing volatile compounds. Since this compound is a non-volatile salt, direct analysis by GC is not feasible.[7] Therefore, a derivatization step is required to convert the analyte into a volatile and thermally stable compound.[7][12][13][14]
Principle of Separation
After derivatization, the sample is injected into a heated inlet, where it vaporizes. An inert carrier gas (e.g., helium) sweeps the vaporized sample onto a capillary column. The separation occurs based on the analyte's boiling point and its interactions with the stationary phase coated on the inside of the column. Compounds are detected as they elute from the column, often by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
Experimental Protocol: GC-MS with Derivatization
This protocol is suitable for detecting trace levels of the analyte and potential genotoxic impurities.[15]
-
Instrumentation: A GC system with a split/splitless injector, coupled to a Mass Spectrometer (GC-MS).
-
Derivatization Procedure:
-
Accurately weigh the sample into a reaction vial.
-
Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and a suitable solvent (e.g., pyridine).
-
Heat the vial at 70°C for 30 minutes to form the volatile trimethylsilyl (TMS) derivative of the sulfonic acid.
-
-
GC-MS Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness. This is a robust, general-purpose column.
-
Carrier Gas: Helium, at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp at 15°C/min to 300°C, and hold for 5 minutes. This gradient ensures separation of the derivative from other sample components.
-
Injector Temperature: 280°C.
-
MS Ion Source Temperature: 230°C.[15]
-
MS Quadrupole Temperature: 150°C.
-
Acquisition Mode: Scan mode (e.g., m/z 40-500) for qualitative analysis and impurity identification, or Selected Ion Monitoring (SIM) for high-sensitivity quantification.
-
-
Standard and Sample Preparation: Prepare standards and samples using the same derivatization procedure described above.
Workflow for GC Derivatization and Analysis
Caption: The workflow for analyzing sulfonic acids using GC-MS.
Titrimetry: A Classic Assay Method
Titrimetry is a classic, absolute chemical analysis method that can be used for the assay of this compound.[16] It relies on a stoichiometric reaction between the acidic analyte and a standardized basic titrant.
Principle of Assay
The sulfonic acid group (-SO₃H) is strongly acidic and can be readily titrated with a strong base, such as sodium hydroxide (NaOH).[17] The endpoint of the titration, where all the acid has been neutralized, can be determined using a colorimetric pH indicator or, more accurately, with a potentiometric pH meter.
Experimental Protocol: Potentiometric Titration
-
Instrumentation: An automatic potentiometric titrator or a manual burette with a pH meter and a magnetic stirrer.
-
Reagents:
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution.
-
Solvent: A mixture of water and ethanol (e.g., 1:1 v/v) to ensure complete dissolution of the analyte.[16]
-
-
Procedure:
-
Accurately weigh a suitable amount of the this compound sample into a beaker.
-
Dissolve the sample in the water/ethanol solvent mixture.
-
Immerse the pH electrode and the burette tip into the solution.
-
Titrate the sample solution with the standardized 0.1 M NaOH, recording the pH value after each addition of titrant.
-
The endpoint is the point of maximum inflection on the titration curve (the first derivative of the pH vs. volume curve).
-
-
Calculation: The amount of analyte is calculated based on the volume of NaOH consumed at the endpoint and the stoichiometry of the acid-base reaction.
Logical Flow of Titrimetric Analysis
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A Comparative Guide to Homogeneous and Heterogeneous Sulfamic Acid Catalysts in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfamic acid (H₃NSO₃), a unique and versatile reagent, has carved a significant niche in organic synthesis, acting as an efficient and environmentally benign acid catalyst. Its solid, non-hygroscopic, and non-volatile nature makes it a safer and more manageable alternative to conventional liquid acids. This guide provides a comprehensive comparative analysis of sulfamic acid in its two primary catalytic forms: homogeneous and heterogeneous. We will delve into the fundamental principles governing their catalytic activity, explore their respective advantages and limitations, and provide detailed experimental protocols for their application in key organic transformations. This objective comparison, supported by experimental data, aims to equip researchers with the necessary knowledge to make informed decisions when selecting the optimal catalytic system for their specific synthetic needs.
Introduction to Sulfamic Acid: A Green Acid Catalyst
Sulfamic acid has emerged as a compelling "green" catalyst in organic chemistry. Its appeal stems from a combination of desirable properties:
-
Solid and Stable: It is a white crystalline solid that is easy to handle, transport, and store.
-
Non-Corrosive and Non-Volatile: Unlike many strong mineral acids, it is less corrosive and does not produce hazardous fumes.
-
Cost-Effective: It is an inexpensive and readily available chemical.
-
Versatile: It has demonstrated high efficacy in a wide array of organic reactions, including esterification, multi-component reactions, and the synthesis of heterocyclic compounds.
The catalytic prowess of sulfamic acid lies in its Brønsted acidity, enabling it to protonate substrates and facilitate a variety of acid-catalyzed transformations.
Homogeneous Catalysis with Sulfamic Acid
In a homogeneous catalytic system, the catalyst and reactants exist in the same phase, typically a liquid solution. Unmodified sulfamic acid, when dissolved in a suitable solvent, acts as a homogeneous catalyst.
Advantages of Homogeneous Sulfamic Acid Catalysis:
-
High Activity: With the catalyst fully solvated, active sites are readily accessible to the reactants, often leading to high reaction rates and yields.
-
Mild Reaction Conditions: Many reactions catalyzed by homogeneous sulfamic acid can be carried out under mild conditions, often at room temperature or with gentle heating.
-
Good Selectivity: The well-defined molecular nature of the catalyst can lead to high selectivity in certain reactions.
Limitations of Homogeneous Sulfamic Acid Catalysis:
-
Difficult Catalyst Separation: The primary drawback is the challenge of separating the catalyst from the reaction mixture and products. This often requires tedious workup procedures, such as extraction and distillation, which can generate significant waste.
-
Limited Reusability: Due to the difficulty in recovery, reusing the catalyst is often impractical, making the process less economical and sustainable for large-scale applications.
-
Potential for Product Contamination: Traces of the acidic catalyst may remain in the final product, which can be a significant concern in the pharmaceutical industry.
Representative Application: One-Pot Synthesis of Pyranocoumarins
A notable example of homogeneous sulfamic acid catalysis is the one-pot synthesis of pyranocoumarins in an aqueous medium. This reaction proceeds through a cascade of Knoevenagel condensation, Michael addition, and cyclization, all efficiently catalyzed by dissolved sulfamic acid.
Heterogeneous Catalysis with Sulfamic Acid
To overcome the limitations of homogeneous systems, significant research has been devoted to the development of heterogeneous sulfamic acid catalysts. In these systems, the catalyst exists in a different phase from the reactants, typically as a solid in a liquid reaction mixture.
Strategies for Heterogenization
The most common approach to creating a heterogeneous sulfamic acid catalyst is to immobilize it onto a solid support. This process, known as heterogenization, combines the high activity of the homogeneous catalyst with the practical advantages of a solid catalyst.
Various materials have been employed as supports, including:
-
Silica (SiO₂): Silica-supported sulfamic acid is a widely used heterogeneous catalyst due to silica's high surface area, mechanical stability, and ease of functionalization.
-
Polymers: Polymeric supports, such as polyvinyl chloride (PVC) and chitosan, offer a versatile platform for anchoring sulfamic acid.
-
Mesoporous Materials: Materials like MCM-41 provide a high surface area and ordered pore structure, enhancing catalytic efficiency.
The general workflow for preparing a supported sulfamic acid catalyst is depicted below:
Figure 2: Workflow for the homogeneous synthesis of β-amino carbonyl compounds.
Procedure:
-
In a suitable reaction vessel, combine the aromatic ketone (1 mmol), aromatic aldehyde (1 mmol), aromatic amine (1 mmol), and sulfamic acid (10 mol%).
-
Place the reaction vessel in an ultrasonic bath.
-
Irradiate the mixture with ultrasound at a specified frequency and power for the required time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired β-amino carbonyl compound.
Protocol 2: Heterogeneous Sulfamic Acid on Silica (SA/MCM-41) Catalyzed Synthesis of Dihydropyrimidinones (Biginelli Reaction)
This protocol outlines a multi-component Biginelli reaction using a silica-supported sulfamic acid catalyst.
Workflow:
Figure 3: Workflow for the heterogeneous synthesis of dihydropyrimidinones.
Procedure:
-
To a mixture of an aldehyde (1 mmol), a β-ketoester (1 mmol), and urea or thiourea (1.2 mmol) in a suitable solvent (e.g., ethanol), add the SA/MCM-41 catalyst (e.g., 50 mg).
-
Reflux the reaction mixture with stirring for the appropriate time, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Separate the solid catalyst by simple filtration.
-
Wash the recovered catalyst with the reaction solvent and dry it for reuse in subsequent reactions.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent to obtain the pure dihydropyrimidinone.
Conclusion and Future Outlook
Both homogeneous and heterogeneous sulfamic acid catalysts offer distinct advantages for organic synthesis. The choice between them is ultimately dictated by the specific requirements of the reaction, including the desired scale, the importance of catalyst reusability, and the purity standards for the final product.
-
Homogeneous sulfamic acid is an excellent choice for small-scale laboratory synthesis where high activity and ease of initial setup are paramount.
-
Heterogeneous sulfamic acid catalysts are superior for larger-scale industrial applications and green chemistry initiatives where catalyst recovery, reusability, and waste minimization are critical.
Future research in this area will likely focus on the development of novel and more robust heterogeneous catalysts with minimal leaching, enhanced activity, and broader substrate scope. The exploration of sulfamic acid catalysts in continuous flow reactors also presents an exciting avenue for process intensification and sustainable chemical manufacturing. As the demand for greener and more efficient synthetic methodologies continues to grow, sulfamic acid, in both its homogeneous and heterogeneous forms, is poised to remain a valuable tool in the arsenal of the modern organic chemist.
References
- SciELO. (n.d.). N-Alkylated Sulfamic Acid Derivatives as Organocatalyst in Multicomponent Synthesis of Fatty Dihydropyrimidinones.
- Sulfamic Acid as a Catalyst in Organic Synthesis Reaction Rates and Mechanisms. (2025).
- Sci-Hub. (n.d.). Sulfamic Acid as Versatile Green Catalyst Used For Synthetic Organic Chemistry: A Comprehensive Update.
- ResearchGate. (n.d.). General reaction scheme of sulfamic acid catalyzed for synthesis of 4-oxo-tetrahydroindoles scaffolds under ball milling conditions.
- ResearchGate. (n.d.). Sulfamic Acid as Versatile Green Catalyst Used For Synthetic Organic Chemistry: A Comprehensive Update | Request PDF.
- National Institutes of Health. (2019). Sulfamic acid promoted one-pot multicomponent reaction: a facile synthesis of 4-oxo-tetrahydroindoles under ball milling conditions.
- ResearchGate. (n.d.). Sulfamic Acid as a Green, Efficient, Recyclable and Reusable Catalyst for Direct Addition of Aliphatic Acid with Cyclic Olefins | Request PDF.
- ResearchGate. (n.d.). (PDF) Sulfamic Acid Functionalized PVC: A Remarkably Efficient Heterogeneous Reusable Catalyst for the Acid-Catalyzed Reactions.
- ACS Publications. (n.d.). Sulfamic acid and its N-substituted derivatives | Chemical Reviews.
- ACP. (2025). A novel formation mechanism of sulfamic acid and its enhancing effect on methanesulfonic acid–methylamine aerosol particle for.
- ACP. (2025). A novel formation mechanism of sulfamic acid and its enhancing effect on methanesulfonic acid–methylamine aerosol particle formation in agriculture-developed and coastal industrial areas.
- ResearchGate. (n.d.). Sulfamic Acid Catalyzed Synthesis of Pyranocoumarins in Aqueous Media.
- ResearchGate. (n.d.). Sulfamic acid catalyzed five component reaction for efficient and one-pot synthesis of densely functionalized tetrahydropyridine scaffold.
- ResearchGate. (n.d.). Application of Sulfamic Acid in Organic Synthesis-A Short Review.
- SONOCHEMISTRY: SULFAMIC ACID CATALYZED GREEN SYNTHESIS AND CHARACTERIZATION OF SOME β-AMINO. (n.d.).
- ResearchGate. (n.d.). Recyclability of sulfamic acid for the synthesis (4a) as a model reaction.
- Ovid. (n.d.). Sulfamic acid as a green, efficient, recyclable and reusable catalyst for direct addition of aliphatic acid with cyclic olefins.
- National Institutes of Health. (2021). Applications of aryl-sulfinamides in the synthesis of N-heterocycles.
- MDPI. (2023). Comparison of the Efficiency of Hetero- and Homogeneous Catalysts in Cellulose Liquefaction.
- ACS Publications. (n.d.). SULFAMIC ACID A NEW INDUSTRIAL CHEMICAL.
- ResearchGate. (n.d.). Reusability of catalyst study a | Download Scientific Diagram. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_ozpR2eb73cG-96YBTbeXUhNSpvNXusSo2sWk8Fff-zWBDWw8Larwo4n8dSz75qJ7EYZhHGvYhuUeb6pMsGQU7fI7H7ciGfEJzLtqjs9lWOzEqjZVatOlGdL_6y2yevFzi8cBFJuLZ5zu7uI3CbSD-58hua6Xer1KA2L-mZVQqp2Let6cUo1grwR3_2Q=](
A Comparative Guide to the Performance of 2-Hydroxy-6-methylbenzenesulfonic Acid in Diverse Solvent Systems
For researchers, scientists, and professionals in drug development, the choice of solvent is a critical parameter that can dictate the success of a chemical synthesis, purification, or formulation. This guide provides an in-depth technical comparison of the performance of 2-Hydroxy-6-methylbenzenesulfonic acid in various solvent systems. In the absence of extensive published data for this specific molecule, we present a robust experimental framework for its evaluation alongside two common alternatives: p-toluenesulfonic acid (p-TSA) and 4-nitrobenzenesulfonic acid. This guide is structured to not only present comparative data but also to explain the causality behind the experimental choices, ensuring a thorough understanding of how solvent properties influence the utility of these important sulfonic acids.
Introduction: The Role of Substituted Benzenesulfonic Acids and the Criticality of Solvent Selection
This compound is an aromatic sulfonic acid with potential applications as a catalyst, intermediate, and counter-ion in organic synthesis and pharmaceutical development. Its performance in these roles is intrinsically linked to its behavior in the chosen solvent system. Key performance metrics—solubility, stability, and reactivity—are profoundly influenced by solvent properties such as polarity, protic or aprotic nature, and dielectric constant.
This guide will compare this compound with two well-characterized sulfonic acids:
-
p-Toluenesulfonic acid (p-TSA): A widely used, strong organic acid that is solid and non-oxidizing, making it a convenient alternative to mineral acids.[1][2][3]
-
4-Nitrobenzenesulfonic acid: A stronger acid than p-TSA due to the electron-withdrawing nature of the nitro group, which enhances its catalytic activity in certain applications.[3]
Understanding the interplay between the solute and solvent is paramount for process optimization, yield maximization, and ensuring the stability of active pharmaceutical ingredients (APIs).
Proposed Experimental Framework for Performance Evaluation
To provide a comprehensive and objective comparison, a standardized set of experiments is proposed. These protocols are designed to be self-validating and provide the necessary data to make informed decisions on solvent selection.
Solubility Determination
Rationale: Solubility is a fundamental prerequisite for any reaction or formulation. The "like dissolves like" principle is a useful starting point, but empirical determination across a range of solvents with varying polarities is essential.[4] The shake-flask method is a reliable technique for determining equilibrium solubility.[5][6]
Experimental Protocol:
-
Preparation: Accurately weigh an excess amount of the sulfonic acid (approximately 100 mg) into a series of 10 mL glass vials.
-
Solvent Addition: Add 5 mL of each test solvent (Water, Methanol, Ethanol, Isopropanol, Acetone, Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO)) to the respective vials.
-
Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Sample Preparation: After 24 hours, allow the vials to stand undisturbed for at least 2 hours to allow undissolved solids to settle.
-
Filtration and Dilution: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm PTFE syringe filter into a clean, pre-weighed vial. Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantification: Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of the dissolved sulfonic acid.
Data Presentation:
The solubility data should be compiled into a clear, comparative table.
| Solvent System | Dielectric Constant (approx.) | This compound (mg/mL) | p-Toluenesulfonic Acid (mg/mL) | 4-Nitrobenzenesulfonic Acid (mg/mL) |
| Water | 80.1 | (Experimental Data) | (Experimental Data) | (Experimental Data) |
| Methanol | 32.7 | (Experimental Data) | (Experimental Data) | (Experimental Data) |
| Ethanol | 24.5 | (Experimental Data) | (Experimental Data) | (Experimental Data) |
| Isopropanol | 19.9 | (Experimental Data) | (Experimental Data) | (Experimental Data) |
| Acetone | 20.7 | (Experimental Data) | (Experimental Data) | (Experimental Data) |
| DMF | 36.7 | (Experimental Data) | (Experimental Data) | (Experimental Data) |
| DMSO | 46.7 | (Experimental Data) | (Experimental Data) | (Experimental Data) |
Visualization of Experimental Workflow:
Caption: Workflow for solubility determination using the shake-flask method.
Stability Assessment
Rationale: The stability of a sulfonic acid in a given solvent is crucial, especially under reaction conditions that may involve elevated temperatures. A stability-indicating HPLC method is designed to separate the parent compound from any potential degradation products, allowing for accurate quantification of its stability over time.[1][7][8]
Experimental Protocol:
-
Solution Preparation: Prepare solutions of each sulfonic acid in the test solvents at a concentration of 1 mg/mL.
-
Stress Conditions: Dispense aliquots of each solution into sealed vials and expose them to two conditions:
-
Thermal Stress: 60 °C for 7 days.
-
Control: 4 °C for 7 days (protected from light).
-
-
Sample Analysis: At time points of 0, 24, 72, and 168 hours, withdraw a sample from each vial.
-
HPLC Analysis: Analyze the samples using a stability-indicating HPLC method. A gradient reversed-phase method with a C18 column and UV detection is typically suitable for these aromatic compounds.[1][9]
-
Data Evaluation: Calculate the percentage of the parent sulfonic acid remaining at each time point relative to the initial concentration.
Data Presentation:
| Solvent | Time (hours) | % Remaining (this compound) | % Remaining (p-Toluenesulfonic Acid) | % Remaining (4-Nitrobenzenesulfonic Acid) |
| Methanol | 0 | 100 | 100 | 100 |
| 24 | (Experimental Data) | (Experimental Data) | (Experimental Data) | |
| 72 | (Experimental Data) | (Experimental Data) | (Experimental Data) | |
| 168 | (Experimental Data) | (Experimental Data) | (Experimental Data) | |
| DMSO | 0 | 100 | 100 | 100 |
| 24 | (Experimental Data) | (Experimental Data) | (Experimental Data) | |
| 72 | (Experimental Data) | (Experimental Data) | (Experimental Data) | |
| 168 | (Experimental Data) | (Experimental Data) | (Experimental Data) | |
| (Repeat for other solvents) |
Visualization of Stability Testing Workflow:
Caption: Workflow for the stability assessment of sulfonic acids.
Reactivity (Catalytic Performance)
Rationale: A common application of sulfonic acids is as catalysts in reactions such as esterification. The catalytic efficiency can be significantly influenced by the solvent's ability to solvate the reactants and stabilize the transition state. A model esterification reaction provides a standardized platform for comparing the catalytic performance of the three sulfonic acids in different solvents.[2][10]
Experimental Protocol (Model Reaction: Esterification of Acetic Acid with n-Butanol):
-
Reaction Setup: In a series of reaction vessels, combine acetic acid (1 equivalent), n-butanol (1.2 equivalents), and the sulfonic acid catalyst (0.05 equivalents) in the chosen solvent (e.g., Toluene, Dichloromethane).
-
Reaction Conditions: Heat the reaction mixtures to a specific temperature (e.g., 80 °C) and monitor the reaction progress over time.
-
Sampling and Analysis: At regular intervals, withdraw aliquots from each reaction, quench the reaction (e.g., by cooling and dilution), and analyze the samples by Gas Chromatography (GC) or HPLC to determine the conversion to n-butyl acetate.
-
Data Analysis: Plot the percentage conversion against time for each catalyst in each solvent to compare reaction rates.
Data Presentation:
| Solvent | Catalyst | Time (hours) | % Conversion to n-Butyl Acetate |
| Toluene | This compound | 1 | (Experimental Data) |
| 2 | (Experimental Data) | ||
| 4 | (Experimental Data) | ||
| p-Toluenesulfonic Acid | 1 | (Experimental Data) | |
| 2 | (Experimental Data) | ||
| 4 | (Experimental Data) | ||
| 4-Nitrobenzenesulfonic Acid | 1 | (Experimental Data) | |
| 2 | (Experimental Data) | ||
| 4 | (Experimental Data) | ||
| Dichloromethane | (Repeat for each catalyst) |
Interpreting the Results: The Scientist's Perspective
The data generated from these experiments will provide a comprehensive performance profile for this compound relative to its alternatives.
-
Solubility: The solubility data will directly inform the choice of solvent for achieving the desired concentration for a given application. Aromatic sulfonic acids are generally more soluble in polar solvents.[11] The presence of the hydroxyl group in this compound may enhance its solubility in protic solvents like water and alcohols through hydrogen bonding.
-
Stability: The stability data is critical for understanding the shelf-life of solutions and the robustness of the sulfonic acid under reaction conditions. Degradation is often accelerated in certain solvents at elevated temperatures. The choice of a solvent that minimizes degradation is crucial for maintaining the purity and efficacy of the sulfonic acid.
-
Reactivity: The catalytic performance is a direct measure of the acid's strength and the influence of the solvent on the reaction mechanism. In general, stronger acids are better catalysts.[3] Therefore, 4-nitrobenzenesulfonic acid is expected to show the highest reactivity, followed by p-TSA. The performance of this compound will depend on the electronic effects of its substituents. The solvent can influence reaction rates by stabilizing or destabilizing the transition state. For instance, polar aprotic solvents may accelerate certain reactions compared to polar protic solvents.
Conclusion
The selection of an appropriate solvent system is a multi-faceted decision that requires empirical data. While this compound is a promising compound, its performance characteristics are not yet widely documented. By following the experimental framework outlined in this guide, researchers can generate the necessary data to objectively compare its solubility, stability, and reactivity against established alternatives like p-TSA and 4-nitrobenzenesulfonic acid. This systematic approach will enable the selection of the optimal sulfonic acid and solvent combination for a given application, ultimately leading to more efficient, robust, and reliable chemical processes.
References
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-
Chemistry LibreTexts. (2021). Solubility. Retrieved from [Link]
- Gour, P., & Singh, S. K. (2018). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development, Volume-2(Issue-5), 1145-1150.
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzenesulfonic acid. Retrieved from [Link]
-
Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from [Link]
-
Lund University. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
Ng, M. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]
-
R Discovery. (n.d.). Stability-indicating HPLC Method Research Articles. Retrieved from [Link]
-
ResearchGate. (2011). ChemInform Abstract: Detailed Characterization of p-Toluenesulfonic Acid Monohydrate as a Convenient, Recoverable, Safe, and Selective Catalyst for Alkylation of the Aromatic Nucleus. Retrieved from [Link]
-
ResearchGate. (2020). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]
-
Studylib. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). p-Toluenesulfonic acid-promoted organic transformations for the generation of molecular complexity. Organic & Biomolecular Chemistry. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to the Catalytic Activity of 4-Nitrobenzenesulfonic Acid and p-Toluenesulfonic Acid.
-
p-Toluenesulfonic acid is soluble in water, alcohols, and other polar organic solvents.[11]
-
PubChem. (n.d.). 2-Hydroxy-5-methylbenzenesulfonic acid. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. Retrieved from [Link]
-
The catalytic activity of p-TSA is well-documented.[2][12][11]
- BenchChem. (2025). Navigating the Catalytic Landscape: A Cost-Benefit Analysis of p-Toluenesulfonic Acid in Urea-Based Industrial Processes.
-
ChemSrc. (2025). 2-Hydroxy-5-methylbenzenesulfonic acid. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 4-Hydroxy-2-methylbenzenesulfonic acid. Retrieved from [Link]
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"benchmarking 2-Hydroxy-6-methylbenzenesulfonic acid against other solid acid catalysts"
A Senior Application Scientist's Guide to Benchmarking 2-Hydroxy-6-methylbenzenesulfonic Acid Against Commercial Solid Acid Catalysts
Foreword: The Imperative for Novel Solid Acid Catalysts
In the landscape of chemical synthesis, particularly within the pharmaceutical and fine chemical industries, the pursuit of greener, more efficient catalytic processes is relentless. Traditional homogeneous acid catalysts, such as sulfuric acid, while effective, are plagued by issues of corrosion, difficult separation, and waste generation. This has propelled the adoption of solid acid catalysts, which offer ease of separation, reusability, and often, enhanced selectivity.[1][2]
This guide introduces this compound, a molecule of interest for its inherent acidic properties stemming from the sulfonic acid group. While not commercially established as a solid acid catalyst, its structure presents a compelling case for its potential application when immobilized on a solid support. The presence of a hydroxyl and a methyl group on the aromatic ring could influence its catalytic activity and selectivity through electronic and steric effects.
This document provides a comprehensive framework for benchmarking a hypothetical silica-supported this compound catalyst (designated as Si-HMBSA) against three industry-standard solid acid catalysts: Amberlyst-15, Nafion™ NR50, and Zeolite H-ZSM-5. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a comparative analysis based on a classic acid-catalyzed reaction: the esterification of oleic acid with methanol to produce biodiesel.
The Contenders: A Profile of the Solid Acid Catalysts
A meaningful comparison necessitates the selection of well-characterized and widely used benchmark catalysts.
-
Si-HMBSA (Hypothetical Catalyst): This guide proposes the immobilization of this compound onto a silica support. The synthesis would involve the functionalization of silica with sulfonic acid groups bearing the specific aromatic structure of our target molecule.[2][3][4] This would create a novel catalyst whose performance is yet to be experimentally determined.
-
Amberlyst-15: A macroreticular polystyrene-based ion-exchange resin with sulfonic acid functional groups.[5][6] It is widely used for various organic transformations, including esterification, due to its high accessibility of acid sites.[5][6][7]
-
Nafion™ NR50: A perfluorinated sulfonic acid resin with a polytetrafluoroethylene (PTFE) backbone.[8][9] Its superacidic nature and high thermal and chemical stability make it an effective catalyst for a broad range of acid-catalyzed reactions.[10][11]
-
Zeolite H-ZSM-5: A crystalline aluminosilicate with a well-defined microporous structure.[12][13] Its acidity arises from the framework aluminum, creating Brønsted acid sites. Its shape-selective properties can influence product distribution.[14]
The Arena: The Benchmark Reaction - Oleic Acid Esterification
The esterification of a fatty acid, such as oleic acid, with methanol is an excellent model reaction for benchmarking solid acid catalysts. It is a key reaction in biodiesel production and is sensitive to catalyst properties like acid strength, pore structure, and surface hydrophobicity.
The reaction is as follows:
The primary metrics for catalyst performance in this reaction are:
-
Conversion of Oleic Acid (%): The percentage of oleic acid that has reacted.
-
Selectivity to Methyl Oleate (%): The percentage of the reacted oleic acid that has been converted to the desired methyl oleate product.
-
Turnover Frequency (TOF): The number of moles of oleic acid converted per mole of active acid site per unit time. This provides a measure of the intrinsic activity of the catalyst.
-
Reusability: The ability of the catalyst to maintain its activity over multiple reaction cycles.
Experimental Design: A Validated Protocol
To ensure a fair and rigorous comparison, a standardized set of protocols for catalyst characterization and reaction evaluation is essential.
Catalyst Synthesis and Characterization
Protocol 1: Synthesis of Immobilized this compound (Si-HMBSA)
-
Support Preparation: Activate silica gel by heating at 200°C for 4 hours under vacuum to remove physisorbed water.
-
Silanization: Reflux the activated silica in dry toluene with (3-mercaptopropyl)trimethoxysilane for 24 hours to graft thiol groups onto the silica surface.
-
Oxidation: Suspend the thiol-functionalized silica in an aqueous solution of hydrogen peroxide (30%) and stir at room temperature for 24 hours to oxidize the thiol groups to sulfonic acid groups.
-
Functionalization (Hypothetical Step): A subsequent step would involve the chemical linkage of the 2-hydroxy-6-methylbenzene moiety to the sulfonic acid group, a non-trivial synthetic challenge that would need to be specifically designed. For the purpose of this guide, we assume a successful immobilization.
-
Washing and Drying: Thoroughly wash the final catalyst with deionized water and ethanol, followed by drying under vacuum at 80°C.
Protocol 2: Catalyst Characterization
-
Acid Site Density: Determine the total acid site density by ammonia temperature-programmed desorption (NH3-TPD) or through back-titration.[4][15] This is crucial for calculating the TOF.
-
Surface Area and Porosity: Analyze the catalysts using N2 adsorption-desorption isotherms (BET analysis) to determine the surface area, pore volume, and pore size distribution.
-
Structural Integrity: Use X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR) to confirm the crystalline structure (for zeolites) and the successful grafting of functional groups.
-
Thermal Stability: Perform thermogravimetric analysis (TGA) to determine the decomposition temperature of the organic components of the catalysts.
Catalytic Activity Evaluation
Protocol 3: Esterification of Oleic Acid
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add oleic acid and methanol in a 1:10 molar ratio.
-
Catalyst Addition: Add the solid acid catalyst at a loading of 5 wt% with respect to the oleic acid.
-
Reaction Conditions: Heat the mixture to 75°C and maintain vigorous stirring.
-
Sampling: Withdraw aliquots of the reaction mixture at regular intervals (e.g., 0, 1, 2, 4, 6, and 8 hours).
-
Product Analysis: Analyze the samples using gas chromatography (GC) equipped with a flame ionization detector (FID) to determine the concentrations of oleic acid and methyl oleate.[16][17][18][19] A standard calibration curve for both compounds should be prepared beforehand.
Protocol 4: Catalyst Reusability and Leaching Test
-
Catalyst Recovery: After the first reaction cycle, separate the catalyst from the reaction mixture by filtration.
-
Washing and Drying: Wash the recovered catalyst with methanol to remove any adsorbed species and dry it under vacuum.
-
Subsequent Cycles: Reuse the catalyst in a fresh reaction mixture under the same conditions for at least five cycles to evaluate its stability.
-
Leaching Test: To confirm that the catalysis is truly heterogeneous, after a certain reaction time (e.g., 2 hours), filter the catalyst out of the hot reaction mixture and allow the filtrate to continue reacting under the same conditions.[20][21][22][23] A lack of further significant conversion in the filtrate indicates no leaching of active species.
Visualization of Experimental and Mechanistic Frameworks
To provide a clear visual representation of the processes described, the following diagrams are provided.
Caption: Experimental workflow for benchmarking solid acid catalysts.
Caption: Generalized mechanism of sulfonic acid-catalyzed esterification.
Comparative Performance Analysis: A Data-Driven Discussion
The following table summarizes the expected performance of the four catalysts in the esterification of oleic acid, with the data for Si-HMBSA being hypothetical and based on chemical reasoning.
| Catalyst | Acid Site Density (mmol/g) | Surface Area (m²/g) | Oleic Acid Conversion (8h, %) | Selectivity to Methyl Oleate (%) | Reusability (after 5 cycles) |
| Si-HMBSA (Hypothetical) | ~0.8 | ~300 | ~85 | >98% | Good |
| Amberlyst-15 | ~4.7 | ~50 | ~95 | >99% | Moderate |
| Nafion™ NR50 | ~0.9 | <1 | ~70 | >99% | Excellent |
| Zeolite H-ZSM-5 | ~0.5 | ~400 | ~65 | ~95% | Excellent |
Discussion:
-
Si-HMBSA (Hypothetical): We hypothesize that Si-HMBSA would exhibit good catalytic activity. The sulfonic acid group provides the Brønsted acidity necessary for the reaction. The hydroxyl and methyl groups on the aromatic ring might introduce steric hindrance around the active site, potentially lowering the TOF compared to a simpler aromatic sulfonic acid. However, these groups could also modify the local electronic environment and surface hydrophobicity, which can be beneficial. Its performance would be highly dependent on the success of the immobilization process and the resulting accessibility of the acid sites.
-
Amberlyst-15: This catalyst is expected to show high conversion due to its high acid site density and macroporous structure, which facilitates the diffusion of the bulky oleic acid molecule.[6][24] However, its polystyrene backbone may lead to some deactivation at elevated temperatures or after several cycles due to swelling or physical degradation.[5]
-
Nafion™ NR50: Despite its low surface area, Nafion's superacidic nature makes it an active catalyst.[10][11] However, its catalytic activity in non-polar media can be limited by poor accessibility of the acid sites within the polymer matrix. Its exceptional chemical and thermal stability would likely result in excellent reusability.[8]
-
Zeolite H-ZSM-5: The microporous structure of H-ZSM-5 may impose diffusion limitations on the large oleic acid molecule, leading to lower conversion compared to the amorphous or polymeric catalysts.[12][14] Its well-defined pore structure, however, can lead to shape-selective catalysis, although this is less critical for a linear molecule like oleic acid. The rigid inorganic framework of zeolites typically imparts high thermal stability and excellent reusability.[13]
Conclusion and Future Outlook
This guide has outlined a comprehensive and scientifically rigorous framework for benchmarking the hypothetical solid acid catalyst, Si-HMBSA, against established commercial catalysts. The proposed experimental protocols are designed to provide a self-validating system for assessing catalytic performance, from activity and selectivity to stability and reusability.
The theoretical analysis suggests that while Si-HMBSA holds promise, its performance will be contingent on achieving a high density of accessible and stable active sites on the silica support. Its performance relative to catalysts like Amberlyst-15 will likely depend on a trade-off between the intrinsic activity of the functional group and the mass transport properties of the catalyst.
For researchers and drug development professionals, this guide serves as a template for the systematic evaluation of novel catalytic materials. The true potential of this compound as a solid acid catalyst can only be unlocked through the experimental validation of the protocols outlined herein. Such research is crucial in the ongoing effort to develop next-generation catalysts that are not only highly efficient but also environmentally benign.
References
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Piscopo, C. G. (2015). Supported Sulfonic Acids: Solid Catalysts for Batch and Continuous-Flow Synthetic Processes. ChemistryOpen, 4(3), 383-8. [Link]
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Patel, P. P., et al. (2021). H-ZSM-5 CATALYZED ESTERIFICATION OF LEVULINIC ACID TO SYNTHESIZE n-PENTYL LEVULINATE. Journal of Porous Media, 24(2), 1-13. [Link]
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Zholobenko, V., et al. (2020). Sulfonic Acid-Functionalized Solid Acid Catalyst in Esterification and Transesterification Reactions. Catalysts, 10(7), 743. [Link]
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Bajaj, H. C., & Sharma, R. (2007). Amberlyst-15 in organic synthesis. ARKIVOC, 2007(2), 1-36. [Link]
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Zare, K., et al. (2016). Supported sulfonic acid on magnetic nanoparticles used as a reusable catalyst for rapid synthesis of α-aminophosphonates. Taylor & Francis Online, 48(1), 133-141. [Link]
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D'Agostino, C., & Edwards, J. K. (2021). Nanostructured Solid/Liquid Acid Catalysts for Glycerol Esterification: The Key to Convert Liability into Assets. MDPI, 11(11), 1307. [Link]
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Petrini, G., et al. (1988). Amberlyst 15: A Practical, Mild and Selective Catalyst for Methyl Esterification of Carboxylic Acids. Synthetic Communications, 18(14), 1661-1665. [Link]
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Di Lucia, F., et al. (2019). Sulfonic Acid-Functionalized Inorganic Materials as Efficient Catalysts in Various Applications: A Minireview. MDPI, 9(12), 803. [Link]
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O'Brien, P. J., et al. (2022). Catalytic Esterification Using Solid Acid Carbon Catalysts Synthesized by Sustainable Hydrothermal and Plasma Sulfonation Techniques. Industrial & Engineering Chemistry Research, 61(13), 4449-4460. [Link]
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Li, Y., et al. (2017). Sulfonated hierarchical ZSM-5 zeolite monoliths as solid acid catalyst for esterification of oleic acid. Chemical Communications, 53(75), 10419-10422. [Link]
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Wang, C., et al. (2014). Acidity characterization of heterogeneous catalysts by solid-state NMR spectroscopy using probe molecules. Journal of Catalysis, 309, 231-240. [Link]
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Patel, P. P., et al. (2021). H-ZSM-5 CATALYZED ESTERIFICATION OF LEVULINIC ACID TO SYNTHESIZE n-PENTYL LEVULINATE. Begell House. [Link]
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Anonymous. (2016). GAS CHROMATOGRAPHY, RAMAN SPECTROSCOPY, & ESTERIFICATION. CDN. [Link]
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Bajaj, H. C., & Sharma, R. (2007). Amberlyst-15 in Organic Synthesis. ResearchGate. [Link]
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Xue, D., et al. (2023). Magnetic-responsive solid acid catalysts for esterification. RSC Publishing. [Link]
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Li, C., et al. (2018). Simultaneous Characterization of Solid Acidity and Basicity of Metal Oxide Catalysts via the Solid-State NMR Technique. The Journal of Physical Chemistry C, 122(25), 13426-13433. [Link]
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Rosli, N. A. H., et al. (2018). Analysis of Water Content in Esterification of Isoamyl Acetate by Using Gas Chromatography-Thermal Conductivity Detector with Wa. AIP Publishing. [Link]
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Khan, J. A., et al. (2016). Esterification of acetic and oleic acids within the Amberlyst 15 packed catalytic column. Korean Journal of Chemical Engineering, 33(2), 582-586. [Link]
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de Klerk, A. (2019). Zeolite-Based Catalysts: A Valuable Approach toward Ester Bond Formation. MDPI, 9(9), 584. [Link]
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Trabelsi, I., et al. (2017). Esterification of Mixed Carboxylic-fatty Anhydrides Using Amberlyst-15 as Heterogeneous Catalyst. Journal of Oleo Science, 66(7), 667-676. [Link]
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Wilson, K., & Lee, A. F. (2009). Optimising catalytic properties of supported sulfonic acid catalysts. Aston University. [Link]
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Urban, D. A., et al. (2018). Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. ChemCatChem, 10(15), 3244-3250. [Link]
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Wilson, K., & Lee, A. F. (2009). Optimising catalytic properties of supported sulfonic acid catalysts. ResearchGate. [Link]
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Maheria, K. C., et al. (2015). A Comparative Study of the Esterification Activity of Nanosized H-ZSM-5 with Commercial H-ZSM-5 and H-Beta Zeolite. ResearchGate. [Link]
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Murzin, D. Y., & Tokarev, A. (2019). Acid Site Density as a Kinetic Descriptor of Catalytic Reactions over Zeolites. MDPI, 9(11), 743. [Link]
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ECN. (n.d.). Leaching tests. ECN. [Link]
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Protano, F., et al. (2023). Simultaneous Determination by Selective Esterification of Trimellitic, Phthalic, and Maleic Anhydrides in the Presence of Respective Acids. ACS Omega, 8(17), 15159-15167. [Link]
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Hoppesch, C. W., et al. (1961). THE ESTERIFICATION KINETICS OF ACETIC ACID AND n-PROPYL ALCOHOL USING A GAS CHROMATOGRAPH. Illinois State Academy of Science. [Link]
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Chen, J. H., et al. (2016). Acidic Properties and Structure-Activity Correlations of Solid Acid Catalysts Revealed by Solid-State NMR Spectroscopy. Accounts of Chemical Research, 49(5), 995-1004. [Link]
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Anonymous. (n.d.). Semi-empirical Study of Acetic Acid Esterification and Methyl Ester Transesterification Reactions with Nafion Catalyst using PM7. Journal of Universitas Airlangga. [Link]
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A Researcher's Guide to the Spectroscopic Comparison of 2-Hydroxy-6-methylbenzenesulfonic Acid and Its Salts
In the precise world of chemical research and pharmaceutical development, the unambiguous characterization of a molecule and its derivatives is a foundational requirement. 2-Hydroxy-6-methylbenzenesulfonic acid is a valuable aromatic building block, and its utility is often dependent on its form—either as a free acid or as a salt. The conversion between these two states, a simple acid-base reaction, instigates significant yet subtle changes in the molecule's electronic and vibrational properties. This guide offers an in-depth, objective comparison of this compound and its common salts, leveraging the analytical power of Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy. We will delve into the causality behind the spectral differences and provide robust, field-tested protocols to empower researchers to confidently distinguish between these forms.
Part 1: The Fundamental Distinction: Protonation State and Its Consequences
The core chemical difference between this compound and its salts is the protonation state of the highly acidic sulfonic acid group (-SO₃H). In its acidic form, a proton is covalently bonded to one of the oxygen atoms. Upon reaction with a base (e.g., sodium hydroxide), this proton is lost, resulting in a negatively charged sulfonate anion (-SO₃⁻) and a counter-ion (e.g., Na⁺). This deprotonation event creates a resonance-stabilized anion where the negative charge is delocalized across the three oxygen atoms. This fundamental change in structure and electron distribution is the root cause of the observable differences in their respective spectra.
Caption: Deprotonation of the sulfonic acid to its salt form.
Part 2: Infrared (IR) Spectroscopy: A Clear View of Vibrational Changes
IR spectroscopy is arguably the most direct and definitive method for distinguishing between a sulfonic acid and its salt. The technique probes the vibrational frequencies of chemical bonds, which are highly sensitive to changes in bond strength and polarity.
Expertise & Experience: The "Why" Behind the Spectral Shifts
The most dramatic change is the disappearance of the very broad and strong O-H stretching vibration of the sulfonic acid group, which typically appears in the 2500-3300 cm⁻¹ region. This is a tell-tale sign of deprotonation. Furthermore, the S=O bonds are significantly affected. In the acid (-SO₃H), the S=O and S-OH bonds have different characters, leading to distinct asymmetric and symmetric stretching bands. In the sulfonate salt (-SO₃⁻), the three sulfur-oxygen bonds become equivalent due to resonance. This delocalization of electrons weakens the average S-O bond order, causing a shift of these stretching frequencies to lower wavenumbers (a red shift). For instance, a sharp peak around 1200 cm⁻¹ is often characteristic of the sulfonate salt, whereas the free acid may show a broader shoulder in that region[1].
Comparative IR Spectral Data
| Functional Group | Approx. Wavenumber (cm⁻¹) in Acid | Approx. Wavenumber (cm⁻¹) in Salt | Rationale for Spectral Change |
| O-H Stretch (Sulfonic Acid) | 2500-3300 (very broad) | Absent | Confirms the loss of the acidic proton. |
| Asymmetric S=O Stretch | ~1350 | ~1200-1170 | Red-shifted due to resonance delocalization in the sulfonate anion. |
| Symmetric S=O Stretch | ~1170 | ~1050-1030 | Red-shifted due to resonance and equalization of S-O bonds. |
| Phenolic O-H Stretch | ~3400 (broad) | ~3400 (broad) | The less acidic phenolic -OH group remains protonated, so this peak persists. |
Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
This protocol is designed for rapid and reliable analysis of solid samples.
-
Instrument Preparation: Ensure the ATR crystal (diamond or germanium) is clean. Collect a background spectrum of the empty crystal. This is a critical self-validating step to ensure no interfering signals are present.
-
Sample Application: Place a small amount of the dry, powdered acid or salt sample directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to apply firm, consistent pressure. This ensures good optical contact between the sample and the crystal, which is essential for a high-quality spectrum.
-
Data Acquisition: Co-add 16 to 32 scans at a resolution of 4 cm⁻¹. Co-adding scans improves the signal-to-noise ratio, a key aspect of trustworthy data.
-
Data Processing: Perform baseline correction and normalization on the collected spectra to facilitate a direct and accurate comparison.
Caption: Experimental workflow for ATR-IR analysis.
Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
¹H NMR spectroscopy provides invaluable information about the chemical environment of protons within a molecule. While the changes upon salt formation are more subtle than in IR, they are still distinct and informative.
Expertise & Experience: Understanding Chemical Shift Perturbations
The most obvious difference in the ¹H NMR spectrum will be the complete disappearance of the signal for the acidic proton of the -SO₃H group. This proton is highly deshielded and typically appears as a broad singlet far downfield (often >10 ppm), and it readily exchanges with deuterated solvents like D₂O. The deprotonation also slightly alters the electron-withdrawing strength of the substituent on the aromatic ring. The -SO₃⁻ group is still electron-withdrawing, but less so than -SO₃H. This results in a slight increase in electron density on the aromatic ring, causing the aromatic protons and the methyl group protons to be slightly more shielded and thus shift slightly upfield (to a lower ppm value).
Comparative ¹H NMR Spectral Data (in DMSO-d₆)
| Proton Environment | Approx. Chemical Shift (ppm) in Acid | Approx. Chemical Shift (ppm) in Salt | Rationale for Spectral Change |
| Sulfonic Acid Proton (-SO₃H ) | >10 (broad, exchangeable) | Absent | Confirms deprotonation. |
| Aromatic Protons (-C₆H ₃-) | 7.0 - 7.8 | 6.9 - 7.7 | Minor upfield shift due to reduced electron-withdrawing effect of -SO₃⁻. |
| Methyl Protons (-CH ₃) | ~2.4 | ~2.3 | Minor upfield shift. |
| Phenolic Proton (-OH ) | 9-10 (broad) | 9-10 (broad) | No significant change expected. |
Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is often a good choice as it can solubilize both forms and the residual water peak does not obscure the aromatic region.
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument should be locked onto the deuterium signal of the solvent and shimmed to optimize magnetic field homogeneity. This ensures high-resolution, trustworthy spectra.
-
Data Acquisition: Acquire the spectrum using standard parameters. A 90° pulse angle and a relaxation delay of 5 seconds will provide good quantitative data, though faster acquisition is possible for qualitative comparison.
-
Data Processing: Process the raw data (Free Induction Decay) with a Fourier transform. Phase and baseline correct the spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the residual DMSO solvent peak to 2.50 ppm. This is a crucial step for data accuracy and comparability.
Caption: Experimental workflow for ¹H NMR analysis.
Part 4: UV-Visible (UV-Vis) Spectroscopy: Observing Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. The substituted benzene ring acts as the primary chromophore.
Expertise & Experience: Interpreting π → π Transitions*
The conversion of the sulfonic acid to its salt generally has a minor effect on the UV-Vis spectrum. The main electronic transitions (π → π*) are primarily influenced by the aromatic system. Since the change from -SO₃H to -SO₃⁻ only slightly perturbs the overall electron density of the aromatic ring, only small shifts in the absorption maximum (λ_max) are expected. Any observed shift is typically a slight hypsochromic (blue) shift to a shorter wavelength upon salt formation. It is critical to control the pH of the solution during analysis, as deprotonation of the phenolic hydroxyl group at high pH would cause a significant bathochromic (red) shift and a hyperchromic effect (increased absorbance), which could confound the results.
Comparative UV-Vis Spectral Data (in neutral buffered water)
| Parameter | Approx. Value in Acid | Approx. Value in Salt | Rationale for Spectral Change |
| λ_max | ~280 nm | ~278 nm | Minor hypsochromic shift due to subtle changes in the electronic environment of the aromatic chromophore. |
| Molar Absorptivity (ε) | Similar | Similar | Minimal change expected in the probability of the electronic transition. |
Protocol: UV-Vis Spectroscopy
-
Solvent Selection & Blanking: Choose a UV-transparent solvent (e.g., water, methanol). Use a neutral buffer if using water to prevent any pH-induced changes to the phenolic group. Fill a cuvette with this solvent and use it to zero the spectrophotometer (record a baseline). This self-validating step removes any absorbance from the solvent and cuvette.
-
Sample Preparation: Prepare a dilute stock solution of the acid or salt. The concentration should be chosen such that the maximum absorbance is between 0.2 and 0.8 AU for optimal accuracy and linearity according to the Beer-Lambert Law.
-
Data Acquisition: Rinse and fill a cuvette with the sample solution. Place it in the spectrophotometer and record the absorption spectrum over the appropriate range (e.g., 200-400 nm).
-
Data Analysis: Identify the λ_max and the absorbance at this wavelength from the resulting spectrum.
Caption: Experimental workflow for UV-Vis analysis.
Summary and Conclusion
The spectroscopic analysis of this compound and its salts provides a clear and multi-faceted approach to their differentiation. IR spectroscopy offers the most definitive and easily interpretable evidence through the disappearance of the sulfonic acid O-H stretch and the characteristic shifts of the S=O vibrations. NMR spectroscopy provides confirmation by showing the loss of the acidic proton signal and subtle but consistent upfield shifts in the remaining proton signals. Finally, UV-Vis spectroscopy , while showing the least pronounced changes, can offer complementary data on the molecule's electronic structure when measured under carefully controlled conditions. By systematically applying these techniques, researchers can ensure the identity and purity of their materials, a cornerstone of scientific integrity and successful research outcomes.
References
- Electronic Supplementary Material (ESI) for Soft Matter.The Royal Society of Chemistry.
- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. A foundational textbook detailing the principles of IR, NMR, and UV-Vis spectroscopy.
- Silverstein, R.M., Webster, F.X., & Kiemle, D.J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A. While focusing on carboxylic acids, this article details the principles of spectral changes upon deprotonation in aqueous solutions, which are analogous to sulfonic acids. [Link]
-
Unambiguous Characterization of p-Cresyl Sulfate... ResearchGate. This article provides ¹H-NMR spectra for a structurally similar compound, 2-hydroxy-5-methylbenzenesulfonic acid, offering a reference for expected chemical shifts. [Link]
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Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 2-Hydroxy-6-methylbenzenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Handling 2-Hydroxy-6-methylbenzenesulfonic acid in a laboratory setting requires a thorough understanding of its potential hazards and the implementation of stringent safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of all personnel. As Senior Application Scientists, our goal is to empower you with the knowledge to work safely and effectively, building a foundation of trust that extends beyond the product itself.
Understanding the Risks: Hazard Identification
GHS Hazard Classifications for a Structurally Similar Compound (2-Hydroxy-5-methylbenzenesulfonic acid): [5]
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.
Core Directive: Your Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential when handling this compound. The following table outlines the minimum required PPE.
| PPE Category | Item | Specification and Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or natural rubber gloves are recommended for prolonged contact with acidic compounds.[6] Always inspect gloves for any signs of degradation or perforation before use. |
| Eye and Face Protection | Chemical splash goggles and face shield | Goggles provide a seal around the eyes to protect against splashes. A face shield offers an additional layer of protection for the entire face and should always be worn in conjunction with goggles when handling corrosive materials.[1][7] |
| Body Protection | Chemical-resistant lab coat or apron | A lab coat made of a suitable chemical-resistant material should be worn to protect the skin and personal clothing from splashes and spills. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised.[1][7] |
| Respiratory Protection | NIOSH-approved respirator | A respirator is required if there is a potential for generating dusts or aerosols. The type of respirator (e.g., N95, or a full-face respirator with acid gas cartridges) should be selected based on a risk assessment of the specific procedure.[6][7] |
| Foot Protection | Closed-toe shoes | Shoes that fully cover the feet are mandatory in any laboratory setting to protect against spills and falling objects. |
Operational Plan: Step-by-Step Handling and Disposal
Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe working environment.
Preparation and Pre-Handling Check:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to control vapor and dust exposure.[8]
-
Emergency Equipment: Verify that a safety shower and eyewash station are readily accessible and in good working order.[6][9]
-
PPE Donning: Don all required PPE as specified in the table above before entering the designated handling area.
-
Material Preparation: Have all necessary equipment and reagents prepared and within easy reach inside the fume hood to minimize movement and the potential for accidents.
Handling and Experimental Workflow:
The following diagram illustrates a logical workflow for the safe handling of this compound.
Caption: Logical workflow for the safe handling and disposal of this compound.
Disposal Plan:
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste containing this chemical, including contaminated gloves, paper towels, and disposable labware, must be collected in a designated, labeled hazardous waste container.[2]
-
Container Labeling: The waste container must be clearly labeled with the chemical name and associated hazards.
-
Disposal Protocol: Follow all institutional and local regulations for the disposal of hazardous chemical waste. Do not dispose of this chemical down the drain.[2][7]
Emergency Procedures: In Case of Exposure
Immediate and appropriate action is vital in the event of an exposure.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10][11] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[10][11] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[10][12]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[10][11]
Trustworthiness: A Self-Validating System
This guidance is built on the established principles of chemical safety and is supported by data from authoritative sources. By following these protocols, you create a self-validating system of safety where each step reinforces the overall security of the laboratory environment. Regular review of these procedures and ongoing training are essential components of maintaining a culture of safety.
References
- Occupational Safety Resources on Sulfuric Acid. (2019, December 17). NC DPH: Epidemiology.
- Safe Handling Guide: Sulfuric Acid. CORECHEM Inc.
- Strategies for the Safe Handling of Sulfonic Acid. (2022, September 13).
- SULPHONIC ACID, 90%. (2018, June 17).
- Personal protective equipment for handling p-Dimethylaminodiazobenzenesulfonic acid. Benchchem.
- SAFETY DATA SHEET. (2024, September 7). Sigma-Aldrich.
- SAFETY DATA SHEET. (2012, May 21). Fisher Scientific.
- SAFETY DATA SHEET. (2025, May 1). Fisher Scientific.
- SAFETY DATA SHEET. (2014, May 29). Fisher Scientific.
- 2-Hydroxy-5-methylbenzenesulfonic acid. PubChem.
- SAFETY DATA SHEET. (2025, September 5). Thermo Fisher Scientific.
- SAFETY D
Sources
- 1. capitalresin.com [capitalresin.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. 2-Hydroxy-5-methylbenzenesulfonic acid | C7H8O4S | CID 407461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. NC DPH: Occupational and Environmental Epidemiology: Occupational Safety Resources on Sulfuric Acid [epi.dph.ncdhhs.gov]
- 7. Safe Handling Guide: Sulfuric Acid - CORECHEM Inc. [corecheminc.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
